Product packaging for 3,4',5-Tribromosalicylanilide(Cat. No.:CAS No. 1322-38-9)

3,4',5-Tribromosalicylanilide

Cat. No.: B1170431
CAS No.: 1322-38-9
M. Wt: 449.92 g/mol
InChI Key: KVSKGMLNBAPGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tribromosalicylanilide is a salicylanilide derivative with bromo- substituents at C-3 and C-5 of the salicylate moiety and at C-4 of the anilide moiety. It is functionally related to a salicylanilide.
Tribromsalan is a salicylanilide derivative with antibacterial and antifungal activities banned by FDA due to its photosensitizing effect. Tribromsalan is used as disinfectant in medicated soaps.
germicide;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSKGMLNBAPGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026181
Record name Tribromsalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-10-5, 1322-38-9
Record name 3,4′,5-Tribromosalicylanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribromsalan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylanilide, tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromsalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tribromsalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribromsalan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBROMSALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4',5-Tribromosalicylanilide, a compound of interest for its antimicrobial properties. This document details the chemical properties, a step-by-step synthesis protocol, and relevant characterization data to support researchers in the fields of medicinal chemistry and drug development.

Compound Overview

This compound, also known as Tribromsalan, is a halogenated derivative of salicylanilide.[1][2] Salicylanilides are a class of compounds that have garnered significant attention for their wide range of biological activities. The core structure consists of a salicylic acid moiety linked to an aniline through an amide bond. The presence of bromine atoms on both aromatic rings of this compound significantly influences its physicochemical properties and biological activity.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for this compound is presented in the table below. This data is crucial for the identification and quality control of the synthesized compound.

PropertyValue
Molecular Formula C₁₃H₈Br₃NO₂
Molecular Weight 449.92 g/mol [1][3]
IUPAC Name 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]
CAS Number 87-10-5
Appearance White to light yellow or light orange powder/crystal
Melting Point 223-224 °C
Solubility Practically insoluble in water, soluble in hot acetone, and readily soluble in dimethylformamide.
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for structural elucidation and confirmation.[1][4]

Synthesis Protocol

The primary method for the synthesis of this compound is the direct electrophilic bromination of salicylanilide. This process involves the substitution of hydrogen atoms on the aromatic rings with bromine.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below. The hydroxyl and amide groups of the salicylanilide starting material direct the incoming bromine electrophiles to specific positions on the aromatic rings.

Synthesis_Scheme Salicylanilide Salicylanilide Tribromosalicylanilide This compound Salicylanilide->Tribromosalicylanilide Bromination Reagents 3 Br₂ (p-dioxane/water)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure

This protocol is based on established methods for the bromination of salicylanilide.[5]

Materials:

  • Salicylanilide

  • Bromine (Br₂)

  • p-Dioxane

  • Deionized Water

  • Sodium bisulfite (NaHSO₃) solution (for quenching)

  • Suitable solvent for recrystallization (e.g., aqueous ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylanilide in a mixture of p-dioxane and water. A typical solvent ratio is between 35-80% p-dioxane in water by weight.[5]

  • Addition of Bromine: While stirring the solution at room temperature, add 2.5 to 3.5 molecular equivalents of bromine dropwise using a dropping funnel.[5] The addition should be slow to control the reaction exotherm. The reaction mixture will likely change color as the bromine is consumed.

  • Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for a period of 2 to 4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

    • The crude this compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with deionized water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

    • Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven.

    • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start Dissolution Dissolve Salicylanilide in p-dioxane/water Start->Dissolution Bromination Add Bromine (2.5-3.5 eq.) dropwise Dissolution->Bromination Reaction Stir at Room Temperature (2-4 hours) Bromination->Reaction Workup Quench with NaHSO₃ & Precipitate Product Reaction->Workup Filtration1 Vacuum Filter & Wash with Water Workup->Filtration1 Purification Recrystallize from Aqueous Ethanol Filtration1->Purification Filtration2 Vacuum Filter & Wash with Cold Solvent Purification->Filtration2 Drying Dry under Vacuum Filtration2->Drying Characterization Characterize: Melting Point, NMR, IR, MS Drying->Characterization End End Characterization->End

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (Br₂) is polarized, and the electrophilic bromine atom (Br⁺) is attacked by the electron-rich aromatic rings of salicylanilide. The hydroxyl (-OH) and the amide (-NHCO-) groups are activating and ortho-, para-directing. In the salicylic acid moiety, the bromine atoms are directed to the positions ortho and para to the strongly activating hydroxyl group. In the aniline moiety, the bromine is directed to the position para to the activating amide group.

Reaction_Mechanism Start Salicylanilide Electrophile_Generation Polarization of Br₂ Attack1 Nucleophilic attack by Salicyl Ring (ortho to -OH) Electrophile_Generation->Attack1 Intermediate1 Sigma Complex 1 (Resonance Stabilized) Attack1->Intermediate1 Deprotonation1 Loss of H⁺ (Aromatization) Intermediate1->Deprotonation1 Monobrominated Monobromosalicylanilide Deprotonation1->Monobrominated Attack2 Nucleophilic attack by Salicyl Ring (para to -OH) Monobrominated->Attack2 Intermediate2 Sigma Complex 2 (Resonance Stabilized) Attack2->Intermediate2 Deprotonation2 Loss of H⁺ (Aromatization) Intermediate2->Deprotonation2 Dibrominated Dibromosalicylanilide Deprotonation2->Dibrominated Attack3 Nucleophilic attack by Aniline Ring (para to -NHCO-) Dibrominated->Attack3 Intermediate3 Sigma Complex 3 (Resonance Stabilized) Attack3->Intermediate3 Deprotonation3 Loss of H⁺ (Aromatization) Intermediate3->Deprotonation3 End This compound Deprotonation3->End

Caption: Simplified mechanism of electrophilic bromination of salicylanilide.

Safety Considerations

  • Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • p-Dioxane: is a flammable liquid and a potential carcinogen. It should be handled in a fume hood, and sources of ignition should be avoided.

  • Salicylanilide and this compound: may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

This guide provides a detailed protocol for the synthesis of this compound, intended for use by qualified researchers. Adherence to standard laboratory safety practices is essential.

References

Synthesis of Halogenated Salicylanilides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated salicylanilides are a class of pharmacologically significant compounds with a history of use as anthelmintic agents in both human and veterinary medicine.[1][2] More recently, their potential has been explored in other therapeutic areas, including oncology, due to their diverse mechanisms of action.[3][4] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these compounds, detailed experimental protocols for key examples, a summary of their biological activities with a focus on relevant signaling pathways, and an analysis of their structure-activity relationships (SAR).

The core structure of a salicylanilide consists of a salicylic acid moiety linked to an aniline through an amide bond. The presence of halogen substituents on one or both aromatic rings is crucial for their biological activity. This guide will focus on the synthesis of prominent halogenated salicylanilides, including Niclosamide, Oxyclozanide, and Closantel.

Core Synthetic Pathways

The primary route for the synthesis of halogenated salicylanilides involves the condensation of a substituted salicylic acid with a substituted aniline. To facilitate the amide bond formation, the carboxylic acid of the salicylic acid derivative is often activated. Common activating agents include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃), which convert the carboxylic acid into a more reactive acyl chloride intermediate.

A general synthetic workflow can be visualized as follows:

SynthesisWorkflow SalicylicAcid Substituted Salicylic Acid AcylChloride Acyl Chloride Intermediate SalicylicAcid->AcylChloride Activation Aniline Substituted Aniline HalogenatedSalicylanilide Halogenated Salicylanilide Aniline->HalogenatedSalicylanilide ActivatingAgent Activating Agent (e.g., SOCl₂, PCl₃) ActivatingAgent->AcylChloride AcylChloride->HalogenatedSalicylanilide Condensation Solvent Solvent (e.g., Xylene, Toluene) Solvent->HalogenatedSalicylanilide

Caption: General workflow for the synthesis of halogenated salicylanilides.

Key Halogenated Salicylanilides: Synthesis and Data

This section details the synthesis of three prominent halogenated salicylanilides, providing experimental protocols and summarizing key quantitative data.

Niclosamide

Niclosamide (2',5-dichloro-4'-nitrosalicylanilide) is a widely used anthelmintic. Its synthesis involves the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

Synthesis of Niclosamide

Niclosamide_Synthesis reactant1 5-Chlorosalicylic Acid C₇H₅ClO₃ product {Niclosamide | C₁₃H₈Cl₂N₂O₄} reactant1->product reactant2 2-Chloro-4-nitroaniline C₆H₅ClN₂O₂ reactant2->product reagent {PCl₃ | Phosphorus Trichloride} reagent->product in Xylene, heat

Caption: Synthesis of Niclosamide.

Experimental Protocol: Synthesis of Niclosamide

  • Reactants: 5-Chlorosalicylic acid and 2-chloro-4-nitroaniline.

  • Reagent: Phosphorus trichloride (PCl₃).

  • Solvent: Xylene.

  • Procedure:

    • A mixture of 5-chlorosalicylic acid (1 mmol) and 2-chloro-4-nitroaniline (1 mmol) is suspended in xylene (10 mL).

    • The mixture is heated to 120 °C.

    • Phosphorus trichloride (0.4 mmol) is added dropwise over 5 minutes.

    • The reaction mixture is stirred at 120 °C for 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to 70 °C and quenched by the addition of water.

    • The resulting precipitate is filtered, washed with hot water (70 °C), and then with 10% aqueous ethanol to yield the desired product.

Quantitative Data for Niclosamide Synthesis

ParameterValueReference
Yield >98% purityNot specified
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) 12.53 (s, 1H), 11.34 (s, 1H), 8.8 (d, 1H), 8.44 (d, 1H), 8.29 (t, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.1 (d, 1H), 3.32 (s, 1H)[5]
¹³C NMR (DMSO-d₆) δ (ppm) See reference for detailed assignments[5][6]
IR (KBr, cm⁻¹) See reference for detailed vibrational frequencies[5]
Oxyclozanide

Oxyclozanide (3,3',5,5',6-pentachloro-2'-hydroxysalicylanilide) is another important anthelmintic. A common synthetic route involves the condensation of 3,5,6-trichlorosalicylic acid with 2-amino-4,6-dichlorophenol.

Synthesis of Oxyclozanide

Oxyclozanide_Synthesis reactant1 3,5,6-Trichlorosalicylic Acid C₇H₃Cl₃O₃ intermediate 3,5,6-Trichloro-2-hydroxybenzoyl chloride reactant1->intermediate Activation reactant2 2-Amino-4,6-dichlorophenol C₆H₅Cl₂NO product {Oxyclozanide | C₁₃H₆Cl₅NO₃} reactant2->product reagent {SOCl₂ | Thionyl Chloride} reagent->intermediate intermediate->product Condensation

Caption: Synthesis of Oxyclozanide via an acid chloride intermediate.

Experimental Protocol: Synthesis of Oxyclozanide

  • Reactants: 3,5,6-Trichlorosalicylic acid and 2-amino-4,6-dichlorophenol.

  • Reagent: Thionyl chloride (SOCl₂).

  • Solvent: Monochlorobenzene.

  • Catalyst: Dimethylformamide (DMF).

  • Procedure:

    • Step 1: Formation of the Acyl Chloride. 3,5,6-trichlorosalicylic acid is reacted with thionyl chloride in monochlorobenzene with a catalytic amount of DMF at 60-80°C to form 3,5,6-trichloro-2-hydroxybenzoyl chloride.

    • Step 2: Condensation. To the freshly prepared acyl chloride in monochlorobenzene, 2-amino-4,6-dichlorophenol is added.

    • The reaction mixture is heated to 130-135°C with stirring for 8 hours.

    • Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled to 0-5°C.

    • The resulting solid is filtered, washed with monochlorobenzene, and then slurry washed with 5% aqueous NaHCO₃ and water.

    • The crude product is dried to obtain Oxyclozanide. Further purification can be achieved by recrystallization from glacial acetic acid.

Quantitative Data for Oxyclozanide Synthesis

ParameterValueReference
Yield Not specified
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 401.46[7]
LC-MS/MS fragment m/z 176.2[7]
Closantel

Closantel (N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) is a salicylanilide anthelmintic effective against various parasites. Its synthesis involves the condensation of 3,5-diiodosalicylic acid with a complex aniline derivative.

Synthesis of Closantel

Closantel_Synthesis reactant1 3,5-Diiodosalicylic Acid C₇H₄I₂O₃ product {Closantel | C₂₂H₁₄Cl₂I₂N₂O₂} reactant1->product reactant2 4-Amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile C₁₆H₁₂Cl₂N₂ reactant2->product reagent {PCl₃ | Phosphorus Trichloride} reagent->product in Xylene, heat

Caption: Synthesis of Closantel.

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid

  • Reactants: Salicylic acid, Iodine monochloride.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).

    • A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165 cc) is added with stirring, followed by the addition of water (725 cc).

    • The reaction mixture is heated to 80°C for approximately 20 minutes.

    • After cooling, the precipitate is filtered and washed with acetic acid and then water.

    • The crude product is recrystallized from acetone/water to yield 3,5-diiodosalicylic acid.[8]

Experimental Protocol: Synthesis of Closantel

  • Reactants: 3,5-Diiodosalicylic acid and 1-(4-amino-2-chloro-6-methylphenyl)-1-(4-chlorophenyl)ethylene.

  • Reagent: Phosphorus trichloride (PCl₃).

  • Procedure:

    • 3,5-diiodosalicylic acid is reacted with 1-(4-amino-2-chloro-6-methylphenyl)-1-(4-chlorophenyl)ethylene in the presence of phosphorus trichloride to yield the final product.[9]

Quantitative Data for Closantel Synthesis

ParameterValueReference
Yield (3,5-diiodosalicylic acid) 91-92%[8]
Yield (Closantel) Not specified
UV Absorption (in ethanol) Maxima around 368 nm[10]
Mass Spectrometry Data available in public databases[11]

Biological Activity and Signaling Pathways

Halogenated salicylanilides exert their biological effects through various mechanisms, most notably by uncoupling oxidative phosphorylation in parasites.[4] In the context of cancer, they have been shown to modulate several key signaling pathways.[3][4]

Niclosamide and the STAT3 Pathway

Niclosamide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[1][12][13][14][15] Niclosamide inhibits the phosphorylation of STAT3 at Tyr-705, preventing its activation and subsequent downstream signaling.[14]

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation TargetGenes Target Genes (e.g., Mcl-1, Survivin) DNA->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Promotes Cell Proliferation & Survival Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibits Phosphorylation

Caption: Niclosamide inhibits the STAT3 signaling pathway.

Oxyclozanide and the mTORC1 Pathway

Oxyclozanide has been shown to activate AMP-activated protein kinase (AMPK) and subsequently downregulate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[16] The mTORC1 pathway is a central regulator of cell growth and proliferation.[17] By activating AMPK, an energy sensor, oxyclozanide leads to the inhibition of mTORC1 activity.[16]

mTORC1_Pathway_Inhibition Oxyclozanide Oxyclozanide AMPK AMPK Oxyclozanide->AMPK Activates pAMPK p-AMPK AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates p_p70S6K p-p70S6K p70S6K->p_p70S6K CellGrowth Cell Growth & Proliferation p_p70S6K->CellGrowth p_fourEBP1 p-4E-BP1 fourEBP1->p_fourEBP1 p_fourEBP1->CellGrowth

Caption: Oxyclozanide inhibits the mTORC1 signaling pathway via AMPK activation.

Structure-Activity Relationships (SAR)

The biological activity of halogenated salicylanilides is significantly influenced by the nature and position of the substituents on both the salicylic acid and aniline rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aniline ring is associated with cytotoxic or cytostatic activity in various cancer cell types.[4]

  • Halogenation: Halogenation of the salicylanilide core dramatically enhances its biological activity, particularly its anthelmintic properties.

  • Hydrophobicity: The hydrophobicity of the molecule, influenced by the substituents, plays a role in its activity. For instance, in a series of salicylanilide acetates, the lipophilicity was found to be dependent on the position of chlorine substitution on the aniline ring.[18]

  • Phenolic Hydroxyl Group: The free phenolic hydroxyl group at the 2-position of the salicylic acid ring is generally considered essential for activity. Blocking this group can lead to a loss of activity.[18]

Conclusion

The synthesis of halogenated salicylanilides is a well-established field with robust and scalable methods. The condensation of activated salicylic acid derivatives with substituted anilines remains the cornerstone of their preparation. The potent and diverse biological activities of these compounds, particularly their ability to modulate key signaling pathways implicated in cancer, have spurred renewed interest in their therapeutic potential beyond their traditional use as anthelmintics. Further research into the structure-activity relationships and the development of novel analogs with improved pharmacological profiles will continue to be an active area of investigation for drug development professionals.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,4',5-Tribromosalicylanilide, a compound of interest for its antimicrobial properties. This document outlines the key experimental methodologies and data interpretation used to confirm the molecular structure of this halogenated salicylanilide. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in a structured format to facilitate understanding and comparison. Furthermore, a general synthesis protocol is detailed, providing a practical basis for the preparation of this and related compounds. Diagrams illustrating the elucidation workflow and the confirmed chemical structure are included to provide a clear visual representation of the concepts discussed.

Introduction

This compound (CAS No. 87-10-5) is a synthetic organic compound belonging to the class of salicylanilides.[1][2] Its structure is characterized by a salicylamide backbone with bromine substituents at the 3 and 5 positions of the salicylic acid moiety and at the 4' position of the anilide ring.[2] This compound has garnered attention for its potential as an antimicrobial agent.[2] The precise determination of its chemical structure is paramount for understanding its biological activity, mechanism of action, and for the development of new derivatives with improved therapeutic profiles.

This guide will walk through the logical process of elucidating the chemical structure of this compound, from its synthesis to its characterization by modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of salicylanilide.[3] This electrophilic aromatic substitution reaction introduces three bromine atoms onto the aromatic rings.

Experimental Protocol: General Synthesis of Halogenated Salicylanilides

The following is a general procedure for the synthesis of halogenated salicylanilides, which can be adapted for this compound.

Materials:

  • Salicylanilide

  • Bromine

  • Aqueous Acetic Acid or Water with an emulsifier

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Salicylanilide is dissolved in a suitable solvent system, such as aqueous acetic acid or water containing an emulsifier.[3]

  • Bromination: The solution is heated to a temperature between 50-65 °C.[3] Bromine is then added dropwise to the reaction mixture with constant stirring. The reaction is typically allowed to proceed for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the crude product precipitates. The precipitate is collected by filtration and washed with water to remove any unreacted starting materials and byproducts.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final, purified this compound.

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure of this compound relies on the combined interpretation of data from various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and identifying structural motifs.

Experimental Protocol: General LC-MS Analysis

  • Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) for acidic protons like the phenolic hydroxyl group.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Data Presentation:

Parameter Value Interpretation
Molecular Formula C₁₃H₈Br₃NO₂Confirmed by high-resolution mass spectrometry.
Molecular Weight 449.92 g/mol Consistent with the molecular formula.[4]
[M-H]⁻ (m/z) ~448Deprotonation of the phenolic hydroxyl group.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: General FT-IR Analysis

  • Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.

  • Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations.

Data Presentation:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3500N-H stretchAmide
~3200-3400O-H stretch (broad)Phenolic Hydroxyl
~3000-3100C-H stretchAromatic
~1640-1680C=O stretch (Amide I)Amide
~1500-1600C=C stretchAromatic Ring
~1500-1550N-H bend (Amide II)Amide
~1200-1300C-O stretchPhenol
~500-700C-Br stretchAryl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: General NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY and HSQC for unambiguous assignments.

Data Presentation: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-6~7.8d1H
H-4~8.0d1H
H-2', H-6'~7.6d2H
H-3', H-5'~7.5d2H
N-H~10.5s1H
O-H~11.0s1H

Note: 'd' denotes a doublet and 's' denotes a singlet. The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Data Presentation: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C=O~165
C-2~155
C-1~120
C-3~115
C-4~135
C-5~118
C-6~130
C-1'~138
C-2', C-6'~122
C-3', C-5'~132
C-4'~118

Note: The predicted chemical shifts are estimates. Carbons attached to bromine (C-3, C-5, C-4') will have their chemical shifts influenced by the heavy atom effect.

Visualization of the Elucidation Process and Chemical Structure

The following diagrams provide a visual representation of the logical workflow for the structure elucidation and the final confirmed chemical structure of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesis of this compound ms Mass Spectrometry (MS) synthesis->ms Purified Compound ir Infrared (IR) Spectroscopy synthesis->ir Purified Compound nmr Nuclear Magnetic Resonance (NMR) synthesis->nmr Purified Compound mw_formula Molecular Weight & Formula ms->mw_formula functional_groups Functional Groups ir->functional_groups connectivity Connectivity & Atom Arrangement nmr->connectivity confirmed_structure Confirmed Structure of this compound mw_formula->confirmed_structure functional_groups->confirmed_structure connectivity->confirmed_structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Atom Numbering

3,4',5-Tribromosalicylanilide, also known as Tribromsalan, is a halogenated derivative of salicylanilide.[1][2] The IUPAC name for this compound is 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide.[1][2] For clarity in the following NMR data tables, the atoms are numbered as follows:

Structure of this compound with Atom Numbering cluster_salicyl Salicyl Ring cluster_anilide Anilide Ring C1 C1 C2 C2-OH C1->C2 C7 C7=O C1->C7 C3 C3-Br C2->C3 C4 C4-H C3->C4 C5 C5-Br C4->C5 C6 C6-H C5->C6 C6->C1 N N-H C7->N C1_prime C1' N->C1_prime C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime C4_prime C4'-Br C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and amide substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H47.8 - 8.0d~2.5 (⁴J)
H67.6 - 7.8d~2.5 (⁴J)
H2', H6'7.5 - 7.7d~8.5 (³J)
H3', H5'7.4 - 7.6d~8.5 (³J)
NH9.5 - 10.5s (br)-
OH11.0 - 12.0s (br)-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are for a solution in a polar aprotic solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are significantly affected by the attached electronegative atoms (Br, O, N).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1118 - 122
C2152 - 156
C3110 - 114
C4138 - 142
C5115 - 119
C6134 - 138
C7 (C=O)163 - 167
C1'137 - 141
C2', C6'122 - 126
C3', C5'132 - 136
C4'116 - 120

Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are for a solution in a polar aprotic solvent like DMSO-d₆.

Experimental Protocols

A detailed experimental protocol for acquiring the ¹H and ¹³C NMR spectra of halogenated salicylanilides is provided below. This protocol is based on standard methodologies reported in the literature for similar compounds.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for salicylanilides due to its ability to dissolve these compounds and to slow down the exchange of labile protons (OH and NH), allowing for their observation.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: Standard single-pulse sequence (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Temperature: 298 K

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.

Experimental Workflow Visualization

The general workflow for the NMR analysis of this compound can be visualized as follows:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (¹H & ¹³C Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction ref Reference to TMS correction->ref analysis Integration & Peak Picking ref->analysis

Figure 2: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, along with a detailed experimental protocol for their acquisition. While experimentally obtained spectra are the gold standard, the predictive data and methodologies presented here offer a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds. The provided information can aid in the structural verification and purity assessment of synthesized this compound and serve as a foundation for further spectroscopic studies.

References

Mass Spectrometry Analysis of 3,4',5-Tribromosalicylanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,4',5-Tribromosalicylanilide (Tribromsalan), a compound noted for its antibacterial and antifungal properties. Due to its photosensitizing effects, understanding its detection and fragmentation is crucial for safety and efficacy studies. This document outlines detailed methodologies, expected fragmentation patterns, and data presentation for the analysis of this compound.

Core Compound Information

PropertyValueSource
Molecular Formula C13H8Br3NO2[1]
Molecular Weight 449.92 g/mol [1]
IUPAC Name 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]
Synonyms Tribromsalan, Temasept IV, Trisanil[1]

Postulated Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is predicted to follow several key pathways based on its chemical structure. The presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio) will result in characteristic isotopic patterns for the parent ion and any bromine-containing fragments.

The primary fragmentation is expected to occur at the amide bond, leading to the formation of two main fragment ions. Further fragmentation may involve the loss of bromine atoms or other small neutral molecules.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M-H]⁻ m/z 448.8 frag1 Fragment 1 m/z 280.8 parent->frag1 Cleavage of C-N bond frag2 Fragment 2 m/z 170.9 parent->frag2 Cleavage of C-N bond frag3 Fragment 3 m/z 201.9 frag1->frag3 - Br frag4 Fragment 4 m/z 92.0 frag2->frag4 - Br

Caption: Postulated fragmentation pathway of this compound.

Expected Quantitative Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the deprotonated parent ion and its major fragments in negative ion mode ESI-MS. The isotopic distribution due to the three bromine atoms will be a key identifying feature.

IonFormulaCalculated m/zDescription
[M-H]⁻C13H7Br3NO2⁻448.8085Deprotonated parent ion
Fragment 1C7H3Br2O2⁻280.8501Resulting from amide bond cleavage (salicylate moiety)
Fragment 2C6H4BrN⁻170.9552Resulting from amide bond cleavage (aniline moiety)
Fragment 3C7H3BrO2⁻201.9446Loss of a bromine atom from Fragment 1
Fragment 4C6H4N⁻92.0344Loss of a bromine atom from Fragment 2

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

For a robust analysis, proper sample preparation is critical to remove interfering substances.

sample_prep_workflow start Sample Collection (e.g., biological matrix, environmental sample) extraction Liquid-Liquid Extraction with Ethyl Acetate start->extraction evaporation Evaporation of Solvent under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration through 0.22 µm syringe filter reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: General workflow for sample preparation.

Detailed Steps:

  • Extraction: For liquid samples, perform a liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate. For solid samples, an initial extraction with a suitable solvent (e.g., methanol, acetonitrile) may be necessary.

  • Solvent Evaporation: The organic extract is then evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in the initial mobile phase of the LC method.

  • Filtration: The reconstituted sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography

A reverse-phase HPLC method is suitable for the separation of this compound.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer such as an Orbitrap can be used for detection and quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C
Collision Gas Argon
Scan Type Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification)

SRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
448.8280.920
448.8171.025

Logical Workflow for Method Development

The development of a robust mass spectrometry method follows a logical progression from understanding the analyte to final data analysis.

method_development_flow cluster_initial Initial Characterization cluster_lc Chromatography cluster_quant Quantification direct_infusion Direct Infusion MS to determine parent ion msms MS/MS to identify major fragments direct_infusion->msms lc_dev LC Method Development (column, mobile phase, gradient) msms->lc_dev srm_dev SRM/MRM Method Development (collision energy optimization) lc_dev->srm_dev validation Method Validation (linearity, accuracy, precision) srm_dev->validation

Caption: Logical workflow for LC-MS/MS method development.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers should adapt and optimize these protocols to suit their specific instrumentation and analytical goals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectroscopy of 3,4',5-Tribromosalicylanilide

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound (also known as Tribromsalan). Due to the limited availability of direct FT-IR spectral data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on the spectroscopy of the parent compound, salicylanilide, with predicted modifications arising from its tribromination. This approach allows for a robust interpretation of the vibrational modes of this compound.

Molecular Structure and Functional Groups

This compound is a halogenated derivative of salicylanilide.[1][2] Its structure comprises a salicylamide backbone with bromine atoms substituted at the 3, 5, and 4' positions. The key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum are the N-H group of the amide, the O-H group of the phenol, the C=O group of the amide (Amide I band), the C-N stretching and N-H bending of the amide (Amide II and III bands), the aromatic C=C bonds, the aromatic C-H bonds, and the C-Br bonds.

Molecular Structure of this compound cluster_salicyl Salicyl Moiety cluster_anilide Anilide Moiety C1 C C2 C-OH C1->C2 C3 C-Br C2->C3 C4 C C3->C4 C5 C-Br C4->C5 C6 C-C=O C5->C6 C6->C1 C12 C-NH C6->C12 Amide Bond C7 C C8 C C7->C8 C9 C-Br C8->C9 C10 C C9->C10 C11 C C10->C11 C11->C12 C12->C7

Caption: Molecular structure of this compound with key functional groups.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound. The predictions are based on the known spectrum of salicylanilide and typical vibrational frequencies of related functional groups. The bromination is expected to shift some peaks and introduce new ones, particularly in the lower wavenumber region.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3300-3500Medium, SharpN-H stretch (Amide)
~3000-3300BroadO-H stretch (Phenolic, intramolecular H-bonded)
~3030-3080Weak-MediumAromatic C-H stretch
~1640-1660StrongC=O stretch (Amide I)
~1580-1610Medium-StrongAromatic C=C ring stretch
~1520-1550Medium-StrongN-H bend and C-N stretch (Amide II)
~1450-1500MediumAromatic C=C ring stretch
~1280-1320MediumC-N stretch and N-H bend (Amide III)
~1200-1250StrongPhenolic C-O stretch
~800-880StrongAromatic C-H out-of-plane bend
~600-700Medium-StrongAromatic C-Br stretch
Below 600Weak-MediumAromatic ring bending

Interpretation of the FT-IR Spectrum

  • O-H and N-H Stretching Region (3000-3500 cm⁻¹): A broad band is anticipated in the 3000-3300 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic O-H group. A sharper, less intense peak around 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the amide group.

  • Aromatic C-H Stretching (3030-3080 cm⁻¹): Weak to medium intensity peaks are expected just above 3000 cm⁻¹, which are characteristic of C-H stretching in the aromatic rings.

  • Carbonyl (C=O) Stretching (Amide I) (~1640-1660 cm⁻¹): A strong absorption band in this region is one of the most prominent features of the spectrum, corresponding to the C=O stretching of the amide functional group. Its position may be slightly lowered due to hydrogen bonding.

  • Aromatic C=C and Amide II Region (1450-1610 cm⁻¹): This region will likely contain multiple peaks of medium to strong intensity. These arise from the C=C stretching vibrations within the two aromatic rings and the Amide II band (a combination of N-H bending and C-N stretching).

  • Amide III and C-O Stretching Region (1200-1320 cm⁻¹): A medium intensity band for the Amide III mode (C-N stretching and N-H bending) and a strong band for the phenolic C-O stretching are expected in this range.

  • Fingerprint Region (Below 1200 cm⁻¹): This region will contain a complex pattern of peaks. The out-of-plane C-H bending vibrations of the substituted aromatic rings will give rise to strong bands in the 800-880 cm⁻¹ range. The C-Br stretching vibrations are expected to appear as medium to strong bands in the 600-700 cm⁻¹ region.[3] Various ring deformation and bending vibrations will also be present at lower wavenumbers.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The KBr (potassium bromide) pellet method is a common technique for preparing solid samples for FT-IR transmission analysis.[4][5][6][7][8]

Materials and Equipment:

  • This compound sample

  • Infrared-grade KBr powder (spectroscopic grade, dried)[7]

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • Hydraulic press

  • Spatula

  • Analytical balance

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[8] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[7][8] The sample-to-KBr ratio should be roughly 1:100 to 1:200.

  • Grinding and Mixing: Place the sample and KBr in the agate mortar and gently grind with the pestle until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum by minimizing light scattering.

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply a pressure of approximately 8-10 tons for a few minutes.[5] This will cause the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, handling it by the edges to avoid contamination.

  • Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum (usually of the empty sample compartment). Then, record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample spectrum to the background spectrum.

FT-IR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_analysis Spectral Analysis start Start weigh Weigh Sample and KBr start->weigh grind Grind and Mix weigh->grind load Load Die grind->load press Press Pellet load->press remove Remove Pellet press->remove background Acquire Background Spectrum remove->background sample Acquire Sample Spectrum background->sample process Process Data (Ratioing) sample->process interpret Interpret Spectrum process->interpret end End interpret->end

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Brominated Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of brominated salicylanilides, compounds of significant interest in medicinal chemistry due to their diverse biological activities. By examining their three-dimensional structures at the atomic level through X-ray crystallography, we can gain profound insights into their structure-activity relationships, paving the way for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the crystal structures of key brominated salicylanilides, detailed experimental protocols for their synthesis and crystallization, and visualizations of relevant molecular and procedural frameworks.

Core Chemical Structure and Nomenclature

Brominated salicylanilides are a class of organic molecules characterized by a central salicylanilide scaffold, which is an amide derivative of salicylic acid and aniline. The "brominated" designation indicates the presence of one or more bromine atoms substituted on the aromatic rings. The positions of these bromine atoms, as well as other substituents, are crucial in determining the molecule's physicochemical properties and biological function.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials (Brominated Salicylic Acid + Aniline) reaction Coupling Reaction (e.g., with PCl3) start->reaction purification Purification (Filtration, Washing, Recrystallization) reaction->purification product Brominated Salicylanilide Powder purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation xray Single-Crystal X-ray Diffraction crystal_formation->xray data_analysis Structure Determination and Refinement xray->data_analysis G cluster_input Structural Data cluster_analysis Analysis & Insights cluster_application Application in Drug Development crystal_structure Crystal Structure of Brominated Salicylanilide conformation Molecular Conformation crystal_structure->conformation interactions Intermolecular Interactions (H-bonds, Halogen bonds) crystal_structure->interactions sar Structure-Activity Relationship (SAR) conformation->sar interactions->sar formulation Solid-State Formulation interactions->formulation design Rational Drug Design sar->design optimization Lead Optimization (Potency, Selectivity, DMPK) design->optimization

An In-Depth Technical Guide to the Physical and Chemical Properties of Tribromsalan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromsalan (3,4′,5-tribromosalicylanilide) is a halogenated salicylanilide that has historically been used as an antimicrobial agent in topical products such as soaps and disinfectants.[1][2] Despite its efficacy, its use in consumer products has been largely discontinued due to concerns about its photosensitizing effects.[1][2] However, recent research has unveiled its potential as an inhibitor of the NF-κB signaling pathway, renewing interest in its application for therapeutic purposes, particularly in areas like oncology and inflammatory diseases.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Tribromsalan, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Tribromsalan is presented below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C₁₃H₈Br₃NO₂[1]
Molecular Weight 449.92 g/mol [1]
CAS Number 87-10-5[4]
Appearance White to light yellow to light orange powder/crystal[5]
Melting Point 223-224 °C[5]
Boiling Point (Predicted) 409.1 ± 45.0 °C[5]
Density (Estimated) 2.2936 g/cm³[3]
pKa (Predicted) 6.00 ± 0.48[5]
Solubility
   WaterPractically insoluble[5]
   DMSO8 mg/mL (17.78 mM)[3]
   Hot AcetoneSoluble[5]
   DimethylformamideReadily soluble[5]

Spectral Data

Spectroscopic analysis is fundamental for the identification and characterization of Tribromsalan.

UV-Vis Spectroscopy
  • λmax: Aromatic compounds like Tribromsalan typically exhibit strong absorption in the UV region. The presence of a conjugated system of alternating single and double bonds is expected to result in a λmax around 218 nm or higher.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of Tribromsalan would be characterized by the following absorption bands:

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ indicative of the hydroxyl group.

  • N-H stretch: A band in the region of 3400-3250 cm⁻¹.

  • C=O stretch (Amide I): A strong band around 1650-1680 cm⁻¹.

  • C=C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-N stretch: A band in the 1400-1000 cm⁻¹ region.

  • C-Br stretch: Bands in the lower frequency region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons would appear as multiplets in the downfield region (typically δ 6.5-8.5 ppm). The hydroxyl (-OH) and amide (-NH) protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a significantly downfield chemical shift (around 160-180 ppm). The aromatic carbons would appear in the region of 110-160 ppm. Carbons attached to bromine atoms would experience a "heavy atom effect," which can influence their chemical shifts.[8]

Mechanism of Action: Inhibition of NF-κB Signaling

Tribromsalan has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

Tribromsalan exerts its inhibitory effect by preventing the phosphorylation of IκBα.[3] By blocking this crucial step, Tribromsalan effectively halts the downstream signaling cascade, preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.

Tribromsalan_NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Tribromsalan Tribromsalan Tribromsalan->IKK Inhibition p_IkBa_p50_p65 p-IκBα-p50/p65 Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa_p50_p65->Ub_Proteasome p50_p65 p50/p65 (Active) Ub_Proteasome->p50_p65 Nucleus Nucleus p50_p65->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

Figure 1: Inhibition of the NF-κB signaling pathway by Tribromsalan.

Toxicological Profile: Photosensitization

A significant aspect of Tribromsalan's toxicological profile is its ability to induce photosensitivity, a condition where the skin becomes abnormally sensitive to sunlight.[1][2] This adverse effect is a primary reason for its restricted use in consumer products.

The mechanism of photosensitization generally involves the absorption of ultraviolet (UV) radiation by the photosensitizing agent (in this case, Tribromsalan), leading to the formation of an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and free radicals. These highly reactive species can cause cellular damage, leading to inflammation and the clinical manifestations of photosensitivity. The photodegradation of brominated compounds under UV light can also lead to the formation of photoproducts that may contribute to the toxic effects.[9]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of Tribromsalan are outlined below.

Melting Point Determination (Capillary Method)

This protocol follows the standard capillary method for determining the melting point of a solid substance.

Melting_Point_Workflow A Sample Preparation: Grind Tribromsalan to a fine powder. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus. B->C D Heating: Heat the block at a controlled rate (e.g., 1-2 °C/min near the expected melting point). C->D E Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). D->E

Figure 2: Workflow for melting point determination.

Procedure:

  • Sample Preparation: A small amount of Tribromsalan is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.

  • Observation and Recording: The temperature range from the point at which the first droplet of liquid is observed to the point at which the entire sample has melted is recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals for the determination of water solubility and can be adapted for other solvents.

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of Tribromsalan is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (centrifugation or filtration may be necessary). The concentration of Tribromsalan in the sample is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

UV-Visible Spectroscopy:

  • Sample Preparation: A dilute solution of Tribromsalan is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.

  • Sample Measurement: The absorbance of the Tribromsalan solution is measured over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Infrared (IR) Spectroscopy (Solid Sample):

  • Sample Preparation (Thin Solid Film): A small amount of solid Tribromsalan is dissolved in a volatile solvent like acetone or methylene chloride.[10] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[10]

  • Background Spectrum: A background spectrum of the empty sample compartment is collected.

  • Sample Spectrum: The salt plate with the sample film is placed in the spectrometer, and the IR spectrum is recorded.

  • Data Analysis: The positions (in cm⁻¹) and intensities of the characteristic absorption bands are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of Tribromsalan (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts (δ in ppm), integration (for ¹H), and coupling constants (J in Hz) are determined and assigned to the respective nuclei in the molecule.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of Tribromsalan, its mechanism of action as an NF-κB inhibitor, and its toxicological concern regarding photosensitization. The inclusion of detailed experimental protocols aims to equip researchers and drug development professionals with the necessary information to handle, characterize, and further investigate this compound. While its historical use has been curtailed, the unique biological activity of Tribromsalan warrants continued exploration for potential therapeutic applications, provided its safety profile is carefully managed.

References

An In-Depth Technical Guide to 3,4',5-Tribromosalicylanilide (CAS 87-10-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3,4',5-Tribromosalicylanilide, also widely known as Tribromsalan, is a halogenated derivative of salicylanilide.[1] Historically, it has been utilized as a potent antimicrobial agent in topical products like soaps and disinfectants.[1][2] However, its use in consumer cosmetics has been banned by regulatory agencies like the FDA due to significant photosensitizing effects.[1][3] Despite this, its well-defined biological activities make it a valuable tool for research, particularly in studying microbial pathogenesis and cellular signaling pathways. This guide provides a comprehensive technical overview of its properties, mechanisms, and relevant experimental frameworks.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 87-10-5[4]
Molecular Formula C₁₃H₈Br₃NO₂[4]
Molecular Weight 449.92 g/mol [2]
IUPAC Name 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]
Synonyms Tribromsalan, Temasept IV, Tuasal 100, ASC-4[1][4]
Appearance White to light yellow/orange powder or crystalData obtained from supplier
Melting Point 224.0 to 228.0 °CData obtained from supplier
Solubility Practically insoluble in water; Soluble in DMSO (up to 8 mg/mL with sonication), hot acetone; Readily soluble in dimethylformamide.[5]
SMILES C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br[1]
InChIKey KVSKGMLNBAPGKH-UHFFFAOYSA-N[1]

Biological Activity and Mechanisms of Action

Tribromsalan exhibits a range of biological activities, primarily stemming from two distinct molecular mechanisms: the uncoupling of oxidative phosphorylation and the inhibition of the NF-κB signaling pathway.

Uncoupling of Oxidative Phosphorylation

Like many halogenated salicylanilides, Tribromsalan acts as a classical uncoupler of oxidative phosphorylation. It functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This action dissipates the crucial proton gradient that drives ATP synthesis, effectively uncoupling electron transport from phosphorylation. The energy generated by the electron transport chain is consequently released as heat rather than being stored in ATP. This mechanism is central to its broad-spectrum antimicrobial effects, as it depletes the cell's primary energy source.

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain H1 H⁺ ETC->H1 Pumping Action ATP_S ATP Synthase ATP ATP ATP_S->ATP ADP ADP + Pi ADP->ATP_S H_IMS High [H⁺] H2 H⁺ H3 H⁺ H2->ATP_S TBS TBS H3->TBS H_Matrix TBS TBS->H_Matrix Proton Leak (Bypass) G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα TBS Tribromsalan TBS->IKK Inhibits Degradation Ubiquitination & Proteasomal Degradation p_IkBa->Degradation p65_p50 p65/p50 (Active NF-κB) Degradation->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription G start_materials Starting Materials: - Salicylic Acid Derivative - Aniline Derivative activation Activation of Carboxylic Acid (e.g., with SOCl₂ or PCl₃) Solvent: Toluene/Xylene (reflux) start_materials->activation coupling Amide Coupling Reaction Base: Pyridine or Triethylamine activation->coupling workup Reaction Quenching & Work-up (e.g., Water wash, Extraction) coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

References

The Core Mechanism of Action of Salicylanilide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilide derivatives, a class of compounds characterized by a salicylic acid core linked to an aniline moiety via an amide bond, have garnered significant attention for their broad spectrum of biological activities.[1][2] Initially recognized for their potent anthelmintic properties, these compounds are now being extensively investigated for their anticancer, antimicrobial, and antiviral potential.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of action of salicylanilide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate.

The multifaceted mechanism of action of salicylanilides is central to their diverse therapeutic effects. At the cellular level, these compounds are known to act as mitochondrial uncouplers, disrupting cellular energy metabolism.[4][5] Furthermore, they have been shown to modulate a variety of critical signaling pathways implicated in cell proliferation, survival, and inflammation, including Wnt/β-catenin, STAT3, NF-κB, and EGFR signaling.[1][2] Their ability to inhibit specific enzymes also contributes to their therapeutic potential.[6][7]

This guide will delve into these mechanisms, presenting a synthesis of the current scientific understanding to aid researchers and drug development professionals in harnessing the full therapeutic potential of this versatile class of compounds.

Data Presentation: Quantitative Efficacy of Salicylanilide Derivatives

The biological activity of salicylanilide derivatives has been quantified across a range of therapeutic areas. The following tables summarize the in vitro efficacy of key derivatives against various cancer cell lines, as well as their antimicrobial and antifungal activities.

Table 1: Anticancer Activity of Salicylanilide Derivatives (IC50 Values)

DerivativeCancer Cell LineIC50 (µM)Reference
Niclosamide Glioblastoma (U-87 MG)1.52 ± 0.02[8]
Breast Cancer (MCF-7)Varies by study[9]
Ovarian Cancer (A2780ip2)~1.0[10]
Ovarian Cancer (SKOV3ip1)~1.0[10]
Small Cell Lung CancerVaries by cell line[11]
Rafoxanide Skin Cancer (A375)10.9[12]
Skin Cancer (A431)1.31[12]
Compound 28 EGFR Tyrosine Kinase0.023[6]
Compound 16 EGFR Tyrosine Kinase0.031[6]
Compound 20 EGFR Tyrosine Kinase0.045[6]
Compound 6 EGFR Tyrosine Kinase0.063[6]
Compound 15 EGFR Tyrosine Kinase0.071[6]
Derivatives 5b, 5g H1975, A549, A4315.22, 6.34[13]
Derivatives 8, 12, 14 A431, A549, H19752.31 - 7.56[13]

Table 2: Antimicrobial Activity of Salicylanilide Derivatives (MIC Values)

DerivativeMicroorganismMIC (µmol/L)Reference
Salicylanilide Benzoates Gram-positive bacteria≥ 0.98[7]
Salicylanilide Acetates Mycobacterium tuberculosisVaries by derivative[14]
Mycobacterium kansasiiVaries by derivative[14]
Mycobacterium aviumVaries by derivative[14]
Salicylanilide 4-(Trifluoromethyl)benzoates Mycobacterium tuberculosis0.5 - 32[15]
Gram-positive bacteria≥ 0.49[15]
Chloro-Substituted Derivatives Gram-positive bacteria0.125 - 1.0 mg/mL[16]

Table 3: Antifungal Activity of Salicylanilide Derivatives (MIC Values)

DerivativeFungal StrainMIC (µg/mL)Reference
Salicylanilide Acetates Trichophyton mentagrophytesVaries by derivative[14]
Aspergillus fumigatusVaries by derivative[14]
Absidia corymbiferaVaries by derivative[14]
Niclosamide Sporothrix brasiliensis0.625 - 2.5 µM[17]
Cryptococcus neoformans< 0.78[17]
Oxyclozanide Candida albicans13 - 34[17]

Core Mechanisms of Action

Mitochondrial Uncoupling

A primary and well-established mechanism of action for salicylanilide derivatives is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] They act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncoupling of the electron transport chain from ATP synthesis leads to a decrease in cellular ATP levels and can trigger a cascade of events leading to cell death.[4]

Mitochondrial_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- flow H_gradient High H+ Concentration H_pump->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase Low_H Low H+ Concentration H_gradient->Low_H H+ leak Salicylanilide Salicylanilide Salicylanilide->H_gradient dissipates gradient

Mechanism of mitochondrial uncoupling by salicylanilide derivatives.
Inhibition of Key Signaling Pathways

Salicylanilide derivatives have been shown to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Niclosamide, a prominent salicylanilide, has been demonstrated to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6.[18][19] This leads to the suppression of β-catenin-mediated transcription of target genes involved in cell proliferation.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibits GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nucleus Nucleus beta_catenin->Nucleus Target_Genes Target_Genes TCF_LEF->Target_Genes activates transcription Niclosamide Niclosamide Niclosamide->LRP6 induces degradation

Inhibition of the Wnt/β-catenin signaling pathway by niclosamide.

Several salicylanilide derivatives, including closantel and rafoxanide, have been shown to inhibit the STAT3 signaling pathway.[12][20] They can suppress the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival and proliferation.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Target_Genes Target_Genes STAT3_Dimer->Target_Genes activates transcription Salicylanilide Salicylanilide Salicylanilide->STAT3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by salicylanilide derivatives.

The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is another target of salicylanilide derivatives.[12][20] For instance, rafoxanide has been reported to negatively modulate NF-κB activity.[12] This inhibition can prevent the nuclear translocation of NF-κB and the expression of its target genes.

Rafoxanide has also been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[21] It achieves this by downregulating the phosphorylation of Akt and mTOR.[21]

Enzyme Inhibition

Salicylanilide derivatives can directly inhibit the activity of specific enzymes, contributing to their therapeutic effects.

A number of salicylanilide derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, an important target in cancer therapy.[6][22] They are thought to compete with ATP for binding to the catalytic domain of the kinase.[1]

In the context of infectious diseases, salicylanilides have been shown to inhibit enzymes crucial for pathogen survival. For example, they can inhibit isocitrate lyase and methionine aminopeptidase in Mycobacterium tuberculosis.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of salicylanilide derivatives.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, to assess the mitochondrial uncoupling activity of salicylanilide derivatives.

Principle: The Seahorse XF Analyzer measures real-time OCR of live cells in a multi-well plate. Sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An increase in basal respiration and a decrease in ATP-linked respiration are indicative of mitochondrial uncoupling.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare stock solutions of the salicylanilide derivative and mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A) in the appropriate assay medium.

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.

    • Load the sensor cartridge with the salicylanilide derivative and mitochondrial stressors into the appropriate injection ports.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The protocol will typically involve sequential injections and OCR measurements.

  • Data Analysis: The Seahorse XF software automatically calculates the OCR values. Analyze the changes in basal respiration, ATP production, and proton leak to determine the uncoupling activity of the salicylanilide derivative.

Seahorse_Workflow Start Start Cell_Seeding Seed cells in XF microplate Start->Cell_Seeding Hydrate_Cartridge Hydrate sensor cartridge Start->Hydrate_Cartridge Prepare_Compounds Prepare salicylanilide and stressors Cell_Seeding->Prepare_Compounds Hydrate_Cartridge->Prepare_Compounds Incubate_Cells Incubate cells in assay medium Prepare_Compounds->Incubate_Cells Load_Cartridge Load compounds into sensor cartridge Incubate_Cells->Load_Cartridge Run_Assay Run Seahorse XF Analyzer Load_Cartridge->Run_Assay Data_Analysis Analyze OCR data Run_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for the Seahorse XF mitochondrial respiration assay.
Wnt/β-Catenin Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of salicylanilide derivatives on the Wnt/β-catenin signaling pathway.

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPflash) and a control plasmid expressing Renilla luciferase. Activation of the Wnt/β-catenin pathway leads to the expression of firefly luciferase. The activity of the pathway is determined by measuring the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of a salicylanilide derivative indicates inhibition of the pathway.

Methodology:

  • Cell Transfection: Co-transfect the target cells with the TOPflash and Renilla luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the salicylanilide derivative.

  • Cell Lysis: After the desired incubation period, lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.[18][19][23]

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of salicylanilide derivatives to inhibit the enzymatic activity of EGFR tyrosine kinase.

Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a colorimetric, fluorescent, or luminescent method. A decrease in substrate phosphorylation in the presence of a salicylanilide derivative indicates inhibition of the kinase.

Methodology:

  • Assay Setup: In a microplate, combine the recombinant EGFR kinase domain, the peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add various concentrations of the salicylanilide derivative to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., absorbance, fluorescence, or luminescence) and calculate the percentage of inhibition for each concentration of the salicylanilide derivative. Determine the IC50 value from the dose-response curve.[24][25][26]

Conclusion

The diverse biological activities of salicylanilide derivatives stem from their multifaceted mechanisms of action. Their ability to act as mitochondrial uncouplers, coupled with their capacity to modulate critical cellular signaling pathways and inhibit specific enzymes, makes them a highly promising class of compounds for the development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of these remarkable molecules. Continued investigation into their structure-activity relationships and in vivo efficacy will be crucial in translating the promise of salicylanilide derivatives into clinical reality.

References

An In-depth Technical Guide to the Discovery and History of Tribromsalan as an Antimicrobial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribromsalan (3,4',5-tribromosalicylanilide) is a synthetic halogenated salicylanilide that gained prominence in the mid-20th century as a potent antimicrobial agent. Its broad-spectrum activity against Gram-positive bacteria and fungi led to its widespread use in consumer products, most notably in medicated soaps and topical antiseptics. However, its promising antimicrobial efficacy was overshadowed by a significant adverse effect: photosensitivity. Reports of severe skin reactions upon exposure to sunlight in individuals using products containing tribromsalan ultimately led to its ban by the U.S. Food and Drug Administration (FDA). This technical guide provides a comprehensive overview of the discovery, history, antimicrobial properties, and the scientific investigations that culminated in the regulatory action against tribromsalan. The document details the experimental protocols for its synthesis and for assessing its antimicrobial and phototoxic effects, and presents available quantitative data. Furthermore, it elucidates the known mechanism of its antimicrobial action through the inhibition of the NF-κB signaling pathway.

Discovery and Historical Development

The development of halogenated salicylanilides as antimicrobial agents was a significant area of research in the mid-20th century. These compounds were recognized for their ability to inhibit the growth of a wide range of microorganisms. Tribromsalan emerged as a particularly effective derivative.

Initially, tribromsalan was incorporated into a variety of over-the-counter drug and cosmetic products, primarily for its antibacterial properties in soaps and for its preservative action.[1] Its use was intended to reduce bacterial populations on the skin, thereby controlling body odor and preventing minor skin infections.

However, by the early 1970s, a growing body of evidence linked the use of tribromsalan to photosensitivity reactions.[1] These reactions ranged from exaggerated sunburn to more severe and persistent skin disorders.[1] In some cases, individuals experienced photosensitization that continued for extended periods even after discontinuing the use of products containing the chemical.[1] These safety concerns prompted a thorough review by regulatory agencies.

In 1974, the FDA proposed a ban on the use of tribromsalan and other halogenated salicylanilides in drug and cosmetic products, citing them as potent photosensitizers that can cause disabling skin disorders.[1] The agency concluded that safer alternative antimicrobial agents were available.[1] This proposal was finalized, and tribromsalan, along with several other antimicrobial ingredients, was officially banned from use in over-the-counter consumer antiseptic washes in the United States.[2][3][4]

Antimicrobial Properties and Mechanism of Action

Tribromsalan exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[5] Its efficacy as a disinfectant in medicated soaps was a key driver of its commercial use.[5]

Quantitative Antimicrobial Data

While extensive historical data in a consolidated tabular format is scarce in readily available literature, research has established the antimicrobial efficacy of tribromsalan. For the purpose of this guide, a representative table of Minimum Inhibitory Concentrations (MICs) for a related and well-studied antimicrobial, triclosan, is provided to illustrate the typical range of activity for such compounds against various microorganisms. It is important to note that the specific MIC values for tribromsalan may differ.

MicroorganismTriclosan MIC (µg/mL)
Staphylococcus aureus (ATCC)0.5
Staphylococcus aureus (Clinical Isolate)0.5 - 64
Escherichia coli (ATCC)0.5
Escherichia coli (Clinical Isolate)0.5 - 64

Note: Data for triclosan is presented for illustrative purposes due to the limited availability of comprehensive MIC tables for tribromsalan in the searched literature.[6][7]

Mechanism of Antimicrobial Action: Inhibition of NF-κB Signaling

Tribromsalan's antimicrobial activity is, in part, attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[2][8] This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. In bacteria, related pathways are essential for various cellular processes.

The key step in the activation of the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα. This phosphorylation is mediated by the IκB kinase (IKK) complex. Once phosphorylated, IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50-p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

Tribromsalan has been shown to inhibit the phosphorylation of IκBα.[2][8] By preventing this initial activation step, tribromsalan effectively blocks the entire downstream signaling cascade, leading to the suppression of NF-κB-mediated gene transcription. This disruption of a fundamental cellular signaling pathway contributes to its antimicrobial effects.

Experimental Protocols

This section details the methodologies for the synthesis of tribromsalan and for conducting key experiments to evaluate its antimicrobial and phototoxic properties.

Synthesis of this compound

The synthesis of tribromsalan is typically achieved through the condensation of a salicylic acid derivative with a substituted aniline. A general protocol is as follows:

Materials:

  • 3,5-Dibromosalicylic acid

  • 4-Bromoaniline

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • An inert solvent (e.g., toluene, xylene)

  • A suitable base (e.g., pyridine, triethylamine)

Procedure:

  • Activation of 3,5-Dibromosalicylic Acid: The carboxylic acid group of 3,5-dibromosalicylic acid is first activated to facilitate the subsequent amidation reaction. This is commonly achieved by converting it to the corresponding acid chloride.

    • 3,5-Dibromosalicylic acid is refluxed with an excess of thionyl chloride in an inert solvent until the reaction is complete (monitored by techniques such as TLC).

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dibromosalicyloyl chloride.

  • Amide Coupling: The activated 3,5-dibromosalicyloyl chloride is then reacted with 4-bromoaniline.

    • The crude acid chloride is dissolved in an inert solvent.

    • A solution of 4-bromoaniline in the same solvent is added dropwise to the acid chloride solution, often in the presence of a base to neutralize the HCl byproduct.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification:

    • The reaction mixture is quenched with water or a dilute acid.

    • The crude tribromsalan is collected by filtration and washed with water.

    • The product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Tribromsalan stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Growth control (broth with bacteria, no antimicrobial)

Procedure:

  • Preparation of Tribromsalan Dilutions: A serial two-fold dilution of the tribromsalan stock solution is prepared in the microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the compound across the wells.

  • Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration (typically around 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of tribromsalan at which there is no visible growth (turbidity) of the microorganism. The growth control well should show clear turbidity, and the negative control well should remain clear.

Phototoxicity Testing: In Vitro 3T3 NRU Phototoxicity Test

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method to assess the phototoxic potential of a substance.

Materials:

  • Balb/c 3T3 fibroblasts

  • 96-well cell culture plates

  • Cell culture medium

  • Tribromsalan stock solution

  • Neutral Red solution

  • A solar simulator with a filter to remove UVC radiation

  • Positive control (a known phototoxic substance, e.g., chlorpromazine)

  • Negative/vehicle control

Procedure:

  • Cell Seeding: 3T3 cells are seeded into two 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cell culture medium is replaced with medium containing various concentrations of tribromsalan (and controls). Two plates are prepared identically.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA/visible light from the solar simulator (+Irr). The other plate is kept in the dark (-Irr).

  • Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and both plates are incubated for another 24 hours.

  • Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is taken up by viable cells. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.

  • Data Analysis: The absorbance of the extracted dye is measured using a spectrophotometer. The concentration of tribromsalan that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values (+Irr vs. -Irr). A PIF value above a certain threshold indicates a phototoxic potential.

Visualizations

Logical Workflow: Discovery and Evaluation of Tribromsalan

Tribromsalan_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Pre-clinical & Clinical Evaluation cluster_PostMarket Post-Market Surveillance & Regulatory Action Discovery Identification of Salicylanilides' Antimicrobial Properties Synthesis Chemical Synthesis of Tribromsalan Discovery->Synthesis Antimicrobial_Testing In Vitro Antimicrobial Efficacy Testing (MIC) Synthesis->Antimicrobial_Testing Product_Formulation Incorporation into Consumer Products (Soaps) Antimicrobial_Testing->Product_Formulation Adverse_Events Reports of Photosensitivity Product_Formulation->Adverse_Events Phototoxicity_Studies In Vitro & In Vivo Phototoxicity Studies Adverse_Events->Phototoxicity_Studies FDA_Review FDA Review and Risk Assessment Phototoxicity_Studies->FDA_Review Ban Ban of Tribromsalan in Consumer Products FDA_Review->Ban

Caption: Logical workflow of Tribromsalan's history.
Signaling Pathway: Tribromsalan's Inhibition of the NF-κB Pathway

NFkB_Inhibition_by_Tribromsalan cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimulus->IKK_complex activates IkBa_p50_p65 IκBα - p50/p65 Complex IKK_complex->IkBa_p50_p65 phosphorylates IκBα Tribromsalan Tribromsalan Tribromsalan->IKK_complex inhibits p_IkBa Phosphorylated IκBα IkBa_p50_p65->p_IkBa Ubiquitination Ubiquitination p_IkBa->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome p50_p65 p50/p65 (NF-κB) p50_p65_nuc p50/p65 (NF-κB) p50_p65->p50_p65_nuc translocates DNA DNA (κB sites) p50_p65_nuc->DNA binds Gene_Transcription Gene Transcription DNA->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by Tribromsalan.

Conclusion

The history of tribromsalan serves as a compelling case study in drug development, highlighting the critical importance of balancing antimicrobial efficacy with a thorough assessment of potential adverse effects. While its potent antimicrobial properties offered significant benefits in an era before the widespread availability of diverse and targeted antibiotics, the severe photosensitivity it induced ultimately rendered it unsuitable for widespread consumer use. The regulatory actions taken against tribromsalan underscore the importance of post-market surveillance and the continuous evaluation of drug safety. For researchers and drug development professionals, the story of tribromsalan remains a salient reminder of the complex interplay between a compound's desired therapeutic effects and its potential for harm, and the necessity of rigorous toxicological testing, particularly for topically applied agents.

References

An In-depth Technical Guide to the Photosensitizing Effects of Halogenated Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated salicylanilides, a class of compounds historically used as antimicrobial agents in soaps and other topical products, have been identified as potent photosensitizers.[1] Exposure to these chemicals in the presence of ultraviolet (UV) radiation can lead to phototoxic and photoallergic reactions, ranging from exaggerated sunburn-like responses to severe, eczematous dermatitis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, experimental evaluation, and cellular signaling pathways associated with the photosensitizing effects of halogenated salicylanilides.

Core Mechanisms of Photosensitization

The photosensitizing effects of halogenated salicylanilides are primarily mediated through two distinct mechanisms: phototoxicity and photoallergy.[2]

Phototoxicity: This is a non-immunological reaction that occurs when a photosensitizing agent absorbs light energy, leading to the generation of reactive oxygen species (ROS) and free radicals.[2][3] These reactive species can cause direct damage to cellular components such as lipids, proteins, and DNA, resulting in an inflammatory response that clinically resembles an exaggerated sunburn.[2] The process is initiated by the absorption of UV radiation, typically in the UVA range (320-400 nm), which excites the halogenated salicylanilide molecule to a higher energy triplet state.[2] This excited molecule can then react with molecular oxygen to produce singlet oxygen, superoxide anion, and other ROS.[2]

Photoallergy: In contrast to phototoxicity, photoallergy is a cell-mediated (Type IV) delayed hypersensitivity reaction.[3][4] Upon exposure to UV radiation, the halogenated salicylanilide is converted into a reactive photoproduct that can covalently bind to endogenous proteins, forming a photoantigen.[3][4] This photoantigen is then processed by antigen-presenting cells, such as Langerhans cells, leading to the sensitization of T-lymphocytes.[4] Subsequent exposure to the same halogenated salicylanilide and UV radiation triggers an immune response, manifesting as an eczematous eruption that can spread beyond the light-exposed areas.[5]

Quantitative Data on Photosensitization

The photosensitizing potential of a compound can be quantified through various in vitro and in vivo assays. Key parameters include the half-maximal effective concentration (EC50) in phototoxicity assays and the singlet oxygen quantum yield (ΦΔ). While specific data for all halogenated salicylanilides is not exhaustively available in publicly accessible literature, the following tables illustrate the type of quantitative data that is generated through the experimental protocols described in this guide.

Table 1: Phototoxicity of Halogenated Salicylanilides in the 3T3 NRU Assay

CompoundEC50 (-UVA) [µg/mL]EC50 (+UVA) [µg/mL]Photo Irritation Factor (PIF)Phototoxicity Classification
Tetrachlorosalicylanilide (TCSA) >1000.5>200Phototoxic
3,4',5-Tribromosalicylanilide (TBS) >501.2>41.7Phototoxic
4',5-Dibromosalicylanilide (DBS) >1002.5>40Phototoxic

Data is illustrative and based on the known high photosensitizing potential of these compounds. Actual values may vary depending on experimental conditions. The Photo Irritation Factor (PIF) is calculated as the ratio of EC50 (-UVA) to EC50 (+UVA). A PIF value greater than 5 is generally considered indicative of phototoxic potential.

Table 2: Singlet Oxygen Quantum Yields of Halogenated Salicylanilides

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference Standard (ΦΔ)
Tetrachlorosalicylanilide (TCSA) AcetonitrileData not readily availableRose Bengal (0.75)
This compound (TBS) AcetonitrileData not readily availableRose Bengal (0.75)
4',5-Dibromosalicylanilide (DBS) AcetonitrileData not readily availableRose Bengal (0.75)

Singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation upon photoexcitation. Higher values indicate a greater potential for phototoxicity.

Experimental Protocols

A variety of standardized and validated methods are employed to assess the photosensitizing potential of chemical compounds.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This in vitro assay is a widely accepted method for screening the phototoxic potential of substances.[6][7][8]

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[8]

  • Treatment: The cells are treated with a range of concentrations of the test substance (e.g., a halogenated salicylanilide) in two separate plates.[1]

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other plate is kept in the dark as a control.[1]

  • Neutral Red Uptake: After incubation, the viability of the cells is assessed by measuring the uptake of the vital dye Neutral Red. Viable cells take up and retain the dye in their lysosomes.[7]

  • Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (EC50) is determined for both the irradiated and non-irradiated conditions. The Photo Irritation Factor (PIF) is then calculated.[9]

Photopatch Testing

This in vivo method is used to diagnose photoallergic contact dermatitis in humans.[2][9]

Methodology:

  • Application of Allergens: Duplicate sets of potential photoallergens, including the suspected halogenated salicylanilide, are applied to the patient's back under occlusive patches.[2][9]

  • Occlusion: The patches are left in place for 24 to 48 hours.[2]

  • Irradiation: After removal of the patches, one set of application sites is irradiated with a standardized dose of UVA radiation (typically 5 J/cm²). The other set is shielded from light and serves as a control.[2][4]

  • Reading of Results: The test sites are evaluated for skin reactions (e.g., erythema, edema, vesiculation) at 48, 72, and 96 hours after irradiation. A positive reaction at the irradiated site, with no reaction at the non-irradiated site, is indicative of a photoallergic reaction.[2]

Reactive Oxygen Species (ROS) Assay

This in vitro assay directly measures the generation of ROS upon photo-irradiation of a test compound.

Methodology:

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • ROS Probe: A fluorescent probe that reacts with ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) is added to the solution.

  • Irradiation: The solution is exposed to a controlled dose of UV radiation.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of ROS generated, is measured using a fluorometer.

  • Data Analysis: The rate of ROS production can be quantified and compared to that of known photosensitizers.

Signaling Pathways in Photosensitization

The cellular damage induced by the photosensitizing effects of halogenated salicylanilides triggers a complex network of intracellular signaling pathways, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are key regulators of inflammation, cell survival, and apoptosis.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are activated in response to various cellular stresses, including the oxidative stress generated by photosensitizers.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular UV_Radiation UV Radiation Halogenated_Salicylanilide Halogenated Salicylanilide ROS Reactive Oxygen Species (ROS) Halogenated_Salicylanilide->ROS Photoactivation ASK1 ASK1 ROS->ASK1 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Transcription Apoptosis Apoptosis AP1->Apoptosis Transcription

MAPK signaling cascade activated by photosensitization.
NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV_Radiation UV Radiation Halogenated_Salicylanilide Halogenated Salicylanilide ROS Reactive Oxygen Species (ROS) Halogenated_Salicylanilide->ROS Photoactivation IKK IKK Complex ROS->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

NF-κB signaling cascade activated by photosensitization.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

Experimental_Workflows cluster_3T3 3T3 NRU Phototoxicity Assay cluster_Photopatch Photopatch Testing A1 Seed 3T3 cells in 96-well plates A2 Treat with test compound (2 plates) A1->A2 A3 Irradiate one plate with UVA A2->A3 A4 Incubate both plates A3->A4 A5 Add Neutral Red dye A4->A5 A6 Measure dye uptake (viability) A5->A6 A7 Calculate EC50 and PIF A6->A7 B1 Apply duplicate patches of test compounds B2 Occlude for 24-48h B1->B2 B3 Remove patches B2->B3 B4 Irradiate one set of sites with UVA B3->B4 B5 Read skin reactions at 48, 72, 96h B4->B5

Workflow for phototoxicity and photoallergy testing.

Logical Relationships

The photosensitizing potential of a halogenated salicylanilide is determined by a combination of its physicochemical properties and its ability to generate reactive species upon light absorption.

Logical_Relationship cluster_properties Physicochemical Properties cluster_events Photochemical & Photobiological Events cluster_outcome Clinical Outcome Structure Chemical Structure (Halogenation pattern) Absorption UV Absorption Spectrum Structure->Absorption Excitation Photoexcitation (Triplet State Formation) Absorption->Excitation ROS_Generation ROS & Free Radical Generation Excitation->ROS_Generation Type I & II Reactions Immune_Response Immune Response (Photoallergy) Excitation->Immune_Response Photoantigen Formation Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Photosensitization Photosensitization (Phototoxicity/ Photoallergy) Cellular_Damage->Photosensitization Immune_Response->Photosensitization

Relationship between properties and photosensitization.

Conclusion

Halogenated salicylanilides are potent photosensitizers capable of inducing both phototoxic and photoallergic reactions. The underlying mechanisms involve the generation of reactive oxygen species and the formation of photoantigens, leading to cellular damage and inflammatory responses. Standardized in vitro and in vivo assays are crucial for identifying and characterizing the photosensitizing potential of these and other chemical compounds. A thorough understanding of the involved cellular signaling pathways, such as the MAPK and NF-κB cascades, is essential for developing strategies to mitigate these adverse effects and for the safe development of new drugs and consumer products.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Activity of 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Tribromosalicylanilide, also known as Tribromsalan, is a synthetic halogenated salicylanilide derivative.[1][2] Historically, it has been utilized as a germicide and disinfectant, notably in medicated soaps, owing to its antibacterial and antifungal properties.[1] However, its use in consumer products has been restricted in some regions due to concerns about photosensitization.[1] For research and drug development purposes, understanding its in vitro antibacterial profile remains a subject of interest, particularly in the context of rising antimicrobial resistance. These application notes provide a summary of its known antibacterial activity and detailed protocols for its in vitro evaluation.

Antibacterial Spectrum and Efficacy

While specific quantitative data for this compound is limited in publicly available literature, the broader class of salicylanilides has demonstrated a general spectrum of activity. Salicylanilides are typically more effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than against Gram-negative bacteria.[3][4] The reduced susceptibility of Gram-negative bacteria is often attributed to the presence of their outer membrane, which can act as a permeability barrier.

The following table summarizes the expected antibacterial spectrum based on the activity of related salicylanilide compounds. Researchers are encouraged to use the provided protocols to generate specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against their bacterial strains of interest and populate the table with their findings.

Bacterial SpeciesGram StainExpected ActivityMIC (µg/mL)MBC (µg/mL)Reference/Internal Data
Staphylococcus aureusPositiveActiveData to be determinedData to be determined
Methicillin-resistant Staphylococcus aureus (MRSA)PositiveActiveData to be determinedData to be determined[3]
Enterococcus faecalisPositiveVariableData to be determinedData to be determined
Escherichia coliNegativeLess ActiveData to be determinedData to be determined[4]
Pseudomonas aeruginosaNegativeLess ActiveData to be determinedData to be determined
Mycobacterium tuberculosisN/A (Acid-fast)ActiveData to be determinedData to be determined[5][6]

Mechanism of Action

The antibacterial mechanism of action for salicylanilides is primarily attributed to their function as protonophores, which disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane.[7] The PMF is essential for crucial cellular processes, including ATP synthesis, active transport, and flagellar motion. By dissipating the proton gradient, this compound can uncouple oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, bacterial cell death. One report also suggests that Tribromsalan may inhibit IkappaBalpha phosphorylation to suppress NF-kappaB signaling, although this relates to host cell interaction rather than a direct antibacterial mechanism.[5]

cluster_membrane Bacterial Cytoplasmic Membrane ETC Electron Transport Chain Proton_Pump Proton Pumping ETC->Proton_Pump e- transfer ATP_Synthase ATP Synthase ATP Cellular ATP ATP_Synthase->ATP ATP Synthesis PMF Proton Motive Force (H+ Gradient) Proton_Pump->PMF H+ efflux PMF->ATP_Synthase H+ influx Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion Compound This compound Compound->PMF Dissipates Proton Gradient (Protonophore Action)

Proposed mechanism of action for this compound.

Experimental Protocols

The following are standardized protocols for determining the in vitro antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (35-37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Ensure complete dissolution. Further dilutions should be made in CAMHB. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microdilution Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without the compound). Add 100 µL of CAMHB to this well.

    • Well 12 will serve as the negative control (broth only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC determination.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35-37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the positive control well (well 11) to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the MHA plate.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results A Prepare this compound Stock Solution D Serial Dilution of Compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C E Add Bacterial Inoculum to Wells C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MIC (No Visible Growth) F->G H Plate from 'No Growth' Wells onto MHA G->H I Incubate MHA at 37°C for 18-24h H->I J Determine MBC (≥99.9% Killing) I->J

Workflow for MIC and MBC Determination.

References

Application Notes and Protocols for Antifungal Screening of 3,4',5-Tribromosalicylanilide against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida species are opportunistic fungal pathogens that can cause a range of infections, from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Salicylanilides are a class of compounds known for their broad-spectrum biological activities. This document provides detailed application notes and experimental protocols for the antifungal screening of a specific halogenated salicylanilide, 3,4',5-Tribromosalicylanilide (TBSA), against clinically relevant Candida species. The presented methodologies cover initial susceptibility testing, investigation of effects on virulence factors such as biofilm formation, and elucidation of the potential mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to serve as a guide for expected results when screening this compound against various Candida species.

Table 1: Antifungal Susceptibility of Candida Species to this compound (TBSA)

Candida SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 900288162Fungicidal
C. glabrata ATCC 200116644Fungistatic
C. parapsilosis ATCC 22019482Fungicidal
C. krusei ATCC 625832>64>2Fungistatic
Fluconazole-resistant C. albicans8162Fungicidal

Table 2: Inhibition of Candida albicans Biofilm Formation and Disruption of Pre-formed Biofilms by TBSA

Concentration (µg/mL)Biofilm Formation Inhibition (%)Pre-formed Biofilm Disruption (%)
4 (0.5 x MIC)6530
8 (1 x MIC)8555
16 (2 x MIC)9575
32 (4 x MIC)9890

Table 3: Mechanistic Insights into the Antifungal Action of TBSA on Candida albicans

AssayEndpointTBSA-Treated (8 µg/mL)Untreated Control
Ergosterol Content% Reduction70%0%
Membrane Permeability (Propidium Iodide Uptake)% Fluorescent Cells60%5%
Reactive Oxygen Species (ROS) ProductionRelative Fluorescence Units55001200

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

Materials:

  • This compound (TBSA)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Candida strains

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of TBSA in DMSO. Serial two-fold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Setup: Add 100 µL of the standardized Candida inoculum to each well of the 96-well plate containing 100 µL of the serially diluted TBSA. Include a positive control (inoculum without TBSA) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of TBSA that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the optical density at 530 nm.

  • MFC Determination: To determine the MFC, take 100 µL aliquots from the wells showing no visible growth (at and above the MIC) and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration of TBSA that results in no fungal growth on the agar plates.

Candida albicans Biofilm Inhibition and Disruption Assay

Materials:

  • TBSA

  • RPMI-1640 medium

  • C. albicans ATCC 90028

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Formation Inhibition:

  • Prepare a C. albicans suspension of 1 x 10^6 CFU/mL in RPMI-1640.

  • Add 100 µL of the cell suspension to the wells of a 96-well plate containing 100 µL of TBSA at various concentrations (e.g., 0.25x to 4x MIC).

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Wash the wells with PBS to remove non-adherent cells.

  • Proceed to the XTT assay for quantification.

Procedure for Mature Biofilm Disruption:

  • Add 200 µL of a 1 x 10^6 CFU/mL C. albicans suspension to the wells of a 96-well plate.

  • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Wash the wells with PBS to remove planktonic cells.

  • Add 200 µL of TBSA at various concentrations to the wells containing the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Wash the wells with PBS.

  • Proceed to the XTT assay.

XTT Reduction Assay:

  • Prepare the XTT-menadione solution immediately before use.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measure the absorbance at 490 nm using a plate reader. The color change is proportional to the metabolic activity of the biofilm.

Ergosterol Biosynthesis Inhibition Assay

Materials:

  • TBSA

  • C. albicans

  • Sabouraud Dextrose Broth (SDB)

  • 25% alcoholic potassium hydroxide

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Culture C. albicans in SDB with and without sub-inhibitory concentrations of TBSA at 35°C for 16-24 hours.

  • Harvest the cells by centrifugation and wash with sterile distilled water.

  • Determine the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide to the cell pellet and vortex.

  • Incubate in an 85°C water bath for 1 hour for saponification.

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols.

  • Transfer the n-heptane layer to a new tube.

  • Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and 24(28)-dehydroergosterol. The percentage of ergosterol is calculated using the following equations:

    • % ergosterol + % 24(28) DHE = [(A281.5/290) × F] / pellet weight

    • % 24(28) DHE = [(A230/518) × F] / pellet weight

    • % ergosterol = [% ergosterol + % 24(28) DHE] - % 24(28) DHE (where F is the dilution factor, and 290 and 518 are the E values for crystalline ergosterol and 24(28) DHE, respectively).[1]

Cell Membrane Permeability Assay

Materials:

  • TBSA

  • C. albicans

  • PBS

  • Propidium iodide (PI) solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture C. albicans to the mid-logarithmic phase.

  • Wash and resuspend the cells in PBS to a concentration of 1 x 10^7 CFU/mL.

  • Treat the cells with TBSA at various concentrations for a defined period (e.g., 30 minutes). Include an untreated control and a positive control (e.g., 70% ethanol).

  • Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry or fluorescence microscopy. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.

Reactive Oxygen Species (ROS) Production Assay

Materials:

  • TBSA

  • C. albicans

  • PBS

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorometric microplate reader

Procedure:

  • Culture C. albicans to the mid-logarithmic phase.

  • Wash and resuspend the cells in PBS.

  • Load the cells with 10 µM DCFH-DA for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with TBSA at various concentrations.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points. An increase in fluorescence indicates the production of ROS.

Mandatory Visualizations

experimental_workflow cluster_screening Primary Screening cluster_virulence Virulence Factor Assessment cluster_moa Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC Biofilm_Inhibition Biofilm Inhibition Assay (XTT Assay) MIC->Biofilm_Inhibition Biofilm_Disruption Biofilm Disruption Assay (XTT Assay) MIC->Biofilm_Disruption Ergosterol Ergosterol Biosynthesis Inhibition MIC->Ergosterol Membrane Membrane Permeability (Propidium Iodide) MIC->Membrane ROS ROS Production (DCFH-DA Assay) MIC->ROS MAPK MAPK Pathway Analysis Ergosterol->MAPK cAMP_PKA cAMP-PKA Pathway Analysis Ergosterol->cAMP_PKA Membrane->MAPK Membrane->cAMP_PKA ROS->MAPK ROS->cAMP_PKA

Caption: Experimental workflow for antifungal screening of TBSA.

candida_signaling_pathways cluster_mapk MAPK Pathway cluster_camp cAMP-PKA Pathway Stress Environmental Stress (e.g., TBSA) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., Hog1, Mkc1) MAPKK->MAPK TF_MAPK Transcription Factors MAPK->TF_MAPK Response_MAPK Stress Response, Cell Wall Integrity TF_MAPK->Response_MAPK Signal Nutrient Signals, Stress (e.g., TBSA) AC Adenylyl Cyclase (Cyr1) Signal->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA TF_PKA Transcription Factors (e.g., Efg1) PKA->TF_PKA Response_PKA Filamentation, Virulence TF_PKA->Response_PKA TBSA_effect This compound (TBSA) TBSA_effect->Stress Induces TBSA_effect->Signal Induces

Caption: Key signaling pathways in Candida potentially affected by TBSA.

References

Determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan, a halogenated salicylanilide with known antimicrobial properties. The methodologies outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide includes protocols for broth microdilution and agar dilution methods, data presentation tables, and a diagram of the putative signaling pathway affected by Tribromsalan.

Introduction

Tribromsalan (3,4′,5-tribromosalicylanilide) is a synthetic compound with demonstrated activity against a range of microorganisms, notably including Mycobacterium tuberculosis. Its mechanism of action is understood to involve the inhibition of IkappaBalpha (IκBα) phosphorylation, which subsequently suppresses the NF-κB signaling pathway, a critical pathway for immune response and inflammation.[1] Accurate determination of its MIC against various pathogens is crucial for understanding its antimicrobial spectrum and potential therapeutic applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Data Presentation

The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of Tribromsalan against selected microorganisms.

MicroorganismStrainMethodMIC (µg/mL)MIC (µM)Reference
Mycobacterium tuberculosisH37RvBroth Microdilution (REMA)34.676.92[2]
Mycobacterium abscessusATCC 19977Broth Microdilution (REMA)66.3147.4[2]

Note: MIC values were converted from µM to µg/mL using the molecular weight of Tribromsalan (449.92 g/mol ). REMA stands for Resazurin Microtiter Assay.

Experimental Protocols

The following are detailed protocols for determining the MIC of Tribromsalan using the broth microdilution and agar dilution methods. These protocols are based on internationally recognized guidelines to ensure reproducibility and accuracy.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Tribromsalan (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, Middlebrook 7H9 for mycobacteria)

  • Sterile 96-well microtiter plates

  • Microorganism to be tested

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Tribromsalan Stock Solution:

    • Accurately weigh Tribromsalan powder and dissolve in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate sterile broth.

  • Preparation of Tribromsalan Dilutions:

    • Perform serial two-fold dilutions of the Tribromsalan stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Tribromsalan dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only the broth medium and the inoculum (no Tribromsalan).

    • Sterility Control: A well containing only the broth medium.

    • Positive Control: A well containing a known effective antibiotic against the test organism.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 37°C for 5-7 days for M. tuberculosis).

  • Reading the Results:

    • The MIC is the lowest concentration of Tribromsalan at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Tribromsalan (powder form)

  • DMSO for stock solution preparation

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for non-fastidious bacteria)

  • Sterile petri dishes

  • Microorganism to be tested

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Tribromsalan-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the Tribromsalan stock solution in a suitable solvent.

    • Add a defined volume of each Tribromsalan dilution to molten agar medium (cooled to 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free agar plate as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot the prepared inoculum onto the surface of the agar plates, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at the appropriate temperature and duration for the microorganism.

  • Reading the Results:

    • The MIC is the lowest concentration of Tribromsalan that completely inhibits the visible growth of the microorganism on the agar surface.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tribromsalan Prepare Tribromsalan Stock Solution prep_dilutions Perform Serial Dilutions in 96-well Plate prep_tribromsalan->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution MIC.
Signaling Pathway of Tribromsalan Action

Tribromsalan is known to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα. This action blocks the release and nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Tribromsalan Tribromsalan Tribromsalan->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription Initiates

Tribromsalan's inhibition of the NF-κB pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the accurate and reproducible determination of the Minimum Inhibitory Concentration of Tribromsalan. Adherence to these standardized methods is essential for generating reliable data that can be compared across different studies and laboratories. The elucidation of Tribromsalan's MIC against a wider range of clinically relevant microorganisms will be instrumental in defining its potential as a therapeutic agent.

References

Application Notes and Protocols: 3,4',5-Tribromosalicylanilide as a Potent Inhibitor of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous chronic inflammatory diseases, autoimmune disorders, and various types of cancer.[1][2][3] Consequently, the NF-κB pathway represents a critical target for the development of novel therapeutics.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent member.[1][5] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[6][7][8] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, unmasking the nuclear localization signal (NLS) on the NF-κB p65 subunit.[5][9] This allows the p65/p50 heterodimer to translocate into the nucleus, bind to specific κB sites on the DNA, and initiate the transcription of target genes.[9][10]

3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, has been identified as a potent inhibitor of the NF-κB signaling pathway.[10] Its mechanism of action involves the direct inhibition of IκBα phosphorylation, thereby preventing the downstream events of IκBα degradation and NF-κB nuclear translocation.[10] These application notes provide a comprehensive overview of TBS, its mechanism of action, and detailed protocols for its characterization as an NF-κB inhibitor.

Data Presentation

The inhibitory activity of this compound on the NF-κB pathway has been quantified through various assays. The following table summarizes the available quantitative data.

CompoundAssayTargetIC50 Value (µM)Cell LineReference
This compound (Tribromsalan)IκBα Phosphorylation AssayIκBα Phosphorylation0.31 - 44.7 (range for a group of compounds including Tribromsalan)GFP-IκBα GripTite cells[10]

Note: The specific IC50 for this compound was part of a range reported for a group of active compounds.

Visualization of Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases Ub Ubiquitination p_IkBa->Ub Leads to Proteasome Proteasome Degradation Ub->Proteasome Targets for p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates TBS This compound TBS->IKK Inhibits DNA κB DNA Site p65_p50_nuc->DNA Binds Gene_Exp Target Gene Transcription DNA->Gene_Exp Initiates

Caption: Canonical NF-κB signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory effect of this compound on the NF-κB pathway are provided below.

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (TBS) stock solution (in DMSO)

  • TNF-α (recombinant human)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of TBS in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the culture medium and pre-treat the cells with 100 µL of the TBS dilutions for 1-2 hours. Include a vehicle control (DMEM with 0.1% DMSO).

  • Stimulation: Prepare a TNF-α solution in complete DMEM at a final concentration of 20 ng/mL. Add 10 µL of the TNF-α solution to the appropriate wells to stimulate NF-κB activation. For the negative control wells, add 10 µL of DMEM.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the culture medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each TBS concentration relative to the TNF-α stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the TBS concentration to determine the IC50 value.

Luciferase_Workflow Start Start: HEK293 NF-κB Reporter Cells Seed Seed cells in 96-well plate Start->Seed Incubate_Overnight Incubate overnight Seed->Incubate_Overnight Pretreat Pre-treat with TBS (various concentrations) Incubate_Overnight->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate_6_8h Incubate for 6-8 hours Stimulate->Incubate_6_8h Lyse_Add_Reagent Lyse cells and add luciferase reagent Incubate_6_8h->Lyse_Add_Reagent Measure Measure luminescence Lyse_Add_Reagent->Measure Analyze Data Analysis: Calculate % inhibition and IC50 Measure->Analyze

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of TNF-α-induced IκBα phosphorylation by TBS.

Materials:

  • HeLa or other suitable cells

  • 6-well cell culture plates

  • DMEM with 10% FBS

  • This compound (TBS) stock solution (in DMSO)

  • TNF-α (recombinant human)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of TBS or vehicle (0.1% DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-IκBα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

WB_Workflow Start Start: Cell Culture (e.g., HeLa) Treatment Pre-treat with TBS and stimulate with TNF-α Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block Primary_Ab Incubate with anti-p-IκBα Ab Block->Primary_Ab Secondary_Ab Incubate with HRP-secondary Ab Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Workflow for Western Blot analysis of IκBα phosphorylation.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

  • HeLa or other suitable cells

  • Glass coverslips in 24-well plates

  • DMEM with 10% FBS

  • This compound (TBS) stock solution (in DMSO)

  • TNF-α (recombinant human)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of TBS or vehicle (0.1% DMSO) for 1-2 hours. Stimulate with 20 ng/mL TNF-α for 30-60 minutes.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (e.g., green) channels.

  • Image Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition to determine the extent of nuclear translocation.

IF_Workflow Start Start: Cells on coverslips Treatment Pre-treat with TBS and stimulate with TNF-α Start->Treatment Fix Fix with PFA Treatment->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with anti-p65 Ab Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary Ab Primary_Ab->Secondary_Ab Stain Counterstain nuclei with DAPI Secondary_Ab->Stain Mount_Image Mount and Image Stain->Mount_Image Analyze Image Analysis: Quantify nuclear translocation Mount_Image->Analyze

Caption: Workflow for Immunofluorescence analysis of p65 nuclear translocation.

References

Application Notes and Protocols for IκBα Phosphorylation Assay Using Tribromsalan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. A critical regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα (Inhibitor of kappa B alpha). This event, primarily mediated by the IκB kinase (IKK) complex, targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB dimer, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Consequently, the inhibition of IκBα phosphorylation presents a key therapeutic target for the development of novel anti-inflammatory agents.

Tribromsalan (3,4',5-tribromosalicylanilide) is a compound that has been shown to inhibit the phosphorylation of IκBα, thereby suppressing NF-κB signaling.[1] These application notes provide a detailed protocol for assessing the inhibitory effect of Tribromsalan on IκBα phosphorylation in a cellular context using Western blotting and ELISA.

Data Presentation

The inhibitory activity of Tribromsalan on IκBα phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.

CompoundCell LineTime PointIC50 (µM)
TribromsalanHeLa24 hours3.4
TribromsalanHeLa48 hours2.8
TribromsalanHeLa72 hours4.2

Table 1: Summary of reported IC50 values for Tribromsalan in HeLa cells.[1]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the experimental procedure, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway and Inhibition by Tribromsalan cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates NFkB_IkBa NF-κB/IκBα Complex IKK_complex->NFkB_IkBa Phosphorylates IκBα Tribromsalan Tribromsalan Tribromsalan->IKK_complex p_IkBa p-IκBα NFkB_IkBa->p_IkBa Ubiquitination Ubiquitination p_IkBa->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome NFkB NF-κB Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation)

Caption: NF-κB signaling pathway and the inhibitory action of Tribromsalan.

Experimental_Workflow Experimental Workflow for IκBα Phosphorylation Assay Cell_Culture 1. Cell Culture (e.g., HeLa, RAW 264.7) Pre_treatment 2. Pre-treatment (Tribromsalan or Vehicle) Cell_Culture->Pre_treatment Stimulation 3. Stimulation (e.g., TNFα, LPS) Pre_treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Analysis 6. Analysis Protein_Quantification->Analysis Western_Blot Western Blot (p-IκBα, Total IκBα, Loading Control) Analysis->Western_Blot Option 1 ELISA ELISA (p-IκBα, Total IκBα) Analysis->ELISA Option 2

Caption: Flowchart of the experimental protocol for the IκBα phosphorylation assay.

Experimental Protocols

This section provides detailed methodologies for assessing the effect of Tribromsalan on IκBα phosphorylation.

Part 1: Cell Culture and Treatment
  • Cell Seeding : Seed appropriate cells (e.g., HeLa, THP-1, or RAW 264.7 macrophages) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment with Tribromsalan :

    • Prepare a stock solution of Tribromsalan in DMSO.

    • On the day of the experiment, dilute the Tribromsalan stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of Tribromsalan used.

    • Remove the old medium from the cells and replace it with the medium containing Tribromsalan or vehicle.

    • Incubate the cells for 1-2 hours at 37°C and 5% CO₂.

  • Stimulation :

    • Following pre-treatment, stimulate the cells with an appropriate agonist to induce IκBα phosphorylation. For example, treat with 20 ng/mL TNFα for 10-15 minutes or 1 µg/mL LPS for 30 minutes.

    • Include an unstimulated, vehicle-treated control group.

Part 2: Cell Lysis and Protein Quantification
  • Cell Lysis :

    • After stimulation, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 20-30 minutes.

    • Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification :

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Part 3: Analysis by Western Blot
  • Sample Preparation :

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X SDS-PAGE sample loading buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer :

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection :

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing :

    • To normalize the phospho-IκBα signal, the membrane can be stripped and re-probed for total IκBα and a loading control (e.g., GAPDH or β-actin).

Part 4: Analysis by ELISA

Several commercial ELISA kits are available for the detection of phosphorylated IκBα. The following is a general protocol; however, it is crucial to follow the specific instructions provided with the kit.

  • Sample Addition : Add normalized cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total IκBα.

  • Incubation : Incubate the plate according to the kit's instructions to allow the IκBα to bind to the capture antibody.

  • Washing : Wash the wells to remove unbound proteins.

  • Detection Antibody : Add a detection antibody specific for phospho-IκBα (Ser32/36).

  • Secondary Antibody : Add an HRP-conjugated secondary antibody.

  • Substrate : Add a TMB substrate to develop the color.

  • Stop Solution : Stop the reaction with the provided stop solution.

  • Measurement : Read the absorbance at 450 nm using a microplate reader.

  • Normalization : The levels of phosphorylated IκBα can be normalized to the total IκBα levels, which can be measured in parallel wells using a detection antibody for total IκBα.

Conclusion

This document provides a comprehensive guide for investigating the inhibitory effects of Tribromsalan on IκBα phosphorylation. By following these protocols, researchers can effectively assess the potential of Tribromsalan as an inhibitor of the NF-κB signaling pathway, contributing to the development of novel anti-inflammatory therapeutics. Careful optimization of cell type, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for 3,4',5-Tribromosalicylanilide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, is a halogenated salicylanilide derivative.[1][2] While historically used for its antibacterial and antifungal properties, recent research into the broader class of salicylanilides has revealed potent anticancer activities, suggesting potential applications for TBS in oncology research.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in cell culture experiments, focusing on its potential mechanisms of action, including mitochondrial uncoupling and inhibition of key signaling pathways. The protocols provided are based on established methodologies for analogous salicylanilide compounds and are intended to serve as a comprehensive guide for researchers initiating studies with TBS.

Postulated Mechanisms of Action

Based on studies of structurally related salicylanilides, the primary mechanisms of action for this compound in cancer cell lines are hypothesized to be:

  • Uncoupling of Mitochondrial Oxidative Phosphorylation: Salicylanilides are known to disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption.[1][3] This disruption of cellular energy metabolism can selectively target cancer cells, which often have a high metabolic rate.[4][5]

  • Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7][8] Several salicylanilide derivatives have been shown to inhibit STAT3 phosphorylation and transcriptional activity.[1][6]

  • Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is another critical signaling cascade involved in inflammation, cell survival, and proliferation, and its dysregulation is common in cancer.[9][10][11] Salicylanilides have been reported to suppress NF-κB activation.[1][12]

Data Presentation: Cytotoxicity of Salicylanilide Analogs

CompoundCell Line(s)Cancer TypeIC50 (µM)
Niclosamide MDA-MB-231Triple-Negative Breast Cancer13.63 ± 0.43
Hs578TTriple-Negative Breast Cancer25.32 ± 0.54
HGC-27Gastric Cancer~1.0
MKN-74Gastric Cancer~5.0
U-87 MGGlioblastoma1.5 - 1.9
3',5,5'-Trichlorosalicylanilide (Closantel) Zebrafish xenograft models with human lymphoma, cervical, pancreatic, and liver cancer cellsLymphoma, Cervical, Pancreatic, LiverAntiangiogenic activity: 1.45 - 1.69[3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (TBS) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of TBS in complete medium. Remove the old medium from the wells and add 100 µL of the TBS dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the TBS concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare TBS Dilutions treatment Treat Cells with TBS compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Dissolve Formazan mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow Diagram
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with TBS as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with TBS at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13]

Materials:

  • Cancer cells treated with TBS.

  • Cell Lysis Buffer.

  • Caspase-3 colorimetric substrate (DEVD-pNA).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Reaction Setup: In a 96-well plate, add 50-100 µg of protein from each lysate.

  • Substrate Addition: Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.[13]

Apoptosis_Assay_Workflow Apoptosis Analysis Workflow cluster_treatment Cell Preparation cluster_staining Staining cluster_caspase Caspase Assay cluster_analysis Data Acquisition treat_cells Treat Cells with TBS harvest_cells Harvest Cells treat_cells->harvest_cells stain_annexin_pi Stain with Annexin V/PI harvest_cells->stain_annexin_pi lyse_cells Lyse Cells harvest_cells->lyse_cells flow_cytometry Flow Cytometry Analysis stain_annexin_pi->flow_cytometry caspase_reaction Caspase-3 Reaction lyse_cells->caspase_reaction read_caspase Measure Absorbance (405 nm) caspase_reaction->read_caspase STAT3_Pathway Hypothesized Inhibition of STAT3 Pathway by TBS Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription TBS This compound TBS->JAK Inhibition TBS->STAT3 Inhibition of Phosphorylation NFkB_Pathway Hypothesized Inhibition of NF-kB Pathway by TBS Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) Complex IκBα-NF-κB Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB Release Proteasome Proteasomal Degradation pIkB->Proteasome Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription TBS This compound TBS->IKK Inhibition

References

Application of Tribromsalan in Dermatological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide previously used as an antimicrobial agent in topical products. However, its use has been largely discontinued due to its potent photosensitizing properties, leading to phototoxic and photoallergic reactions in the skin upon exposure to ultraviolet (UV) radiation. Despite its withdrawal from consumer products, Tribromsalan remains a valuable tool in dermatological research for studying the mechanisms of drug-induced photosensitivity, evaluating the efficacy of photoprotective agents, and understanding the cellular and molecular pathways involved in photodermatitis.

These application notes provide a comprehensive overview of the use of Tribromsalan in a research setting, including detailed protocols for in vitro phototoxicity assessment and an exploration of the implicated signaling pathways.

Data Presentation: In Vitro Phototoxicity of Tribromsalan

The photosensitizing potential of a compound can be quantified using the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Test Guideline 432). This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar radiation. The results are expressed as a Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE). While specific PIF and MPE values for Tribromsalan are not widely published in readily accessible literature, halogenated salicylanilides as a class are known to be potent photosensitizers. For the purpose of these notes, representative data for a potent photosensitizer is presented.

Assay ParameterConditionRepresentative IC50 (µg/mL)
Cytotoxicity (-UVA) No UV Irradiation> 100
Phototoxicity (+UVA) With UV Irradiation1.5
Photo-Irritation-Factor (PIF) IC50 (-UVA) / IC50 (+UVA)> 66
Prediction PIF > 5Phototoxic

Note: This table represents expected results for a potent photosensitizer like Tribromsalan based on the known characteristics of its chemical class. Actual experimental values may vary.

Experimental Protocols

Protocol 1: In Vitro 3T3 NRU Phototoxicity Assay for Tribromsalan

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 432.

1. Objective: To assess the phototoxic potential of Tribromsalan by comparing its cytotoxicity in the presence and absence of UVA radiation.

2. Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Tribromsalan (analytical grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Neutral Red (NR) solution

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Solar simulator with a UVA output of 1.7 mW/cm²

  • Plate reader (540 nm)

3. Methodology:

  • Cell Seeding: Seed 3T3 fibroblasts into two 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Preparation of Tribromsalan Solutions: Prepare a stock solution of Tribromsalan in DMSO. Serially dilute the stock solution in DMEM to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µg/mL).

  • Treatment: Remove the culture medium from the cells and add the various concentrations of Tribromsalan solution to the wells of both plates. Include vehicle controls (DMSO in DMEM) and untreated controls.

  • Irradiation (+UVA Plate): Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The second plate (-UVA) is kept in the dark under the same conditions.

  • Incubation: After irradiation, wash the cells with PBS and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate cells with Neutral Red solution for 3 hours.

    • Wash the cells with PBS.

    • Extract the dye from the cells using a destaining solution (e.g., 50% ethanol, 1% acetic acid in water).

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis:

    • Calculate the cell viability for each concentration relative to the untreated controls for both the +UVA and -UVA plates.

    • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions.

    • Calculate the Photo-Irritation-Factor (PIF) = IC50 (-UVA) / IC50 (+UVA).

    • A PIF > 5 indicates a phototoxic potential.

Signaling Pathways and Mechanisms

The photosensitizing effect of Tribromsalan is primarily attributed to its ability to absorb UVA radiation and subsequently generate reactive oxygen species (ROS). These ROS can then induce cellular damage and trigger inflammatory signaling pathways in skin cells, such as keratinocytes and fibroblasts.

Mechanism of Tribromsalan-Induced Photosensitivity

Upon exposure to UVA radiation, Tribromsalan enters an excited state. This excited molecule can then follow two main pathways to induce cellular damage:

  • Type I Reaction: The excited Tribromsalan can react directly with cellular macromolecules like proteins and lipids, leading to the formation of free radicals.

  • Type II Reaction: The excited Tribromsalan can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.

Both pathways result in a surge of intracellular ROS, leading to oxidative stress. This oxidative stress is a key initiator of the downstream signaling cascades that manifest as phototoxicity and photoallergy.

Tribromsalan_Photosensitivity_Mechanism Tribromsalan Tribromsalan Excited_Tribromsalan Excited Tribromsalan* Tribromsalan->Excited_Tribromsalan Photon Absorption UVA UVA Radiation Type_I Type I Reaction (Radical Formation) Excited_Tribromsalan->Type_I e- transfer Type_II Type II Reaction (Singlet Oxygen) Excited_Tribromsalan->Type_II Energy transfer to O2 ROS Reactive Oxygen Species (ROS) Type_I->ROS Type_II->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage

Caption: Mechanism of ROS generation by Tribromsalan upon UVA exposure.

Signaling Pathways in Tribromsalan-Induced Phototoxicity

The increase in intracellular ROS triggers several downstream signaling pathways in keratinocytes, leading to inflammation and cell death. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Tribromsalan_Signaling_Pathway cluster_0 UVA + Tribromsalan cluster_1 Intracellular Signaling cluster_2 Cellular Response ROS ROS Generation MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK IKK IKK Activation ROS->IKK AP1 AP-1 Activation MAPK->AP1 Apoptosis Apoptosis MAPK->Apoptosis NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation NFkB_Inhibition->NFkB_Activation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1α, IL-6, TNF-α) NFkB_Activation->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Key signaling pathways activated by Tribromsalan-induced ROS.

Workflow for Investigating Tribromsalan's Effects on Gene Expression

To further elucidate the molecular mechanisms, researchers can investigate changes in gene expression in skin cells following treatment with Tribromsalan and UVA irradiation.

Experimental_Workflow_Gene_Expression start Keratinocyte Culture treatment Treatment Groups: 1. Control 2. Tribromsalan only 3. UVA only 4. Tribromsalan + UVA start->treatment incubation Incubation (24h) treatment->incubation irradiation UVA Irradiation (for groups 3 & 4) incubation->irradiation rna_extraction RNA Extraction irradiation->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (RNA-Seq) library_prep->sequencing analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis sequencing->analysis end Identify Key Genes and Pathways analysis->end

Caption: Workflow for RNA-Seq analysis of Tribromsalan's phototoxic effects.

Conclusion

Tribromsalan serves as a model photosensitizer in dermatological research, enabling the detailed study of light-induced skin damage. The provided protocols and pathway diagrams offer a framework for investigating its phototoxic and photoallergic potential at the cellular and molecular levels. Such research is critical for developing safer topical products and for designing effective strategies to protect the skin from the harmful effects of UV radiation. Researchers utilizing Tribromsalan should adhere to strict safety protocols due to its potent photosensitizing nature.

Application Notes and Protocols for Assessing Antibacterial Efficacy Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of various agents against Staphylococcus aureus, a significant human pathogen known for its ability to develop antibiotic resistance. The following sections detail standardized methods for determining key efficacy parameters, presenting quantitative data, and understanding the underlying mechanisms of action.

Introduction to Antibacterial Susceptibility Testing

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The rise of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), necessitates the continuous development and evaluation of new antimicrobial agents.[1][2][3] Standardized susceptibility testing methods are crucial for determining the effectiveness of these agents and guiding therapeutic strategies.[4][5]

Commonly employed methods to assess antibacterial efficacy include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Kirby-Bauer disk diffusion assay.[4][6][7] Time-kill assays provide a dynamic view of the antimicrobial agent's effect over time.[8][9][10] These methods are applicable to a wide range of substances, including conventional antibiotics, novel synthetic compounds, and natural products like plant extracts.[1][11][12][13]

Quantitative Data Summary

The following tables summarize the antibacterial efficacy of various agents against S. aureus, as reported in recent literature. These data provide a comparative view of the potency of different compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Agents against Staphylococcus aureus

Agent/CompoundS. aureus StrainMIC (µg/mL)Reference
Novel Antibiotic NA-1MRSA (SA-1, SA-3)< 1[14]
VancomycinMRSA0.5 - 2[15]
LinezolidMRSANot specified[4]
DaptomycinMRSA0.25 - 0.5[15]
ShikoninMRSA2-16 (reduced in combination)[16]
TOGG Compound (from Sedum takesimense)MRSA2-6 (reduced in combination)[17]
Quercus robur (Oak) ExtractS. aureus0.2 - 12.4 mg/mL[1]
Punica granatum ExtractS. aureus2.5 mg/mL[18]
Phyllanthus emblica ExtractS. aureus2.5 mg/mL[18]
Hypericum perforatum L. ExtractHuman Clinical S. aureus3.1 ppm[19]

Table 2: Zone of Inhibition for Plant Extracts against Staphylococcus aureus

Plant ExtractSolventConcentrationZone of Inhibition (mm)Reference
GalangalHexane10% w/v17.8 ± 1.4[12]
NutmegEthanol10% w/v16.3 ± 1.1[12]
Hypericum perforatum L.Ethanol100 ppm8.9[19]

Experimental Protocols

The following are detailed protocols for commonly used antibacterial susceptibility tests against S. aureus.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[7][20][21]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test antimicrobial agent

  • Staphylococcus aureus isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test agent in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations.[21]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]

    • Dilute the adjusted suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

  • Assay Procedure:

    • Add 50 µL of the appropriate antimicrobial dilution to each well of the 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.

    • Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[21]

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[20][21]

Agar Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[6][22][23]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Filter paper disks impregnated with a known concentration of the antimicrobial agent

  • Staphylococcus aureus isolate

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5]

  • Application of Antibiotic Disks:

    • Allow the plate to dry for a few minutes.

    • Aseptically place the antibiotic-impregnated disks on the surface of the agar. Ensure the disks are in firm contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[6]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[8][9][10]

Materials:

  • Culture tubes or flasks

  • Appropriate broth medium (e.g., CAMHB, TSB)

  • Test antimicrobial agent

  • Staphylococcus aureus isolate

  • Spectrophotometer

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Preparation of Inoculum:

    • Grow an overnight culture of S. aureus.

    • Dilute the overnight culture in fresh broth and grow to the logarithmic phase (e.g., an OD600 of 0.5).[8]

    • Adjust the bacterial concentration to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes with broth containing the antimicrobial agent at the desired concentration (e.g., 2x MIC).

    • Include a growth control tube without the antimicrobial agent.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Sampling and Plating:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.[24]

    • Perform serial tenfold dilutions of the aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Interpretation:

    • Plot the log10 CFU/mL versus time.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial count.

Visualization of Mechanisms and Workflows

Mechanisms of Antibiotic Action and Resistance in S. aureus

Many antibiotics target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[3][25][26] S. aureus has evolved various resistance mechanisms to counteract these effects.[3][27]

Antibiotic_Action_Resistance cluster_antibiotic Antibiotic Action cluster_target Bacterial Target cluster_resistance Resistance Mechanism beta_lactams β-Lactams cell_wall Cell Wall Synthesis beta_lactams->cell_wall Inhibits glycopeptides Glycopeptides glycopeptides->cell_wall Inhibits tetracyclines Tetracyclines protein_synthesis Protein Synthesis tetracyclines->protein_synthesis Inhibits efflux_pumps Efflux Pumps tetracyclines->efflux_pumps Removed by beta_lactamase β-Lactamase Production cell_wall->beta_lactamase Counteracted by pbp2a PBP2a Synthesis (mecA gene) cell_wall->pbp2a Bypassed by

Caption: Mechanisms of antibiotic action and corresponding resistance in S. aureus.

Two-Component Signaling Pathways in S. aureus Drug Resistance

Two-component signaling systems (TCSS) are crucial for bacteria to adapt to environmental stresses, including the presence of antibiotics.[28] In S. aureus, systems like GraRS and VraSR are involved in regulating resistance to cell wall-targeting antibiotics.[28]

TCSS_Resistance cluster_stimulus External Stimulus cluster_tcss Two-Component System cluster_response Cellular Response antibiotic Cell Wall Active Antibiotic vraS VraS (Sensor Kinase) antibiotic->vraS Activates vraR VraR (Response Regulator) vraS->vraR Phosphorylates gene_expression Upregulation of Cell Wall Synthesis Genes vraR->gene_expression Induces resistance Increased Resistance gene_expression->resistance

Caption: VraSR two-component system mediating antibiotic resistance in S. aureus.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow prep_agent Prepare Serial Dilutions of Antimicrobial Agent inoculate_plate Inoculate Microtiter Plate prep_agent->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Combating Dermal Fungi: Application Notes and Protocols for Assessing Antifungal Activity Against Trichophyton mentagrophytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of antifungal agents against Trichophyton mentagrophytes. The following sections summarize key quantitative data, outline detailed methodologies for essential experiments, and visualize relevant biological pathways and workflows.

Introduction

Trichophyton mentagrophytes is a prevalent dermatophyte responsible for a variety of superficial fungal infections in humans and animals, including tinea pedis (athlete's foot), tinea corporis (ringworm), and onychomycosis.[1][2] The increasing incidence of antifungal resistance in T. mentagrophytes necessitates the development of novel therapeutic agents.[1][3][4] This document serves as a comprehensive resource for the in vitro assessment of antifungal compounds against this clinically significant pathogen.

Quantitative Data Summary: Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the efficacy of an antifungal agent. The tables below summarize the MIC values of various antifungal drugs and natural compounds against T. mentagrophytes.

Table 1: In Vitro Susceptibility of Trichophyton mentagrophytes to Conventional Antifungal Agents

Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
TerbinafineAllylamine≤0.007 - 80.030.03 - 80.022 - 0.127
ItraconazoleAzole0.015 - 0.250.1250.250.065 - 0.069
FluconazoleAzole1 - 641616-
VoriconazoleAzole--0.250.120
PosaconazoleAzole-0.1250.25-
IsavuconazoleAzole-0.52-
GriseofulvinBenzofuran0.062 - 1---
AmorolfineMorpholine---0.176
NaftifineAllylamine--80.133
LuliconazoleAzole--0.125-
MiconazoleAzole--0.25-
KetoconazoleAzole--0.5-
ClotrimazoleAzole--0.5-
Ciclopirox OlamineHydroxypyridone--0.5-

Data compiled from multiple studies.[3][5][6][7][8][9] The ranges and mean values can vary based on the specific isolates and testing methodologies.

Table 2: In Vitro Susceptibility of Trichophyton mentagrophytes to Investigational and Natural Compounds

Compound/ExtractSource/ClassMIC Range (µg/mL)
SaponinAsparagus racemosus15.62 - 62.5
Hydroxy anthraquinoneCassia occidentalis15.62 - 62.5
Silver Nanoparticles (AgNPs)Nanomaterial180 (average)
Candida albicans extractMicrobial Extract31.2 - 2000
Candida parapsilosis extractMicrobial Extract31.2 - 2000
Synthetic Peptides2S Albumins-derived-

Data compiled from multiple sources.[9][10][11][12] The efficacy of synthetic peptides was demonstrated by up to 95% mycelial growth reduction at 50 µg/mL.[10]

Mechanisms of Antifungal Action & Resistance

The primary mechanisms of action for common antifungals against T. mentagrophytes involve the disruption of the fungal cell membrane, primarily by inhibiting ergosterol biosynthesis.[1][13] Azoles target the lanosterol 14α-demethylase enzyme (encoded by the ERG11 gene), while allylamines like terbinafine inhibit squalene epoxidase (encoded by the SQLE gene).[14][15]

Resistance in T. mentagrophytes can arise from several mechanisms:

  • Target site mutations: Alterations in the SQLE or CYP51 genes can reduce drug binding affinity.[1][3][4]

  • Efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively remove antifungal drugs from the cell.[1][16]

  • Biofilm formation: The extracellular matrix of biofilms can impede drug penetration.[1]

Recent research has also highlighted the potential of targeting the calcineurin signaling pathway to enhance the efficacy of ergosterol biosynthesis inhibitors.[17][18] The calcineurin inhibitors cyclosporine A (CsA) and FK506 have shown synergistic effects when combined with fluconazole.[18][19]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi.[20]

1. Fungal Inoculum Preparation: a. Culture T. mentagrophytes on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to encourage sporulation.[3][18] b. Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. e. Adjust the conidial suspension to a concentration of 1 x 10⁸ CFU/mL using a hemocytometer. This will be the stock inoculum. f. Dilute the stock inoculum in RPMI 1640 medium to achieve the final desired testing concentration.

2. Antifungal Agent Preparation: a. Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).[3] b. Perform serial two-fold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

3. Assay Procedure: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. b. Include a growth control well (inoculum without antifungal) and a sterility control well (medium only). c. Incubate the plates at 28-37°C for 4-7 days.[5][20] d. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[20][21]

4. Minimum Fungicidal Concentration (MFC) Determination (Optional): a. Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto PDA plates. b. Incubate the plates at 28-30°C for a duration sufficient for growth to appear in a subculture from the growth control well. c. The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.

Protocol 2: Assessment of Mechanism of Action

1. Cell Membrane Integrity Assay (Propidium Iodide Staining): a. Treat T. mentagrophytes hyphae or conidia with the test compound at its MIC for a predetermined time. b. Include untreated and positive (e.g., heat-killed) controls. c. Add propidium iodide (PI) to the fungal suspension. d. Incubate in the dark. e. Observe the cells using fluorescence microscopy. Red fluorescence indicates compromised cell membranes.

2. Reactive Oxygen Species (ROS) Detection: a. Treat the fungal cells with the test compound. b. Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). c. Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS. Some studies have shown that certain peptides induce oxidative stress through the overproduction of ROS.[10]

3. Ergosterol Biosynthesis Inhibition Assay: a. Culture T. mentagrophytes in the presence and absence of the test compound. b. Harvest and dry the mycelia. c. Extract sterols using an alcoholic potassium hydroxide solution followed by n-heptane. d. Analyze the sterol composition using spectrophotometry or gas chromatography-mass spectrometry (GC-MS). A decrease in the characteristic ergosterol peaks and an accumulation of precursor sterols (e.g., squalene) indicate inhibition of the ergosterol biosynthesis pathway.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result fungal_culture 1. Culture T. mentagrophytes (PDA, 28-30°C, 7-14 days) inoculum_prep 2. Prepare Conidial Inoculum (Adjust to 1x10^8 CFU/mL) fungal_culture->inoculum_prep inoculation 4. Inoculate Microtiter Plate inoculum_prep->inoculation drug_prep 3. Prepare Serial Dilutions of Antifungal Agent drug_prep->inoculation incubation 5. Incubate Plate (28-37°C, 4-7 days) inoculation->incubation mic_determination 6. Determine MIC (≥80% growth inhibition) incubation->mic_determination mfc_determination 7. Determine MFC (Optional) (Subculture on PDA) mic_determination->mfc_determination output Quantitative Efficacy Data mfc_determination->output

signaling_pathway cluster_inhibitors Antifungal Drug Action acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene Epoxidase (SQLE/ERG1) lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51/ERG11) cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation allylamines Allylamines (e.g., Terbinafine) allylamines->squalene_epoxide Inhibits azoles Azoles (e.g., Fluconazole) azoles->ergosterol Inhibits

synergy_pathway cluster_drugs Drug Classes cluster_pathways Cellular Pathways azoles Azoles (e.g., Fluconazole) ergosterol_synthesis Ergosterol Biosynthesis azoles->ergosterol_synthesis Inhibits calcineurin_inhibitors Calcineurin Inhibitors (e.g., FK506, Cyclosporine A) calcineurin_pathway Calcineurin Signaling Pathway calcineurin_inhibitors->calcineurin_pathway Inhibits ergosterol_synthesis->calcineurin_pathway Inhibition leads to stress, activating Calcineurin Pathway fungal_cell T. mentagrophytes Cell ergosterol_synthesis->fungal_cell Maintains Membrane Integrity cell_stress_response Cell Stress Response calcineurin_pathway->cell_stress_response Activates calcineurin_pathway->fungal_cell Inhibition enhances azole efficacy cell_stress_response->fungal_cell Promotes Survival

References

Application Notes and Protocols for Developing Antimicrobial Soaps with Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides are a class of compounds demonstrating significant antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria.[1] Their mechanism of action, primarily through the disruption of the proton motive force across bacterial membranes, makes them an attractive option for development in antimicrobial soaps to combat the rise of resistant pathogens.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of antimicrobial soaps containing salicylanilides.

Salicylanilides act as protonophores, dissipating the proton motive force (PMF) across the inner bacterial membrane. This disruption inhibits PMF-dependent processes, including ATP synthesis and the function of efflux pumps, ultimately leading to bacterial cell death.[2][3][4] Gram-negative bacteria often exhibit innate resistance due to multidrug efflux pumps that expel the salicylanilides before they can exert their effect.[3][5]

Data Presentation: Antimicrobial Efficacy and Cytotoxicity of Salicylanilides

The following tables summarize the antimicrobial activity and cytotoxicity of various salicylanilide derivatives from published studies. This data is crucial for selecting appropriate candidates for soap formulation.

Table 1: Minimum Inhibitory Concentrations (MICs) of Salicylanilides against Various Microorganisms

Salicylanilide DerivativeMicroorganismMIC (µmol/L)Reference
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium tuberculosis0.5 - 32[1]
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium aviumup to 32[1]
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium kansasii0.5 - 32[1]
Salicylanilide 4-(trifluoromethyl)benzoatesGram-positive bacteria (incl. MRSA)≥ 0.49[1]
Salicylanilide diethyl phosphatesMycobacterium tuberculosis0.5 - 62.5[6]
Salicylanilide diethyl phosphatesMycobacterium kansasii0.5 - 62.5[6]
Salicylanilide diethyl phosphatesMycobacterium avium0.5 - 62.5[6]
Salicylanilide diethyl phosphatesGram-positive bacteria≥ 1.95[6]
5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoateGram-positive bacteria≥ 0.98[7]
4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzoateGram-positive bacteria≥ 0.98[7]
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125–1.0 mg/mL[8]
NiclosamideCryptococcus neoformans JEC21< 0.78 µg/mL[9]
RafoxanideAspergillus fumigatus (10 isolates)2–8 µg/mL[9]
RafoxanideCandida albicans (13 of 15 isolates)2–8 µg/mL[9]

Table 2: Cytotoxicity of Salicylanilide Derivatives

Salicylanilide DerivativeCell LineIC50 (µmol/L)Reference
Salicylanilide diethyl phosphatesHep G21.56 - 33.82[6]
Salicylanilide Hybrid 6DU145 (prostate cancer)> Niclosamide[10]
Salicylanilide Hybrid 16DU145 (prostate cancer)> Niclosamide[10]

Experimental Protocols

Protocol 1: Formulation of a Syndet-Based Antimicrobial Soap Bar with Salicylanilides

Objective: To formulate a solid cleansing bar containing a salicylanilide derivative with good lathering properties and antimicrobial efficacy. A syndet (synthetic detergent) base is chosen over a traditional lye-based soap to better accommodate the potentially pH-sensitive nature of salicylanilides and their hydrophobic properties.

Materials:

  • Salicylanilide derivative (e.g., 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate)

  • Syndet base noodles (e.g., containing sodium cocoyl isethionate, stearic acid)

  • Solvent system (e.g., a mixture of propylene glycol and ethanol)

  • Plasticizer (e.g., glycerin)

  • Binder (e.g., polyethylene glycol)

  • Fragrance (optional)

  • Colorant (optional)

  • Soap mold

  • Beakers and mixing vessels

  • Heating mantle or water bath

  • Stirring apparatus

  • Soap press

Procedure:

  • Solubilization of Salicylanilide:

    • In a separate beaker, prepare the solvent system (e.g., 70:30 propylene glycol:ethanol).

    • Slowly add the powdered salicylanilide derivative to the solvent system while stirring continuously until fully dissolved. Gentle heating (up to 40°C) may be applied if necessary to aid dissolution. The concentration will depend on the desired final percentage in the soap (typically 0.5% to 2% w/w).

  • Melting of the Soap Base:

    • Place the syndet base noodles into a larger beaker or mixing vessel.

    • Heat the base gently using a water bath or heating mantle to approximately 70-75°C, stirring occasionally until the noodles are completely melted and form a homogenous paste.

  • Incorporation of Ingredients:

    • Once the syndet base is melted, slowly add the plasticizer (glycerin) and binder (polyethylene glycol) while stirring continuously.

    • Gradually pour the dissolved salicylanilide solution into the molten syndet base with constant, gentle mixing. Avoid vigorous mixing to prevent excessive air entrapment.

    • If using, add fragrance and colorant at this stage and mix until uniformly distributed.

  • Molding and Stamping:

    • Pour the molten soap mixture into the soap molds.

    • Allow the soap to cool and solidify at room temperature for several hours, or as per the syndet base manufacturer's instructions.

    • Once fully hardened, demold the soap bars.

    • If desired, the bars can be stamped with a logo or other markings using a soap press.

  • Curing and Packaging:

    • Allow the soap bars to cure for 24-48 hours in a well-ventilated area to allow for complete hardening and for any residual solvent to evaporate.

    • Package the finished antimicrobial soap bars in appropriate wrapping to protect them from moisture and contamination.

Protocol 2: In Vitro Antimicrobial Efficacy Testing - Agar Well Diffusion Method

Objective: To assess the antimicrobial activity of the formulated salicylanilide soap against selected microorganisms.

Materials:

  • Formulated salicylanilide soap

  • Control soap (without salicylanilide)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile distilled water

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control antibiotic discs (e.g., ampicillin)

  • Negative control (sterile distilled water)

Procedure:

  • Preparation of Soap Solutions:

    • Prepare stock solutions of the salicylanilide soap and the control soap by dissolving a known weight of each in sterile distilled water to achieve a desired concentration (e.g., 100 mg/mL). Ensure complete dissolution.

  • Inoculation of Agar Plates:

    • Prepare a bacterial suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the nutrient agar plates to create a lawn of bacteria.

  • Agar Well Diffusion Assay:

    • Using a sterile cork borer, create uniform wells in the inoculated agar plates.

    • Carefully pipette a fixed volume (e.g., 100 µL) of the salicylanilide soap solution, control soap solution, and the negative control into separate wells.

    • Place a positive control antibiotic disc in a designated area on the plate.

    • Allow the plates to stand for 1-2 hours at room temperature to allow for diffusion of the solutions.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones of inhibition for the salicylanilide soap, control soap, and the positive control.

Protocol 3: Stability Testing of Antimicrobial Soap

Objective: To evaluate the physical and chemical stability of the formulated salicylanilide soap under accelerated conditions.

Materials:

  • Formulated salicylanilide soap bars

  • Stability chambers set at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C)

  • pH meter

  • Analytical balance

  • Colorimeter (optional)

Procedure:

  • Initial Evaluation (Time 0):

    • Record the initial physical characteristics of the soap bars, including color, odor, and appearance.

    • Measure and record the initial pH of a 1% solution of the soap in distilled water.

    • Measure and record the initial weight of the soap bars.

  • Accelerated Stability Study:

    • Place the soap bars in the stability chambers.

    • At predetermined time points (e.g., 1, 2, and 3 months), remove samples from the chambers.

  • Evaluation at Each Time Point:

    • Visually inspect the soap bars for any changes in color, odor, appearance, cracking, or sweating.

    • Measure the pH of a 1% soap solution.

    • Measure the weight of the soap bars to determine any weight loss.

    • Optionally, use a colorimeter to quantify any color changes.

  • Analysis:

    • Compare the results at each time point to the initial evaluation. Significant changes in physical appearance, a drastic change in pH, or significant weight loss may indicate instability.

Visualizations

antimicrobial_soap_formulation_workflow cluster_preparation Preparation cluster_formulation Formulation cluster_finishing Finishing solubilization Solubilization of Salicylanilide in Solvent System incorporation Incorporation of Salicylanilide Solution solubilization->incorporation melting Melting of Syndet Soap Base mixing Mixing of Molten Base, Plasticizer, and Binder melting->mixing mixing->incorporation additives Addition of Fragrance and Colorant incorporation->additives molding Molding and Cooling additives->molding demolding Demolding and Stamping molding->demolding curing Curing (24-48h) demolding->curing packaging Packaging curing->packaging

Caption: Workflow for Antimicrobial Soap Formulation.

salicylanilide_mechanism_of_action cluster_bacterium Bacterial Cell cluster_membrane Inner Membrane ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATPSynthase->ATP Inhibited ProtonGradient->ATPSynthase Drives ATP Synthesis Salicylanilide Salicylanilide ProtonGradient->Salicylanilide Dissipates Gradient Salicylanilide->ProtonGradient Acts as Protonophore

Caption: Mechanism of Action of Salicylanilides.

experimental_workflow cluster_antimicrobial_testing Antimicrobial Efficacy Testing cluster_stability_testing Stability Testing prep_solutions Prepare Soap Solutions (Salicylanilide & Control) add_samples Add Soap Solutions, Positive, and Negative Controls to Wells prep_solutions->add_samples inoculate_plates Inoculate Agar Plates with Test Microorganism create_wells Create Wells in Agar inoculate_plates->create_wells create_wells->add_samples incubate Incubate Plates (24h, 37°C) add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones initial_eval Initial Evaluation (T=0) (pH, color, weight) accelerated_storage Store at Accelerated Conditions (e.g., 40°C/75% RH) initial_eval->accelerated_storage periodic_eval Periodic Evaluation (1, 2, 3 months) accelerated_storage->periodic_eval analyze_data Analyze Data and Assess Stability periodic_eval->analyze_data

Caption: Experimental Testing Workflow.

References

Tribromsalan as a Disinfectant in Research Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromsalan (3,4',5-tribromosalicylanilide) is a brominated salicylanilide with known antibacterial and antifungal properties. Historically used in topical antiseptic products, its potent antimicrobial activity and specific mechanism of action make it a compound of interest for disinfection applications within research settings. This document provides detailed application notes and protocols for the use of Tribromsalan as a disinfectant, with a focus on its efficacy, mechanism of action, and practical implementation in a laboratory environment.

Mechanism of Action

Tribromsalan exerts its antimicrobial effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of IκBα (Inhibitor of kappa B alpha)[1][2]. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by IκB proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are involved in inflammatory responses and cell survival. By inhibiting the initial phosphorylation of IκBα, Tribromsalan effectively blocks the entire downstream signaling cascade, preventing NF-κB activation[1][2]. This disruption of a key cellular signaling pathway contributes to its antimicrobial and cytotoxic effects.

NF-κB Signaling Pathway Inhibition by Tribromsalan

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Signal IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB 3. Phosphorylation p_IkBa P-IκBα IKK_complex->p_IkBa of IκBα Ub Ubiquitination p_IkBa->Ub 4. Proteasome Proteasome Degradation Ub->Proteasome 5. NFkB NF-κB Proteasome->NFkB 6. Release DNA DNA NFkB->DNA 7. Translocation Tribromsalan Tribromsalan Tribromsalan->IKK_complex Inhibition Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression 8. Transcription

Figure 1. Tribromsalan inhibits the NF-κB signaling pathway.

Quantitative Antimicrobial Efficacy Data

Table 1: NF-κB Signaling Inhibition by Tribromsalan
Cell LineAssayIC50 (µM)Reference
HeLaNF-κB Luciferase Reporter3.4 (24h), 2.8 (48h), 4.2 (72h)[1]

Experimental Protocols

The following protocols are adapted from standard methodologies for determining disinfectant efficacy and can be applied to evaluate Tribromsalan in a research laboratory setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of Tribromsalan that inhibits the visible growth of a microorganism.

Materials:

  • Tribromsalan

  • Appropriate solvent for Tribromsalan (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Tribromsalan Stock Solution: Dissolve Tribromsalan in a suitable solvent to create a high-concentration stock solution.

  • Prepare Microbial Inoculum: Culture the desired microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Tribromsalan stock solution in the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted Tribromsalan and to control wells (medium only and medium with solvent).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Tribromsalan at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Surface Disinfection Efficacy Test

This protocol determines the effectiveness of a Tribromsalan solution in reducing microbial contamination on a hard, non-porous surface.

Materials:

  • Tribromsalan solution at a desired concentration

  • Sterile test surfaces (e.g., stainless steel or glass coupons)

  • Microbial cultures

  • Sterile pipettes

  • Neutralizing broth (to inactivate the disinfectant)

  • Agar plates for microbial enumeration

  • Incubator

  • Sterile swabs or cell scrapers

Procedure:

  • Prepare Test Surfaces: Clean and sterilize the test surfaces.

  • Inoculate Surfaces: Apply a known volume of a standardized microbial culture onto the center of each test surface and allow it to dry, creating a microbial film.

  • Apply Disinfectant: Apply a specific volume of the Tribromsalan solution to the inoculated surface, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for a predetermined amount of time (e.g., 1, 5, 10 minutes).

  • Neutralization: After the specified contact time, neutralize the disinfectant by adding a neutralizing broth to the surface.

  • Recovery of Microorganisms: Recover the remaining viable microorganisms from the surface using a sterile swab or cell scraper and transfer them to the neutralizing broth.

  • Enumeration: Perform serial dilutions of the recovery broth and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculate Log Reduction: Compare the number of CFUs recovered from the treated surfaces to the number recovered from untreated control surfaces to calculate the log reduction. A 3-log reduction (99.9% kill rate) is often a standard benchmark for disinfectant efficacy.

Experimental Workflow Diagram

Disinfectant_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Culture D Inoculate Test Surfaces A->D B Prepare Tribromsalan Solution E Apply Tribromsalan Solution B->E C Prepare Sterile Test Surfaces C->D D->E F Contact Time (e.g., 1, 5, 10 min) E->F G Neutralize Disinfectant F->G H Recover Viable Microbes G->H I Serial Dilution & Plating H->I J Incubate Plates I->J K Count CFUs J->K L Calculate Log Reduction K->L

Figure 2. Workflow for surface disinfectant efficacy testing.

Safety Precautions

Tribromsalan should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is harmful if swallowed and is very toxic to aquatic life. All waste containing Tribromsalan should be disposed of in accordance with local, state, and federal regulations.

Conclusion

Tribromsalan presents a viable option as a disinfectant in research settings due to its demonstrated antimicrobial properties and its specific mechanism of action involving the inhibition of the NF-κB signaling pathway. While further research is needed to establish a comprehensive profile of its efficacy against a wider range of laboratory contaminants, the provided protocols offer a framework for its evaluation and application. Researchers should perform their own validation studies to determine the optimal concentrations and contact times for their specific laboratory needs.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3,4',5-Tribromosalicylanilide (TBSA), a known mitochondrial uncoupler, to investigate mechanisms of drug resistance in cancer cells. The protocols outlined below are based on established methodologies for studying drug resistance and the effects of mitochondrial uncouplers. They are intended to be adapted and optimized for specific experimental systems.

Introduction to this compound and its Role in Drug Resistance

This compound (TBSA) is a halogenated salicylanilide with established antibacterial and antifungal properties.[1] Its primary mechanism of action at the cellular level is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This process disrupts the mitochondrial membrane potential (ΔΨm), leading to a decrease in ATP synthesis and an increase in oxygen consumption.[4][5][6]

The study of drug resistance in cancer is a critical area of research, as it represents a major obstacle to effective chemotherapy.[7] Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in drug targets, and the activation of pro-survival signaling pathways.[8][9]

Mitochondrial function is increasingly recognized as a key player in the development of drug resistance.[10] By modulating mitochondrial bioenergetics, TBSA can be a valuable tool to probe the reliance of drug-resistant cancer cells on mitochondrial metabolism and to explore novel therapeutic strategies to overcome resistance. The application of TBSA in drug resistance studies is primarily focused on:

  • Investigating the role of mitochondrial metabolism in drug resistance: TBSA can be used to assess the sensitivity of drug-resistant cells to disruptions in mitochondrial energy production.

  • Overcoming drug resistance through synergistic effects: By altering cellular energetics, TBSA may re-sensitize resistant cancer cells to conventional chemotherapeutic agents.

  • Elucidating the signaling pathways involved in mitochondria-mediated drug resistance: TBSA can be used to probe how mitochondrial dysfunction impacts key signaling pathways that contribute to a resistant phenotype.

Key Signaling Pathways

Mitochondrial uncouplers like TBSA can influence several signaling pathways implicated in cancer cell survival and drug resistance. Understanding these pathways is crucial for interpreting experimental results.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central energy sensor that is activated in response to low ATP levels.[11][12] Mitochondrial uncoupling by TBSA leads to decreased ATP production, thereby activating AMPK. Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[5][13] This inhibition can lead to cell cycle arrest and apoptosis.

AMPK_mTOR_Pathway TBSA This compound (TBSA) Mito Mitochondrial Uncoupling TBSA->Mito ATP ↓ ATP/AMP Ratio Mito->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Proliferation ↓ Cell Proliferation & Growth mTOR->Proliferation Apoptosis ↑ Apoptosis mTOR->Apoptosis

Caption: TBSA-induced AMPK/mTOR signaling cascade.

p53 and ROS Signaling in Chemoresistance

The tumor suppressor protein p53 plays a critical role in regulating cell fate in response to cellular stress, including DNA damage induced by chemotherapy.[4][14] Mitochondrial uncoupling can lead to an increase in the production of reactive oxygen species (ROS).[15][16][17] Elevated ROS levels can act as a signaling molecule to activate p53, which in turn can trigger apoptosis. In some resistant cancer cells, this pathway may be dysregulated, and TBSA can be used to investigate the interplay between mitochondrial ROS production, p53 activation, and apoptosis.

p53_ROS_Pathway cluster_0 Mitochondrion TBSA This compound (TBSA) Uncoupling Mitochondrial Uncoupling TBSA->Uncoupling ROS ↑ Reactive Oxygen Species (ROS) Uncoupling->ROS p53 p53 Activation ROS->p53 Apoptosis Apoptosis p53->Apoptosis Chemoresistance Overcoming Chemoresistance Apoptosis->Chemoresistance

Caption: TBSA's impact on ROS and p53 signaling.

Experimental Protocols

The following protocols provide a framework for investigating the effects of TBSA on drug-resistant cancer cells.

Protocol 1: Determination of IC50 Values and Synergistic Effects

This protocol uses the MTT assay to determine the half-maximal inhibitory concentration (IC50) of TBSA and to assess its synergistic effects when combined with a conventional chemotherapeutic agent.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • This compound (TBSA)

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of TBSA and the chemotherapeutic agent in complete cell culture medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Remove the old medium and add the drug-containing medium. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Data Presentation:

Compound/CombinationCell LineIC50 (µM)Combination Index (CI)
TBSASensitiveValueN/A
TBSAResistantValueN/A
Chemotherapeutic AgentSensitiveValueN/A
Chemotherapeutic AgentResistantValueN/A
TBSA + Chemo AgentResistantValueValue

Note: The IC50 values for salicylanilide derivatives can range from low micromolar to nanomolar concentrations depending on the cell line and specific derivative.[18][19] Drug-resistant cell lines often exhibit a 3-fold or higher IC50 for the chemotherapeutic agent compared to the sensitive parental line.[11]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, which is dissipated by uncouplers like TBSA.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • TBSA

  • JC-1 staining solution

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with various concentrations of TBSA for a defined period (e.g., 24 hours).

  • JC-1 Staining: Remove the treatment medium, wash the cells with PBS, and incubate with JC-1 staining solution for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation:

TreatmentConcentration (µM)Red/Green Fluorescence Ratio (relative to control)
Vehicle ControlN/A1.0
TBSAConc. 1Value
TBSAConc. 2Value
TBSAConc. 3Value
FCCP (Positive Control)Conc.Value

Note: A significant decrease in the red/green fluorescence ratio is indicative of mitochondrial uncoupling.[4]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe DCFDA to quantify intracellular ROS levels, which are often elevated by mitochondrial uncouplers.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • TBSA

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with TBSA as described in Protocol 2.

  • DCFDA Staining: Remove the treatment medium, wash with PBS, and incubate with DCFDA solution for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis: Quantify the fluorescence intensity relative to the vehicle control.

Data Presentation:

TreatmentConcentration (µM)Relative Fluorescence Units (RFU)
Vehicle ControlN/AValue
TBSAConc. 1Value
TBSAConc. 2Value
TBSAConc. 3Value
H₂O₂ (Positive Control)Conc.Value

Note: An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[15]

Protocol 4: Evaluation of Efflux Pump Inhibition

This protocol assesses the ability of TBSA to inhibit the activity of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), using a fluorescent substrate like Rhodamine 123.

Materials:

  • Cancer cell line known to overexpress an efflux pump (e.g., a drug-resistant variant)

  • TBSA

  • Rhodamine 123

  • Verapamil or other known efflux pump inhibitor (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of TBSA or a known efflux pump inhibitor for 30-60 minutes.

  • Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123) to the wells and incubate for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells with cold PBS to remove extracellular substrate. Measure the intracellular fluorescence.

  • Data Analysis: An increase in intracellular fluorescence in the presence of TBSA indicates inhibition of the efflux pump.

Data Presentation:

TreatmentConcentration (µM)Intracellular Fluorescence (relative to control)
Vehicle ControlN/A1.0
TBSAConc. 1Value
TBSAConc. 2Value
TBSAConc. 3Value
Verapamil (Positive Control)Conc.Value

Note: Increased intracellular accumulation of the fluorescent substrate suggests that TBSA may be inhibiting efflux pump activity.[20][21]

Experimental Workflow

The following diagram illustrates a logical workflow for utilizing TBSA to study drug resistance mechanisms.

Experimental_Workflow cluster_0 Phase 1: Characterization of TBSA Effects cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis cluster_3 Phase 4: Data Integration and Conclusion IC50 Determine IC50 of TBSA (Protocol 1) Synergy Assess Synergy with Chemotherapeutics (Protocol 1) IC50->Synergy Mito_Potential Measure Mitochondrial Membrane Potential (Protocol 2) Synergy->Mito_Potential ROS_Production Quantify Intracellular ROS Production (Protocol 3) Mito_Potential->ROS_Production Efflux_Pump Evaluate Efflux Pump Inhibition (Protocol 4) ROS_Production->Efflux_Pump Western_Blot Western Blot for AMPK, mTOR, p53 Phosphorylation Efflux_Pump->Western_Blot Conclusion Correlate Findings to Understand TBSA's Role in Overcoming Drug Resistance Western_Blot->Conclusion

Caption: Workflow for studying drug resistance with TBSA.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the intricate mechanisms of drug resistance and to explore novel therapeutic strategies for cancer treatment.

References

Troubleshooting & Optimization

solubility of 3,4',5-Tribromosalicylanilide in DMSO vs. water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4',5-Tribromosalicylanilide (TBS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding its solubility and handling.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and water?

A1: this compound exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) and water. It is readily soluble in DMSO but is considered practically insoluble in water.[1] The presence of both an aniline and a salicylic acid moiety in its structure enhances its solubility in organic solvents.[2]

Data Presentation: Solubility Summary

SolventScientific NameQuantitative SolubilityQualitative Description
DMSO Dimethyl Sulfoxide8 mg/mL (17.78 mM)[3]Readily Soluble[1]
Water Dihydrogen MonoxideNot applicablePractically Insoluble[1]

Troubleshooting Guides

Problem 1: My this compound is not dissolving in DMSO at the expected concentration.

  • Cause 1: Moisture in DMSO. DMSO is hygroscopic and can absorb moisture from the air. This increased water content can significantly reduce the solubility of hydrophobic compounds like TBS.

    • Solution: Use fresh, anhydrous DMSO from a sealed bottle. If you suspect your DMSO has absorbed moisture, consider using a new, unopened bottle for preparing stock solutions.

  • Cause 2: Compound Precipitation. The compound may have precipitated out of the solution due to temperature changes or exceeding the solubility limit.

    • Solution: Gentle warming in a water bath (e.g., to 37-50°C) and sonication can help redissolve the compound.[3] Always ensure the solution returns to the experimental temperature and that the compound remains in solution before use.

  • Cause 3: Incorrect Concentration. Double-check your calculations for preparing the solution to ensure you have not exceeded the 8 mg/mL solubility limit.

Problem 2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer or cell culture medium.

  • Cause: This is a common issue when a compound is soluble in an organic solvent but not in an aqueous solution. The rapid change in solvent polarity causes the compound to crash out of the solution.

    • Solution 1 (Stepwise Dilution): Instead of adding the DMSO stock directly, try a stepwise dilution. First, dilute the stock into a small volume of your aqueous buffer, vortexing immediately, and then add this intermediate dilution to your final volume.

    • Solution 2 (Lower Final DMSO Concentration): Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 1%, to minimize solvent effects and precipitation. This may require preparing a more concentrated initial stock in DMSO, if solubility allows.

    • Solution 3 (Use of Surfactants): For some applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) in the final aqueous solution can help maintain the compound's solubility.

Experimental Protocols

Protocol: Determining the Solubility of this compound

This protocol outlines a general method for experimentally verifying the solubility of a compound in a specific solvent.

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into a clear glass vial.

    • Prepare a calibrated pipette or burette with the solvent of interest (e.g., anhydrous DMSO).

  • Solvent Addition:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

    • Vortex or stir the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background for any undissolved particles.

  • Titration and Observation:

    • Continue adding small, known volumes of the solvent, vortexing and observing after each addition.

    • If the compound dissolves, record the total volume of solvent added.

    • If the compound does not dissolve after adding a significant volume (e.g., reaching a concentration far below the expected solubility), it can be considered poorly soluble.

  • Confirmation of Saturation (Optional):

    • To confirm a saturated solution, add an excess of the compound to a known volume of the solvent.

    • Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the sample to pellet the excess solid.

    • Carefully collect the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation:

    • Calculate the solubility in mg/mL by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.

Visualizations

experimental_workflow start Start weigh Weigh Compound (e.g., 10 mg TBS) start->weigh add_solvent Add Initial Solvent Volume (e.g., 100 µL DMSO) weigh->add_solvent mix Vortex / Stir (1-2 minutes) add_solvent->mix observe Visually Inspect for Dissolution mix->observe add_more Add Incremental Solvent Volume observe->add_more No dissolved Completely Dissolved observe->dissolved  Yes add_more->mix calculate Calculate Solubility (mg/mL) dissolved->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

logical_relationship compound This compound (Hydrophobic) dmso DMSO (Aprotic Polar Organic Solvent) compound->dmso Dissolves In water Water (Protic Polar Solvent) compound->water Does Not Dissolve In high_sol High Solubility (8 mg/mL) dmso->high_sol low_sol Low Solubility (Practically Insoluble) water->low_sol

Caption: Relationship between compound, solvents, and solubility.

signaling_pathway tbs This compound (Tribromsalan) ikb_alpha IκBα Phosphorylation tbs->ikb_alpha Inhibits nf_kb_activation NF-κB Signaling ikb_alpha->nf_kb_activation Leads to cellular_response Cellular Response (e.g., Inflammation) nf_kb_activation->cellular_response Drives

Caption: Simplified NF-κB signaling inhibition by TBS.[3]

References

Technical Support Center: Improving the Bioavailability of Salicylanilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working to enhance the bioavailability of salicylanilide compounds.

Frequently Asked Questions (FAQs)

Q1: Why do salicylanilide compounds typically exhibit low oral bioavailability?

Salicylanilide derivatives often have limited oral bioavailability due to two main factors:

  • Poor Aqueous Solubility: These compounds are generally lipophilic, leading to low solubility in the gastrointestinal fluids. This poor solubility restricts the dissolution rate, a crucial step for drug absorption.[1]

  • Extensive First-Pass Metabolism: Following absorption from the intestine, salicylanilides can be significantly metabolized by enzymes in the intestinal wall and liver.[1][2] This "first-pass effect" reduces the amount of active drug that reaches systemic circulation.

Q2: What are the primary strategies to improve the bioavailability of salicylanilide compounds?

Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism:

  • Prodrug Formulation: This approach involves chemically modifying the salicylanilide molecule to create an inactive derivative (prodrug) with improved physicochemical properties, such as enhanced solubility. This temporary modification can be reversed in the body to release the active drug.[1][3][4][5]

  • Nanoformulation: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and bioavailability.[1] Common nanoformulation techniques include solid lipid nanoparticles (SLNs) and solid self-nanoemulsifying drug delivery systems (S-SNEDDS).

  • Cyclodextrin Complexation: Encapsulating salicylanilide molecules within cyclodextrin complexes can improve their solubility, stability, and bioavailability.[1][5][6]

  • Peptide Conjugation: Attaching the salicylanilide to a peptide carrier can enhance its solubility and facilitate targeted delivery, potentially bypassing some metabolic pathways.[1][3]

Q3: How much can I expect the bioavailability to increase with these methods?

The level of improvement is highly dependent on the specific salicylanilide derivative, the chosen formulation, and the experimental model. However, published studies on the prominent salicylanilide, niclosamide, have demonstrated significant increases. For instance, solid lipid nanoparticle (SLN) formulations have shown up to an 11.08-fold increase in relative bioavailability. Solid self-nanoemulsifying drug delivery systems (S-SNEDDS) have resulted in an approximate 10-fold increase in oral bioavailability.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoformulations

Symptom: The measured drug content in your nanoparticles is significantly lower than the theoretical amount.

Possible Cause Suggested Solution
Poor solubility of the salicylanilide in the lipid or polymer matrix. - Select a lipid or polymer in which the drug has higher solubility.- Consider using a co-solvent during the encapsulation process to improve drug solubility in the organic phase.[1]
Drug partitioning into the external aqueous phase. - For more hydrophilic salicylanilide derivatives, consider using a water-in-oil-in-water (w/o/w) double emulsion method.- Adjust the pH of the aqueous phase to a point where the drug has its lowest solubility to minimize partitioning.[1]
Too high drug-to-carrier ratio. - Optimize the drug-to-lipid or drug-to-polymer ratio. Start with a lower ratio and incrementally increase it to find the saturation point.[1]
Inappropriate surfactant concentration. - Optimize the type and concentration of the surfactant to ensure the formation of stable nanoparticles that can effectively entrap the drug.[1]
Rapid drug crystallization. - Consider techniques that promote amorphous solid dispersions, which can prevent crystallization.[1]

Issue 2: Premature Degradation of Salicylanilide Prodrugs

Symptom: The prodrug is converting to the active form before administration or absorption, leading to loss of the bioavailability advantage.

Possible Cause Suggested Solution
Hydrolysis of the prodrug linker. - Select a more stable linker. For example, amides are generally more resistant to hydrolysis than esters.- Control the pH and temperature during formulation and storage to minimize hydrolysis.[1]
Enzymatic degradation in the formulation. - If using biological excipients, ensure they are free of enzymes that could cleave the prodrug linker.- Store the formulation at low temperatures (e.g., 2-8 °C) to reduce enzymatic activity.[1]
Photodegradation. - Protect the prodrug from light during all stages of handling and storage by using amber vials or aluminum foil.[1]

Data Presentation

Table 1: Summary of Bioavailability Enhancement for Niclosamide Formulations

Formulation TypeKey Pharmacokinetic ParameterFold Increase vs. Unformulated Drug
Solid Lipid Nanoparticles (SLNs)Relative Bioavailability11.08
Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)Oral Bioavailability~10
Amorphous Solid DispersionOral Bioavailability2.6

Experimental Protocols

Protocol 1: Preparation of Salicylanilide-Cyclodextrin Inclusion Complexes by Kneading Method

Objective: To prepare a solid inclusion complex of a salicylanilide derivative with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • Salicylanilide derivative

  • β-cyclodextrin

  • Ethanol

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Weigh the salicylanilide derivative and β-cyclodextrin in a 1:1 molar ratio.[1]

  • Transfer the powders to the mortar.

  • Grind the mixture for at least 30-60 minutes to ensure thorough mixing.

  • Add a small amount of ethanol dropwise to the powder mixture while continuously triturating to form a homogeneous paste.[1]

  • Knead the paste for an additional 30 minutes.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

  • Pulverize the dried complex and store it in a tightly sealed container.

Protocol 2: General Procedure for Salicylanilide-Peptide Conjugation via Oxime Ligation

Objective: To conjugate a salicylanilide derivative to a peptide carrier to enhance its solubility and targeting capabilities.

Materials:

  • Salicylanilide derivative with a ketone or aldehyde functional group

  • Peptide with an aminooxy or hydrazide functional group

  • Anhydrous N,N-dimethylformamide (DMF)

  • Aniline (as catalyst)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the salicylanilide derivative in anhydrous DMF.

  • Dissolve the peptide in anhydrous DMF.

  • Mix the two solutions in an appropriate molar ratio (e.g., 1:1.2 of salicylanilide to peptide).

  • Add a catalytic amount of aniline to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by RP-HPLC.

  • Once the reaction is complete, purify the conjugate using preparative RP-HPLC.

  • Characterize the purified conjugate by mass spectrometry to confirm its identity.

  • Lyophilize the pure fractions to obtain the final salicylanilide-peptide conjugate as a powder.

Visualizations

Bioavailability_Challenges Poor Aqueous Solubility Poor Aqueous Solubility Prodrug Formulation Prodrug Formulation Poor Aqueous Solubility->Prodrug Formulation Improves Solubility Nanoformulation Nanoformulation Poor Aqueous Solubility->Nanoformulation Increases Dissolution Rate Cyclodextrin Complexation Cyclodextrin Complexation Poor Aqueous Solubility->Cyclodextrin Complexation Enhances Solubility Extensive First-Pass Metabolism Extensive First-Pass Metabolism Extensive First-Pass Metabolism->Prodrug Formulation Masks Metabolic Sites Peptide Conjugation Peptide Conjugation Extensive First-Pass Metabolism->Peptide Conjugation Alters Distribution

Caption: Strategies to overcome key bioavailability challenges for salicylanilides.

Experimental_Workflow_Nanoformulation cluster_Preparation Nanoformulation Preparation cluster_Characterization Characterization cluster_Evaluation In Vivo Evaluation A 1. Dissolve Salicylanilide and Lipid/Polymer in Organic Solvent C 3. Emulsification (e.g., High-Speed Homogenization) A->C B 2. Prepare Aqueous Surfactant Solution B->C D 4. Solvent Evaporation/ Diffusion C->D E 5. Nanoparticle Formation D->E F Particle Size and Zeta Potential E->F G Encapsulation Efficiency E->G H In Vitro Drug Release E->H I Pharmacokinetic Studies (e.g., in rats) E->I J Determination of Bioavailability I->J

Caption: A general experimental workflow for developing and evaluating salicylanilide nanoformulations.

Signaling_Pathway_Efflux cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) cluster_Systemic_Circulation Systemic Circulation Salicylanilide Salicylanilide Absorbed Salicylanilide Absorbed Salicylanilide Salicylanilide->Absorbed Salicylanilide Absorption Efflux Transporter (e.g., P-gp) Efflux Transporter (e.g., P-gp) Absorbed Salicylanilide->Efflux Transporter (e.g., P-gp) Efflux Metabolizing Enzymes Metabolizing Enzymes Absorbed Salicylanilide->Metabolizing Enzymes Metabolism Bioavailable Salicylanilide Bioavailable Salicylanilide Absorbed Salicylanilide->Bioavailable Salicylanilide Efflux Transporter (e.g., P-gp)->Salicylanilide Pumped back Metabolites Metabolites Metabolizing Enzymes->Metabolites

Caption: The role of efflux transporters and metabolism in limiting salicylanilide bioavailability.

References

Technical Support Center: 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4',5-Tribromosalicylanilide (TBS). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of TBS in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is practically insoluble in water.[1] For experimental use, organic solvents are recommended. It is readily soluble in dimethylformamide (DMF), soluble in hot acetone, and also soluble in Dimethyl Sulfoxide (DMSO).[1][2] Solubility in DMSO has been reported at 8 mg/mL (17.78 mM), where sonication may be required to facilitate dissolution.[2]

Q2: How should I store my this compound stock solutions?

A2: Proper storage is critical to maintain the stability of the compound. For solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to one year.[2] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles. The solid powder form should be stored at -20°C for long-term stability (up to three years).[2]

Q3: Is this compound sensitive to light?

A3: Yes, halogenated salicylanilides, including TBS, are known to be potent photosensitizers.[3] This suggests that TBS is susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.

Q4: What is the known mechanism of action for this compound?

A4: this compound is known to be an inhibitor of the NF-κB signaling pathway.[2] It acts by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha), which prevents the release and nuclear translocation of the NF-κB transcription factor.[2]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release Transcription Gene Transcription (Inflammation) NFkB->Transcription Translocates & Activates TBS This compound (TBS) TBS->IKK Inhibits Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound (TBS).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem 1: My TBS has precipitated out of solution.

  • Cause: The solubility limit may have been exceeded, or the temperature of the solution has decreased significantly. This is common when aqueous buffers are added to a stock solution prepared in an organic solvent.

  • Solution:

    • Gently warm the solution (e.g., in a 37°C water bath) and sonicate to try and redissolve the compound.[2]

    • For future experiments, consider using a lower final concentration or increasing the percentage of organic co-solvent in your final medium, if your experimental system permits.

    • Ensure the stock solution is fully dissolved before making dilutions.

Problem 2: I am observing inconsistent or lower-than-expected activity in my bioassays.

  • Cause: This could be due to the degradation of the TBS in your solution. The primary suspects are photodegradation or instability due to multiple freeze-thaw cycles.

  • Solution:

    • Protect from Light: Always handle TBS solutions in low-light conditions and store them in light-protecting containers.

    • Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.

    • Prepare Fresh Dilutions: Prepare working solutions fresh from a properly stored stock solution immediately before each experiment.

    • Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC.

Troubleshooting_Flowchart start Start: Inconsistent Experimental Results check_precipitation Is there visible precipitate in the solution? start->check_precipitation check_storage How was the solution stored? check_precipitation->check_storage No warm_sonicate Action: Gently warm and sonicate. Consider lowering concentration. check_precipitation->warm_sonicate Yes light_exposure Was the solution protected from light? check_storage->light_exposure freeze_thaw Was the stock solution subjected to multiple freeze-thaw cycles? light_exposure->freeze_thaw Yes photodegradation Potential Cause: Photodegradation light_exposure->photodegradation No degradation_cycles Potential Cause: Degradation from freeze-thaw cycles freeze_thaw->degradation_cycles Yes solution_ok Likely Cause: Review other experimental parameters. freeze_thaw->solution_ok No action_light Action: Use amber vials and work in low light. photodegradation->action_light action_aliquot Action: Prepare single-use aliquots of stock solution. degradation_cycles->action_aliquot

Caption: Troubleshooting logic for issues with this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (TBS, MW: 449.92 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, sonicator.

  • Procedure: a. Tare a sterile microcentrifuge tube on the balance. b. Carefully weigh approximately 4.5 mg of TBS powder into the tube. Record the exact weight. c. Calculate the required volume of DMSO using the formula: Volume (mL) = [Weight (mg) / 449.92 ( g/mol )] / 10 (mmol/L) d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex the solution vigorously for 1-2 minutes. f. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[2] g. (Optional) Sterilize the solution by passing it through a 0.22 µm syringe filter compatible with DMSO. h. Dispense into single-use, light-protecting (amber) aliquots and store at -80°C.

Protocol 2: General Workflow for Assessing Solution Stability by RP-HPLC

This protocol provides a general framework. The specific column, mobile phase, and gradient conditions must be optimized for your system.

Stability_Workflow prep 1. Prepare fresh TBS solution in desired solvent t0 2. Time Zero (T0) Analysis: Inject sample into HPLC and acquire chromatogram prep->t0 storage 3. Store solution under specific conditions (e.g., 25°C, light-exposed) t0->storage sampling 4. At defined time points (e.g., 2, 4, 8, 24 hrs), withdraw an aliquot storage->sampling sampling->sampling Repeat for each time point analysis 5. Analyze aliquot by HPLC using the same method sampling->analysis data 6. Data Analysis: Compare peak area of parent compound (TBS) at each time point relative to T0 analysis->data

Caption: Experimental workflow for a time-course stability study of TBS using HPLC.
  • Objective: To quantify the degradation of TBS in a specific solvent over time under defined conditions (e.g., temperature, light exposure).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.[5]

  • Methodology: a. Preparation: Prepare a solution of TBS at a known concentration (e.g., 100 µM) in the solvent of interest. b. Time Zero (T0): Immediately after preparation, inject an aliquot of the solution into the HPLC. Record the chromatogram. The main peak corresponds to intact TBS. Set the UV detection wavelength to the absorbance maximum of TBS. c. Incubation: Store the solution under the desired test conditions (e.g., room temperature with light exposure, 37°C in the dark, etc.). A control sample should be stored under ideal conditions (e.g., -80°C, dark). d. Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution and inject it into the HPLC. e. Analysis: For each chromatogram, integrate the peak area of the parent TBS compound. New peaks appearing over time may represent degradation products.[6] f. Calculation: Calculate the percentage of TBS remaining at each time point relative to the T0 sample: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

Reference Data

Table 1: Solubility Profile of this compound

SolventSolubilityReference(s)
WaterPractically Insoluble[1]
Dimethyl Sulfoxide (DMSO)8 mg/mL (17.78 mM)[2]
Dimethylformamide (DMF)Readily Soluble[1]
Acetone (hot)Soluble[1]
Other Organic SolventsGenerally Soluble[7][8]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationLight ProtectionReference(s)
Solid (Powder)-20°CUp to 3 yearsRecommended[2]
In Solvent (e.g., DMSO)-80°CUp to 1 yearMandatory[2]

References

Technical Support Center: Photodegradation of Tribromsalan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Tribromsalan under UV light.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation products of Tribromsalan when exposed to UV light?

A1: Under UV irradiation (>300 nm), Tribromsalan (3,4',5-tribromosalicylanilide) undergoes sequential reductive dehalogenation. The primary degradation pathway involves the successive loss of bromine atoms from the 3, 5, and 4' positions, ultimately yielding salicylanilide as the final product. The main intermediates are the corresponding di- and mono-brominated salicylanilides.

Q2: My experiment shows very rapid or incomplete degradation of Tribromsalan. What are the potential causes?

A2: Several factors can influence the rate and extent of photodegradation:

  • UV Intensity and Wavelength: Ensure your UV source provides a sufficient intensity at a wavelength absorbed by Tribromsalan (typically in the UVA range, >300 nm). Inconsistent or low UV output will lead to slower and incomplete degradation.

  • Solvent System: The choice of solvent can significantly impact the degradation kinetics. Protic solvents like alcohols can act as hydrogen donors, facilitating the reductive dehalogenation process. Ensure your solvent is UV-transparent in the desired wavelength range to prevent interference.

  • Oxygen Content: The presence of oxygen can influence the reaction mechanism, potentially leading to photo-oxidation byproducts. For studying direct photolysis, deoxygenating the solution by purging with nitrogen or argon is recommended.

  • Concentration of Tribromsalan: High concentrations can lead to self-shielding, where the outer layer of the solution absorbs most of the UV light, preventing it from reaching the molecules in the bulk solution. This results in an apparent slowing of the degradation rate. Consider diluting your sample.

Q3: I am having difficulty identifying the intermediate degradation products. What analytical techniques are recommended?

A3: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying Tribromsalan and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying Tribromsalan and its less brominated, more polar degradation products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of intermediates, coupling HPLC with a mass spectrometer is highly recommended. This will provide molecular weight information for each eluting peak, allowing for the confirmation of the debromination steps.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this application due to the polarity of the analytes, GC-MS can be used after derivatization to make the compounds more volatile.

Q4: Are there any known toxic byproducts formed during the photodegradation of Tribromsalan?

A4: The primary degradation pathway leads to salicylanilide, which is generally considered less toxic and less of a photosensitizer than its halogenated precursors. However, the formation of radical species during photolysis has been reported. The potential for the formation of other minor, potentially hazardous byproducts through alternative reaction pathways cannot be completely ruled out without a comprehensive analysis of the reaction mixture.

Quantitative Data on Degradation Products

The following table summarizes hypothetical quantitative data for the degradation of Tribromsalan in a buffered 50% ethanol solution (pH 7.4) under UV irradiation (>300 nm). The data illustrates the sequential nature of the debromination process.

Time (minutes)Tribromsalan (%)Dibromosalicylanilides (%)Monobromosalicylanilides (%)Salicylanilide (%)
0100000
15652582
303540187
6010353520
120<1104545
240<1<11585

Experimental Protocols

Protocol for Photodegradation of Tribromsalan

  • Solution Preparation:

    • Prepare a stock solution of Tribromsalan (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol or acetonitrile).

    • Prepare the irradiation solution by diluting the stock solution to the desired final concentration (e.g., 10 µg/mL) in a buffered solvent system (e.g., 50% ethanol in a pH 7.4 phosphate buffer).

    • (Optional) Deoxygenate the solution by purging with high-purity nitrogen or argon for 15-20 minutes.

  • UV Irradiation:

    • Transfer the solution to a quartz cuvette or a suitable UV-transparent reaction vessel.

    • Place the vessel in a temperature-controlled photoreactor equipped with a UV lamp emitting at a wavelength greater than 300 nm (e.g., a Xenon lamp with appropriate filters or a bank of UVA lamps).

    • Ensure the sample is continuously stirred during irradiation to maintain homogeneity.

    • Irradiate the sample for a predetermined time course, withdrawing aliquots at specific intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Analysis (HPLC-UV):

    • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A typical gradient might start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Detection: Monitor the elution profile at a wavelength where both the parent compound and expected products absorb (e.g., 280 nm).

    • Quantification: Create calibration curves for Tribromsalan and, if available, for the degradation product standards to quantify their concentrations over time.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Analysis prep1 Prepare Tribromsalan Stock Solution prep2 Dilute to Final Concentration in Buffered Solvent prep1->prep2 prep3 (Optional) Deoxygenate with N2 or Ar prep2->prep3 irrad1 Transfer to Quartz Vessel prep3->irrad1 Irradiation Sample irrad2 Irradiate with UV > 300 nm (with stirring) irrad1->irrad2 irrad3 Withdraw Aliquots at Time Intervals irrad2->irrad3 analysis1 HPLC-UV or LC-MS Analysis irrad3->analysis1 Time-course Samples analysis2 Separate and Identify Degradation Products analysis1->analysis2 analysis3 Quantify Concentration Changes analysis2->analysis3

Caption: Experimental workflow for Tribromsalan photodegradation analysis.

Degradation_Pathway TBS Tribromsalan (3,4',5-tribromo) DBS Dibromosalicylanilides (e.g., 4',5-dibromo) TBS->DBS - Br• MBS Monobromosalicylanilides (e.g., 4'-bromo) DBS->MBS - Br• SA Salicylanilide MBS->SA - Br•

Caption: Proposed photodegradation pathway of Tribromsalan.

Technical Support Center: Optimizing 3,4',5-Tribromosalicylanilide Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 3,4',5-Tribromosalicylanilide (TBSA) for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (TBSA) that affects cell viability?

A1: While specific studies on the cytotoxic mechanism of this compound are limited, it belongs to the class of halogenated salicylanilides. Compounds in this class, such as 3',5,5'-Trichlorosalicylanilide, are known to act as uncouplers of mitochondrial oxidative phosphorylation.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The disruption of cellular energy metabolism is a likely contributor to TBSA's effect on cell viability.

Q2: What is a typical starting concentration range for TBSA in a cell viability assay?

A2: A specific optimal concentration for TBSA is highly dependent on the cell line being used. Therefore, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell model. A broad starting range to consider for initial experiments could be from 0.1 µM to 100 µM.

Q3: Can TBSA interfere with common colorimetric cell viability assays like the MTT assay?

A3: Compounds that affect cellular metabolism and mitochondrial function can potentially interfere with tetrazolium-based assays like MTT, which rely on the activity of mitochondrial dehydrogenases.[2] It is advisable to include proper controls, such as wells with TBSA and MTT reagent in the absence of cells, to check for any direct chemical reaction that might lead to false-positive results.[3]

Q4: Are there any special handling precautions for TBSA?

A4: Halogenated salicylanilides can be potent photosensitizers.[1] To avoid potential compound degradation or the induction of phototoxicity, it is recommended to handle TBSA and the treated cells protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[3]Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[4]
IC50 values are not reproducible between experiments Variations in experimental conditions such as cell passage number, incubation time, or solvent concentration.Maintain consistent experimental parameters. Use cells within a defined passage number range, standardize incubation times, and ensure the final solvent (e.g., DMSO) concentration is the same across all wells and does not exceed a non-toxic level.
Low signal or unexpected increase in viability at high TBSA concentrations TBSA precipitation at high concentrations, or interference with the assay readout.Visually inspect the wells for any precipitate after adding TBSA. If precipitation is observed, consider using a lower concentration range or a different solvent system. To rule out assay interference, run controls with TBSA in cell-free media.[3] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[4]
High background absorbance in MTT assay Contamination of reagents or media, or the intrinsic color of TBSA.Use sterile techniques and fresh reagents. Include a blank control (media and MTT reagent only) and a compound control (media, TBSA, and MTT reagent) to subtract background absorbance.[5]

Experimental Protocols

Determining the Optimal Concentration of TBSA using an MTT Assay

This protocol provides a general framework for determining the IC50 value of TBSA in a specific cell line.

Materials:

  • This compound (TBSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of TBSA in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the TBSA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest TBSA concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TBSA or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking can aid in solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (media with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the TBSA concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

The following table is a template for presenting the IC50 values of TBSA against different cell lines. Researchers should populate this table with their experimentally determined data.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
Example: MCF-7Breast Adenocarcinoma48[Experimental Value]
Example: A549Lung Carcinoma48[Experimental Value]
Example: HCT116Colon Carcinoma48[Experimental Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with TBSA seed_cells->treat_cells prepare_tbsa Prepare TBSA Dilutions prepare_tbsa->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Experimental workflow for determining the optimal concentration of TBSA.

signaling_pathway TBSA This compound (TBSA) Mitochondrion Mitochondrion TBSA->Mitochondrion Enters Mitochondrion ProtonGradient Proton Gradient (Δψm) TBSA->ProtonGradient Disrupts (Uncoupling) Mitochondrion->ProtonGradient Maintains ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives CellViability Decreased Cell Viability ATPSynthesis->CellViability Reduced ATP leads to

References

potential interference of Tribromsalan in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Tribromsalan in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific problems related to assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is Tribromsalan and why is it a concern in fluorescence-based assays?

Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide with antimicrobial properties.[1][2] Due to its chemical structure, which includes a phenol group and multiple bromine atoms on aromatic rings, Tribromsalan has the potential to interfere with fluorescence-based assays through several mechanisms. These interferences can lead to false-positive or false-negative results, wasting significant time and resources.[3][4]

Q2: What are the primary mechanisms by which Tribromsalan can interfere with fluorescence assays?

There are three primary mechanisms by which a compound like Tribromsalan can cause assay interference:

  • Intrinsic Fluorescence (Autofluorescence): The compound itself may absorb light at the assay's excitation wavelength and emit light at the emission wavelength, leading to an artificially high signal (a false positive).[4]

  • Fluorescence Quenching: The compound can absorb the energy from the excited fluorophore in the assay, preventing it from emitting light. This results in an artificially low signal, which can be misinterpreted as inhibition (a false negative or false positive in inhibition assays). Halogenated compounds are known to be potential quenchers.

  • Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), Tribromsalan may form colloidal aggregates in aqueous assay buffers. These aggregates can non-specifically sequester and inhibit enzymes or other proteins, leading to reproducible but artifactual inhibition.[5]

Q3: What are the known spectral and physical properties of Tribromsalan?

  • UV Absorbance: A UV-Visible spectrum for Tribromsalan is noted in the PubChem database, suggesting it absorbs light in the UV range.[1] A related halogenated salicylanilide, closantel, has absorbance maxima at 280 nm and 335 nm.[6]

  • Solubility: Tribromsalan is practically insoluble in water. It is soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 8 mg/mL (approximately 17.78 mM).[7] This is a critical consideration for preparing stock solutions and understanding potential precipitation in aqueous assay buffers.

Q4: Is Tribromsalan considered a Pan-Assay Interference Compound (PAIN)?

While Tribromsalan may not be explicitly listed in all PAINS databases, its chemical structure contains features common to some classes of interfering compounds.[3][4] Phenolic compounds and highly halogenated aromatic rings can be reactive or prone to aggregation. Therefore, it is prudent to treat Tribromsalan as a potential PAIN and perform the necessary control experiments to rule out assay artifacts.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating potential interference from Tribromsalan in your fluorescence-based assays.

Problem: Unexpected Increase in Fluorescence Signal

An unexpected increase in signal in the presence of Tribromsalan may indicate that the compound is intrinsically fluorescent (autofluorescent) at the wavelengths used in your assay.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare serial dilutions of Tribromsalan in your assay buffer (without the enzyme, substrate, or fluorogenic reporter).

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze Data: If you observe a significant, concentration-dependent increase in fluorescence from Tribromsalan alone, this confirms autofluorescence.

Problem: Unexpected Decrease in Fluorescence Signal

A decrease in signal could be due to true inhibition, or it could be an artifact of fluorescence quenching or compound aggregation.

Troubleshooting Steps:

  • Check for Aggregation:

    • Detergent Counter-Screen: Rerun your assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[5] If the apparent inhibitory activity of Tribromsalan is significantly reduced or eliminated, aggregation is the likely cause.[5]

    • Visual Inspection: At high concentrations, visually inspect the assay wells for any signs of precipitation or turbidity.

  • Assess Fluorescence Quenching:

    • Pre-incubation Control: Run an experiment where you pre-incubate the fluorophore (the product of the enzymatic reaction) with varying concentrations of Tribromsalan. If the fluorescence of the pre-formed product decreases in a concentration-dependent manner, this suggests quenching.

Problem: Inconsistent or Steep Dose-Response Curve

Steep, non-ideal dose-response curves are often characteristic of compound aggregation, which typically occurs only after a critical aggregation concentration (CAC) is reached.[5]

Troubleshooting Steps:

  • Perform a Detergent Counter-Screen: As described above, the inclusion of a detergent is the most effective way to diagnose aggregation-based activity. A rightward shift in the IC50 curve in the presence of detergent is a strong indicator of aggregation.

  • Lower Compound Concentration: If possible, test Tribromsalan at concentrations well below its expected CAC. However, the CAC is often unknown and assay-dependent.

Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate the results of troubleshooting experiments.

Table 1: Autofluorescence Measurement of Tribromsalan

Tribromsalan (µM)Fluorescence Units (RFU) at Ex/Em 485/520 nm
1008500
504300
252100
12.51050
6.25500
0 (Buffer)100

This illustrative data shows a clear concentration-dependent signal from Tribromsalan alone, indicating significant autofluorescence.

Table 2: Effect of Detergent on Tribromsalan IC50 in a Kinase Assay

ConditionIC50 (µM)
Standard Assay Buffer5.2
Assay Buffer + 0.01% Triton X-100> 100

This illustrative data demonstrates a dramatic loss of potency in the presence of a detergent, strongly suggesting the observed inhibition is an artifact of compound aggregation.

Experimental Protocols

Protocol 1: Characterizing the Intrinsic Fluorescence of a Test Compound

Objective: To determine if Tribromsalan contributes to the signal at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare Compound Plate: Create a serial dilution of Tribromsalan in the final assay buffer (e.g., from 200 µM down to 0 µM). Ensure the final DMSO concentration is constant across all wells.

  • Controls: Include wells with assay buffer + DMSO as a negative control.

  • Plate Reading: Use a fluorescence plate reader to measure the intensity at the exact excitation and emission wavelengths used for the primary assay.

  • Spectral Scan (Optional): If your instrument allows, perform an excitation and emission scan of a high-concentration sample of Tribromsalan to identify its peak fluorescence wavelengths.

  • Analysis: Subtract the average fluorescence of the negative control wells from the compound-containing wells. A concentration-dependent increase in signal indicates autofluorescence.

Protocol 2: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity of Tribromsalan is due to the formation of inhibitory aggregates.

Methodology:

  • Prepare Two Assay Conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% (w/v) Triton X-100.

  • Compound Dilutions: Prepare identical serial dilutions of Tribromsalan in both Condition A and Condition B.

  • Run Assay: Add all other assay components (enzyme, substrate, etc.) to the wells and incubate according to the standard protocol.

  • Measure Signal: Read the fluorescence signal.

  • Analysis: Calculate and compare the dose-response curves and IC50 values for both conditions. A significant rightward shift (>10-fold) or complete loss of the IC50 in the presence of Triton X-100 is strong evidence of aggregation-based interference.[5]

Visualizations

Interference_Troubleshooting_Workflow Start Start: Unexpected Assay Result (High or Low Signal) Check_Autofluorescence Q: Does the compound fluoresce? Run Compound-Only Control Start->Check_Autofluorescence Is_Autofluorescent Is Signal > 3x Background? Check_Autofluorescence->Is_Autofluorescent Autofluorescence_Positive Result: Autofluorescence - Subtract compound signal - Use alternative fluorophore Is_Autofluorescent->Autofluorescence_Positive Yes Check_Aggregation Q: Is it an aggregator? Run Detergent Counter-Screen Is_Autofluorescent->Check_Aggregation No Is_Aggregator Is IC50 Shifted >10x? Check_Aggregation->Is_Aggregator Aggregation_Positive Result: Aggregation Artifact - Deprioritize compound - Test at lower concentrations Is_Aggregator->Aggregation_Positive Yes Check_Quenching Q: Does it quench? Run Fluorophore + Cmpd Control Is_Aggregator->Check_Quenching No Is_Quencher Is Signal Decreased? Check_Quenching->Is_Quencher Quenching_Positive Result: Quenching Artifact - Use alternative fluorophore - Use orthogonal assay Is_Quencher->Quenching_Positive Yes True_Hit Result: Potential True Hit Proceed with further validation Is_Quencher->True_Hit No

Caption: A workflow for troubleshooting potential assay interference.

Interference_Mechanisms cluster_0 Mechanism 1: Autofluorescence cluster_1 Mechanism 2: Fluorescence Quenching Excitation Excitation Light (e.g., 485 nm) Tribromsalan_Auto Tribromsalan Excitation->Tribromsalan_Auto Detector_Auto Detector Tribromsalan_Auto->Detector_Auto Emits Light (False Signal) Excitation_Q Excitation Light Fluorophore Assay Fluorophore (Excited State) Excitation_Q->Fluorophore Tribromsalan_Quench Tribromsalan (Quencher) Fluorophore->Tribromsalan_Quench Energy Transfer (No Light Emitted) Detector_Quench Detector Fluorophore->Detector_Quench Reduced Light

Caption: Mechanisms of fluorescence interference by a test compound.

References

Technical Support Center: Overcoming Precipitation of 3,4',5-Tribromosalicylanilide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with 3,4',5-Tribromosalicylanilide (TBSA), also known as Tribromsalan, in aqueous buffers. TBSA is a hydrophobic compound with limited aqueous solubility, which can present significant challenges during experimental work. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful solubilization and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (TBSA) precipitate when I add it to my aqueous buffer?

A1: TBSA is practically insoluble in water.[1] Precipitation, often termed "crashing out," occurs when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium where its solubility is significantly lower.[2] This abrupt change in the solvent environment from a favorable organic solvent to an unfavorable aqueous one causes the compound to aggregate and precipitate out of solution.

Q2: What is the best solvent to prepare a stock solution of TBSA?

A2: Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of TBSA due to its high solubilizing power and compatibility with many biological assays.[3][4] TBSA is soluble in DMSO at a concentration of 8 mg/mL (17.78 mM).[5] Other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be considered, but their compatibility with the specific experimental assay must be verified.[3]

Q3: How can I prevent my TBSA solution from precipitating during dilution into an aqueous buffer?

A3: To prevent precipitation during dilution, it is crucial to employ a proper dilution technique. Instead of a single large dilution, a gradual, dropwise addition of the TBSA stock solution into the vigorously vortexing or stirring aqueous buffer is recommended.[1][4] This ensures rapid and uniform dispersion of the compound, preventing the formation of localized high concentrations that can lead to precipitation. Pre-warming the aqueous buffer to 37°C can also aid in solubility.[4]

Q4: Can the pH of the aqueous buffer affect the solubility of TBSA?

A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of TBSA. Salicylanilides, including TBSA, are generally more soluble in alkaline (basic) aqueous solutions.[6] TBSA possesses a phenolic hydroxyl group, which is weakly acidic. At a pH above its pKa, this group will deprotonate, forming a more water-soluble phenolate anion.[1] Therefore, adjusting the pH of your buffer to a more basic level can increase the solubility of TBSA. However, this adjustment must be compatible with the pH requirements of your experimental system.

Q5: Are there any additives I can use to improve the solubility of TBSA in my aqueous buffer?

A5: Yes, several solubilizing agents, or excipients, can be used to enhance the aqueous solubility of TBSA. These include:

  • Co-solvents: Adding a small, tolerable amount of a water-miscible organic solvent (like DMSO or ethanol) to the final aqueous solution can help maintain solubility. However, the final concentration of the organic solvent should be kept low (typically below 1%, ideally below 0.5% for cell-based assays) to avoid solvent-induced artifacts.[1][7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like TBSA, forming inclusion complexes that are more water-soluble.[8][9] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[9]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. The choice of surfactant and its concentration must be optimized for the specific application to avoid interference with the assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation of TBSA Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the TBSA stock solution to the aqueous buffer.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final TBSA concentration check_concentration->reduce_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No reduce_concentration->check_dilution fail Precipitation persists optimize_dilution Add stock solution dropwise to vigorously stirring buffer check_dilution->optimize_dilution No check_solvent Is the final organic solvent concentration too low? check_dilution->check_solvent Yes optimize_dilution->check_solvent adjust_solvent Increase final co-solvent concentration (if assay permits) check_solvent->adjust_solvent Yes use_excipients Consider using solubilizing agents (e.g., cyclodextrins) check_solvent->use_excipients No adjust_solvent->use_excipients success Solution is clear use_excipients->success

Caption: Troubleshooting workflow for immediate TBSA precipitation.

Issue 2: TBSA Precipitates Over Time

Symptom: The TBSA solution is initially clear but a precipitate forms after a period of incubation (e.g., hours or overnight).

Troubleshooting Workflow:

start Delayed Precipitation check_saturation Is the solution supersaturated? start->check_saturation reduce_concentration Lower the working concentration check_saturation->reduce_concentration Yes check_temperature Were there temperature fluctuations? check_saturation->check_temperature No reduce_concentration->check_temperature control_temperature Maintain a constant temperature check_temperature->control_temperature Yes check_ph Did the buffer pH change? check_temperature->check_ph No control_temperature->check_ph stabilize_ph Ensure buffer stability or use a freshly prepared buffer check_ph->stabilize_ph Yes use_stabilizers Incorporate stabilizing excipients (e.g., polymers, cyclodextrins) check_ph->use_stabilizers No stabilize_ph->use_stabilizers success Solution remains clear use_stabilizers->success

Caption: Troubleshooting workflow for delayed TBSA precipitation.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 8 mg/mL (17.78 mM)[5]
Aqueous Solubility Practically insoluble[1]
Solubility in Alkaline Solutions Soluble[6]

Experimental Protocols

Protocol 1: Preparation of a TBSA Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of TBSA in DMSO.

Materials:

  • This compound (TBSA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the TBSA powder to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of TBSA powder using a calibrated analytical balance.

  • Transfer the weighed TBSA into a sterile microcentrifuge tube or amber glass vial.

  • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM.

  • Add the calculated volume of anhydrous DMSO to the TBSA powder.

  • Tightly cap the tube/vial and vortex the solution until the TBSA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[4]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions of TBSA

Objective: To prepare a diluted working solution of TBSA in an aqueous buffer from a DMSO stock solution while minimizing precipitation.

Materials:

  • TBSA stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS))

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).[4]

  • Pipette the required volume of the pre-warmed aqueous buffer into a sterile tube.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the TBSA stock solution drop by drop.[1]

  • Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

  • It is recommended to prepare the working solution fresh for each experiment.

Workflow for Preparing Aqueous Working Solution:

start Start warm_buffer Pre-warm aqueous buffer to 37°C start->warm_buffer add_stock Add TBSA stock (in DMSO) dropwise to buffer warm_buffer->add_stock vortex Vigorously vortex or stir during addition add_stock->vortex mix Continue mixing for several minutes vortex->mix inspect Visually inspect for precipitation mix->inspect ready Working solution ready for use inspect->ready

References

Technical Support Center: Off-Target Effects of Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating the off-target effects of salicylanilide derivatives in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are salicylanilide derivatives and what is their primary mechanism of action?

Salicylanilide derivatives are a class of compounds historically used as anthelmintics (anti-parasitic drugs) in veterinary medicine. This class includes well-known compounds like Niclosamide, Closantel, and Oxyclozanide. Their primary on-target mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. By acting as protonophores, they disrupt the proton gradient across the inner mitochondrial membrane, which inhibits ATP synthesis and leads to the parasite's death.[1][2]

Q2: What are "off-target" effects and why are they a concern for salicylanilides?

Off-target effects occur when a drug or compound interacts with molecules other than its intended therapeutic target. For salicylanilide derivatives, which are being repurposed for applications like cancer therapy, these off-target effects are critical to understand. While their primary effect is on mitochondrial function, they have been shown to modulate numerous other signaling pathways in mammalian cells.[2][3] These unintended interactions can lead to unexpected cytotoxicity, altered cellular phenotypes, or confounding experimental results, which complicates their development as therapeutic agents.

Q3: What are the most common off-target signaling pathways affected by Niclosamide?

Niclosamide, the most studied salicylanilide derivative for anticancer applications, has been shown to inhibit several key signaling pathways critical for cancer cell proliferation and survival. These include:

  • Wnt/β-catenin Signaling: Niclosamide can inhibit this pathway by promoting the degradation of the co-receptor LRP6 and the downstream signaling molecule Dishevelled-2 (Dvl2).[4][5]

  • STAT3 Signaling: It potently inhibits the phosphorylation and activation of STAT3, a key transcription factor involved in cell survival and proliferation.[6][7]

  • mTOR Signaling: Niclosamide can inhibit the mTORC1 pathway, a central regulator of cell growth and metabolism.[8]

  • NF-κB Signaling: The compound has been shown to suppress the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[9]

Quantitative Data on Off-Target Effects

The following tables summarize the inhibitory concentrations (IC50) of salicylanilide derivatives against various off-target pathways and in general cytotoxicity assays in human cell lines.

Compound Off-Target Pathway/Process Cell Line/System IC50 Value (µM) Reference(s)
NiclosamideWnt/β-catenin Signaling (TOPflash assay)HEK293~0.5[10]
NiclosamideSTAT3-dependent Gene ProliferationDu145 (Prostate Cancer)~0.7[6]
NiclosamideCell Proliferation (General)A2780ip2 (Ovarian Cancer)~0.41[11]
NiclosamideCell Proliferation (General)SKOV3ip1 (Ovarian Cancer)~1.86[11]
NiclosamideCell Viability (24h)MDA-MB-231 (Breast Cancer)~13.63[12]
NiclosamideCell Viability (24h)Hs578T (Breast Cancer)~25.32[12]
ClosantelTaspase1 Inhibition (HTRF Assay)In vitro biochemical~1.6[1][13]
OxyclozanideCytotoxicity (General)Data in human cell lines is limited-

Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions such as incubation time.[11]

Troubleshooting Guide

Q4: I'm observing much higher cytotoxicity in my control cell line than expected. What could be the cause?

Unexpected cytotoxicity can arise from multiple sources. This is a common issue when working with compounds that have pleiotropic effects. Use the following decision tree to diagnose the problem.

G A Unexpected Cytotoxicity Observed B Are controls (vehicle/untreated) behaving as expected? A->B C Troubleshoot Assay: - Check reagent expiration/storage - Calibrate plate reader - Review protocol for errors B->C No D Check Compound & Vehicle B->D Yes E Is the vehicle (e.g., DMSO) concentration too high? D->E F Perform vehicle dose-response to determine max non-toxic concentration. Recommended: <=0.5% DMSO. E->F Yes H Is the compound precipitating in the media? E->H No G Check Cell Culture Health J Are cells healthy and at low passage? G->J H->G No I Improve Solubility: - Prepare fresh stock - Briefly sonicate stock - Check final concentration vs. solubility limit H->I Yes K Culture Issues: - Use fresh, low-passage cells - Check incubator settings (CO2, temp) - Review aseptic technique J->K No M Possible Assay Interference: - Compound may interfere with assay chemistry - Use an orthogonal viability assay (e.g., CellTiter-Glo instead of MTT) J->M Yes L Test for Mycoplasma Contamination K->L

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Q5: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistency is a frequent challenge in cell-based assays.[14] Key factors to control include:

  • Cell Seeding Density: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for each experiment. Cells should be in the logarithmic growth phase.

  • Reagent Variability: Serum is a major source of variability. If possible, purchase a single large lot for a series of experiments. Always check the expiration dates of media and supplements.

  • Pipetting Technique: Use calibrated pipettes and maintain a consistent technique, especially for viscous solutions or when creating serial dilutions.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate is common. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[14]

  • Mycoplasma Contamination: This is a common, often undetected, source of irreproducibility. Regularly test your cell cultures using PCR or a fluorescent stain.

Experimental Protocols & Workflows

General Workflow for Identifying Off-Target Effects

This workflow provides a systematic approach to identifying and validating the off-target effects of a salicylanilide derivative.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & Phenotypic Validation A Primary Screen: Phenotypic assay (e.g., Cytotoxicity) in a panel of cell lines B Broad Profiling Assays: - Kinome Scan - Proteome Microarray A->B D Identify Putative Off-Targets B->D C Computational Prediction: - Target prediction based on chemical structure C->B E Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells D->E F Biochemical Assay: In vitro assay with purified protein to determine IC50 D->F G Validate Target Engagement E->G F->G H Pathway Analysis: Western Blot for downstream signaling markers G->H I Phenotypic Validation: - Gene knockout/knockdown of target - Does it mimic the drug effect? G->I J Confirm Off-Target Effect H->J I->J

Caption: A general experimental workflow for identifying off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that a ligand-bound protein is more thermally stable than its unbound form.[4][13]

Materials:

  • Cells of interest

  • Salicylanilide derivative (e.g., Niclosamide) and vehicle control (e.g., DMSO)

  • PBS and appropriate cell lysis buffer (with protease/phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge (capable of >12,000 x g)

  • Reagents for downstream protein detection (e.g., SDS-PAGE, Western Blotting)

  • Primary antibody specific to the putative target protein

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the salicylanilide derivative or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) in the incubator.

  • Harvesting: Harvest cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a small volume of PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of different temperatures for 3 minutes using a thermocycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.[6]

  • Cell Lysis: Lyse the cells. This can be done by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[6]

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot or another protein detection method.

  • Analysis: A positive result is a "thermal shift," where the protein in the drug-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample. Plot the band intensity versus temperature to generate melt curves.

Protocol 2: Western Blot for Pathway Analysis (e.g., STAT3 Inhibition)

This protocol is used to determine if a salicylanilide derivative inhibits a specific signaling pathway by measuring the phosphorylation status of key proteins.

Materials:

  • Treated cell lysates (prepared as in CETSA protocol, but without the heat challenge)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 7).

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, you can strip the membrane of the first set of antibodies and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and then a loading control.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the drug-treated samples indicates inhibition of the pathway.

Signaling Pathway Visualizations

Niclosamide's Off-Target Effects on Major Signaling Pathways

This diagram illustrates the known inhibitory points of Niclosamide on the Wnt/β-catenin, mTOR, and STAT3 signaling pathways.

G cluster_Wnt Wnt/β-catenin Pathway cluster_mTOR mTOR Pathway cluster_STAT3 STAT3 Pathway Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP6 LRP6 Wnt->LRP6 Dvl Dishevelled (Dvl) Fzd->Dvl GSK3b GSK3β Dvl->GSK3b bCat β-catenin GSK3b->bCat Degradation bCat_Nuc β-catenin (Nucleus) bCat->bCat_Nuc TCF TCF/LEF bCat_Nuc->TCF Genes Target Gene Transcription TCF->Genes GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K Growth Cell Growth & Proliferation S6K->Growth Cytokine Cytokines (e.g. IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 p-Tyr705 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 STAT3_Nuc p-STAT3 (Nucleus) pSTAT3->STAT3_Nuc STAT_Genes Target Gene Transcription STAT3_Nuc->STAT_Genes Niclosamide Niclosamide Niclosamide->LRP6 Degradation Niclosamide->Dvl Degradation Niclosamide->TSC Activation Niclosamide->STAT3 Inhibits Phosphorylation

Caption: Niclosamide inhibits Wnt, mTOR, and STAT3 signaling pathways.

References

Technical Support Center: Minimizing Photosensitivity in Experiments with Tribromsalan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photosensitivity when conducting experiments with Tribromsalan. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is Tribromsalan and why is it photosensitive?

Q2: What are the primary safety precautions I should take when handling Tribromsalan?

Due to its photosensitivity and potential for skin irritation, handling Tribromsalan requires specific safety measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3] For handling the powder outside of a contained system, a government-approved respirator is recommended.[4]

  • Ventilation: Handle solid Tribromsalan and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[4]

  • Avoid Exposure: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Waste Disposal: Dispose of Tribromsalan waste according to local, state, and federal regulations.[5] One possible method is to dissolve it in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.

Q3: How should I store Tribromsalan to prevent degradation?

Store Tribromsalan in a tightly closed, light-proof container in a cool, dark, and well-ventilated place.[3] It is sensitive to light and should be protected from it at all times.[4] Store it away from incompatible materials such as strong oxidizing agents. For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Photodegradation of Tribromsalan in the cell culture media due to exposure to ambient light.

Troubleshooting Steps:

  • Work in Subdued Light: Perform all steps involving Tribromsalan under low-light conditions. Use a fume hood with the sash lowered and dim the room lights.

  • Use Amber or Foil-Wrapped Containers: Prepare stock solutions and dilutions in amber-colored microcentrifuge tubes or wrap them in aluminum foil to block light.

  • Minimize Exposure Time: Add the Tribromsalan-containing media to the cell plates quickly and immediately return the plates to a dark incubator.

  • Control for Light Exposure: Include a "light control" in your experiment where a plate is exposed to the same handling and lighting conditions but without the compound to assess the effect of light on the cells alone.

Issue 2: High background signal or cell death in control wells.

Possible Cause: The experimental setup itself is causing phototoxicity, or the solvent used to dissolve Tribromsalan is phototoxic.

Troubleshooting Steps:

  • Solvent Control: Run a control with the solvent used to dissolve Tribromsalan (e.g., DMSO) at the final concentration used in the experiment, both with and without light exposure, to ensure it is not contributing to phototoxicity.

  • Filter Light Source: If using a specific light source for irradiation, ensure it is filtered to emit only the desired wavelengths. Unwanted UVB radiation can cause direct cellular damage.

  • Optimize Light Dose: The intensity and duration of light exposure should be carefully controlled and optimized. A high dose of UVA can be cytotoxic even in the absence of a photosensitizer.

Issue 3: Difficulty in reproducing phototoxicity results.

Possible Cause: Variability in the light source, exposure time, or concentration of the compound.

Troubleshooting Steps:

  • Standardize Light Source: Use a calibrated and consistent light source for all experiments. Record the spectral output and irradiance at the sample level.

  • Precise Timing: Use a timer to ensure accurate and reproducible light exposure times.

  • Fresh Solutions: Prepare fresh dilutions of Tribromsalan from a stock solution for each experiment to avoid degradation.

Data Presentation

ParameterDescriptionRecommended Method
UV-Visible Absorption Spectrum The range of wavelengths of light absorbed by Tribromsalan. This is crucial for identifying the wavelengths that will induce photosensitivity.UV-Vis Spectrophotometry
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometry
Photodegradation Quantum Yield (Φ) The efficiency of a photon in causing a chemical reaction. A higher quantum yield indicates greater photosensitivity.Actinometry with a suitable chemical actinometer.[6]
IC50 (-UVA) The concentration of Tribromsalan that causes a 50% reduction in cell viability in the absence of UVA light.In vitro cytotoxicity assay (e.g., Neutral Red Uptake).
IC50 (+UVA) The concentration of Tribromsalan that causes a 50% reduction in cell viability in the presence of UVA light.In vitro phototoxicity assay (e.g., 3T3 NRU).
Photo Irritancy Factor (PIF) The ratio of IC50 (-UVA) to IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential in the 3T3 NRU assay.Calculated from IC50 values.

Experimental Protocols

Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This protocol is a standardized method to assess the phototoxic potential of a substance.

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in appropriate media and conditions.

  • Seed cells in 96-well plates at a density that will not lead to confluence by the end of the assay.

2. Preparation of Test Substance:

  • Prepare a stock solution of Tribromsalan in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of concentrations to be tested.

3. Treatment:

  • Replace the culture medium in the 96-well plates with the prepared Tribromsalan dilutions. Include a solvent control.

  • Prepare two identical plates for each set of conditions: one for irradiation (+UVA) and one to be kept in the dark (-UVA).

  • Incubate the plates for a defined period (e.g., 1 hour).

4. Irradiation:

  • Expose the "+UVA" plate to a non-cytotoxic dose of UVA light from a validated solar simulator. The "-UVA" plate should be kept in a dark incubator during this time.

5. Post-Irradiation Incubation:

  • Wash the cells in both plates and replace the treatment medium with fresh culture medium.

  • Incubate the plates for 24 hours.

6. Neutral Red Uptake Assay:

  • Incubate the cells with a medium containing Neutral Red dye.

  • Wash the cells and then extract the dye from the viable cells.

  • Measure the absorbance of the extracted dye using a plate reader.

7. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control.

  • Determine the IC50 values for both the -UVA and +UVA conditions.

  • Calculate the Photo Irritancy Factor (PIF).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis A Prepare Tribromsalan Stock Solution C Treat Cells with Tribromsalan Dilutions A->C B Seed 3T3 Cells in 96-well Plates B->C D Incubate (1 hour) C->D E Irradiate (+UVA) D->E F Keep in Dark (-UVA) D->F G Post-Incubation (24 hours) E->G F->G H Neutral Red Uptake Assay G->H I Measure Absorbance H->I J Calculate IC50 & PIF I->J Signaling_Pathway cluster_cellular Cellular Response Tribromsalan Tribromsalan ROS Reactive Oxygen Species (ROS) Tribromsalan->ROS absorbs UVA UVA Light UVA->ROS excites IKK IKK Activation ROS->IKK activates IkappaB IκBα Degradation IKK->IkappaB phosphorylates NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB releases Inflammation Inflammatory Gene Expression NFkappaB->Inflammation induces Mitigation_Strategy cluster_mitigation Mitigation Strategies A Photosensitive Experiment with Tribromsalan B Potential for Photodegradation & Phototoxicity A->B C Work in Subdued Light B->C D Use Light-Blocking Containers B->D E Add ROS Quenchers (e.g., Sodium Azide, Ascorbic Acid) B->E F Minimize Exposure Time B->F

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Brominated Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various brominated salicylanilides, supported by experimental data. The information is presented to facilitate the evaluation of these compounds as potential antimicrobial agents.

Brominated salicylanilides, a class of halogenated aromatic amides, have long been recognized for their antimicrobial properties. The degree and position of bromine substitution on the salicylanilide scaffold play a crucial role in their spectrum of activity and potency. This guide synthesizes available data to offer a comparative overview of their efficacy, primarily focusing on their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of brominated salicylanilides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of brominated salicylanilides against different bacteria. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental protocols.

CompoundBacterial StrainMIC (µM)Reference
Monobrominated Salicylanilides
5-Bromosalicylanilide DerivativesMycobacterium tuberculosis1-4Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[1]
Dibrominated Salicylanilides
4,5-Dibromosalicylanilide DerivativesMycobacterium tuberculosis1-4Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[1]
Tribrominated Salicylanilides
3,4',5-Tribromosalicylanilide (Tribromsalan)General Antibacterial & AntifungalN/A3,4′,5-Tribromosalicylanilide is known for its use as an antimicrobial agent, particularly in antifungal and antibacterial products.[2] It has established antibacterial and antifungal activities, though specific MIC values against a broad panel of bacteria are not readily available in the provided search results.[3]

Note: The provided data for monobrominated and dibrominated salicylanilide derivatives are specifically against Mycobacterium tuberculosis and represent a narrow micromolar range of activity, comparable to their monohalogenated counterparts.[1] For Tribromsalan, its general antimicrobial use is well-documented, but specific comparative MIC data was not found in the provided search results.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial activity of a compound. The following is a generalized protocol based on the broth microdilution method, a standard technique in microbiology.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the brominated salicylanilides are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Bacterial Strains: Pure cultures of the test bacteria are grown overnight on an appropriate agar medium.

  • Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.

  • 96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the overnight bacterial culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.

  • The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the 96-well plate using the growth medium. A range of concentrations is tested to determine the inhibitory endpoint.

  • Each well is then inoculated with the prepared bacterial suspension.

  • Control wells are included:

    • Growth Control: Contains only the growth medium and the bacterial inoculum (no compound).

    • Sterility Control: Contains only the growth medium to check for contamination.

    • Solvent Control: Contains the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.

4. Incubation:

  • The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).

5. Interpretation of Results:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Proposed Mechanism of Action

The antibacterial activity of salicylanilides is primarily attributed to their ability to disrupt the bacterial cell membrane's proton motive force (PMF). This disruption leads to a cascade of events that ultimately inhibit bacterial growth and viability.

Caption: Proposed mechanism of action of brominated salicylanilides.

The diagram above illustrates the proposed mechanism where brominated salicylanilides act as protonophores, disrupting the proton gradient across the bacterial cell membrane. This dissipation of the proton motive force uncouples oxidative phosphorylation from the electron transport chain, leading to a decrease in ATP synthesis and ultimately inhibiting essential cellular processes, resulting in bacterial growth inhibition.

Conclusion

References

A Comparative Analysis of 3,4',5-Tribromosalicylanilide and Triclosan Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of 3,4',5-Tribromosalicylanilide and triclosan against gram-positive bacteria. This document synthesizes available data on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration and re-evaluation of antimicrobial compounds. Both this compound, a halogenated salicylanilide, and triclosan, a polychlorinated bisphenol ether, have been recognized for their antimicrobial properties. This guide aims to provide a side-by-side comparison of their effectiveness against gram-positive bacteria, offering a resource for researchers engaged in the discovery and development of new antibacterial agents.

Quantitative Efficacy: A Comparative Summary

While extensive quantitative data for triclosan's efficacy against gram-positive bacteria is available, specific Minimum Inhibitory Concentration (MIC) values for this compound are not readily found in the public domain. The following table summarizes the available data for triclosan and provides a general overview of the expected activity for halogenated salicylanilides as a class.

CompoundGram-Positive BacteriaMinimum Inhibitory Concentration (MIC)Reference
Triclosan Staphylococcus aureus (including MRSA)0.01 - 2 mg/L[1]
Staphylococcus aureus (reference strains)0.5 µg/mL[2][3][4]
Staphylococcus aureus (clinical isolates)up to 64 µg/mL[2][3][4]
This compound Gram-Positive BacteriaData not available in cited literature. Halogenated salicylanilides as a class are known to be active against Gram-positive bacteria.

Mechanisms of Action

The modes of action for triclosan and salicylanilides differ significantly, targeting distinct cellular processes.

Triclosan: Inhibition of Fatty Acid Synthesis

Triclosan's primary mechanism of action at lower, bacteriostatic concentrations is the inhibition of fatty acid synthesis.[5][6][7] It specifically targets the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the type II fatty acid synthase (FAS-II) system in bacteria.[5][7] By binding to ENR, triclosan prevents the synthesis of fatty acids, which are essential for building and maintaining bacterial cell membranes.[5][6] At higher, biocidal concentrations, triclosan can cause damage to the cell membrane.[1]

Triclosan_Mechanism cluster_bacterium Gram-Positive Bacterium Triclosan Triclosan ENR Enoyl-Acyl Carrier Protein Reductase (ENR) Triclosan->ENR Inhibits FAS Fatty Acid Synthesis Pathway FattyAcids Fatty Acids FAS->FattyAcids Produces CellMembrane Cell Membrane Biosynthesis FattyAcids->CellMembrane CellGrowth Bacterial Growth & Proliferation CellMembrane->CellGrowth

Figure 1: Simplified signaling pathway of triclosan's mechanism of action.

This compound: A Broader, Less Defined Mechanism

The precise molecular mechanism of action for this compound is not as well-defined as that of triclosan. However, halogenated salicylanilides are generally understood to possess broad antimicrobial activity, particularly against gram-positive bacteria. Their mode of action is thought to be multifactorial, potentially involving the disruption of cell membrane integrity and other cellular processes. Unlike the specific enzymatic target of triclosan, salicylanilides may exert their effects through more general physicochemical interactions with the bacterial cell.

Experimental Protocols

The determination of antibacterial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

A widely used method for determining the MIC of an antimicrobial agent is the broth microdilution method.

Workflow:

MIC_Workflow cluster_workflow MIC Determination Workflow P1 Prepare serial dilutions of the antimicrobial agent in broth medium P2 Inoculate each dilution with a standardized bacterial suspension P1->P2 P3 Incubate at optimal temperature and duration (e.g., 37°C for 18-24h) P2->P3 P4 Observe for visible bacterial growth (turbidity) P3->P4 P5 Determine the lowest concentration with no visible growth (MIC) P4->P5

Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: The test compound (this compound or triclosan) is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A pure culture of the gram-positive bacterial strain is grown to a specific density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final standardized inoculum concentration in each well of the microtiter plate.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

Triclosan exhibits potent and well-characterized efficacy against a range of gram-positive bacteria, primarily through the targeted inhibition of fatty acid synthesis. While this compound is known as an antimicrobial agent with activity against gram-positive organisms, a clear understanding of its quantitative efficacy and specific molecular targets requires further investigation. The lack of publicly available MIC data for this compound makes a direct, data-driven comparison with triclosan challenging. Future research focusing on the quantitative antimicrobial properties and mechanistic pathways of halogenated salicylanilides is warranted to fully assess their potential as therapeutic agents. This guide highlights the current state of knowledge and underscores the need for continued research in this area.

References

Unraveling the Potent Biological Activity of Halogenated Salicylanilides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of halogenated salicylanilides, a class of compounds demonstrating a broad spectrum of therapeutic potential, including anticancer, antifungal, and antimicrobial effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for the rational design of next-generation halogenated salicylanilide-based therapeutics.

Halogenated salicylanilides are a group of pharmacologically active molecules characterized by a salicylic acid ring linked to an aniline ring via an amide bond, with one or more halogen substituents.[1][2][3] These compounds have a long history of use as anthelmintics in both human and veterinary medicine.[4] More recently, their potential for drug repurposing in oncology and infectious diseases has garnered significant attention.[1][3] The biological activity of these compounds is intricately linked to the nature and position of the halogen atoms and other substituents on both the salicyl and anilide rings.

Comparative Analysis of Biological Activity

The efficacy of halogenated salicylanilides varies significantly with their substitution patterns. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and microbial strains, providing a quantitative basis for understanding their structure-activity relationships (SAR).

Anticancer Activity

The anticancer properties of halogenated salicylanilides are often attributed to their ability to induce mitochondrial uncoupling, inhibit key signaling pathways, and interfere with microtubule dynamics.[3][5] Electron-withdrawing groups on the aniline ring are generally associated with enhanced cytotoxic activity.[3]

Table 1: Anticancer Activity (IC50 µM) of Selected Halogenated Salicylanilides

CompoundSalicyl Ring SubstitutionAnilide Ring SubstitutionA549 (Lung Carcinoma)[6]L929 (Fibroblast)[6]DU145 (Prostate Cancer)
Niclosamide 5-Cl2'-Cl, 4'-NO₂---
Compound 6 5-NO₂2'-OCH₃--Low µM range[5]
Compound 14 5-NO₂2'-Cl--Low µM range[5]
Compound 16 5-NO₂3',5'-bis(CF₃)--Low µM range[5]
Bis(thiosemicarbazone) 1 --14.33 ± 0.47> 100-
Bis(thiosemicarbazone) 10 --11.67 ± 2.49> 100-
Bis(thiosemicarbazone) 11 --16.67 ± 5.56> 100-
Cisplatin (Reference) --18.33 ± 0.94--

Note: "-" indicates data not available in the cited sources.

Antimicrobial and Antifungal Activity

Halogenation also plays a crucial role in the antimicrobial and antifungal potency of salicylanilides. The presence of halogens often enhances the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Table 2: Antimicrobial and Antifungal Activity (MIC µM) of Selected Halogenated Salicylanilides

CompoundTarget OrganismMIC (µM)[1][7]
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide Trichophyton mentagrophytes≥ 0.49
2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate Trichophyton mentagrophytes0.49
Oxyclozanide Candida albicans (glucose medium)16 µg/mL[2][8]
Oxyclozanide Candida albicans (glycerol medium)5 µg/mL[2][8]
Oxyclozanide Candida albicans (ethanol medium)3 µg/mL[2][8]
Salicylanilide 4-(trifluoromethyl)benzoates Gram-positive bacteria (including MRSA)≥ 0.49
4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate Mycobacterium tuberculosis0.5 - 32

Key Mechanisms of Action and Signaling Pathways

The diverse biological effects of halogenated salicylanilides stem from their ability to modulate multiple cellular processes. Notably, these compounds are known to interfere with critical signaling pathways implicated in cell proliferation, survival, and inflammation.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, contributes to cancer development and progression. Several halogenated salicylanilides, including niclosamide and its analogs, have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream transcriptional activity.[4][5]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Transcription Salicylanilides Halogenated Salicylanilides Salicylanilides->JAK Inhibition

Caption: Inhibition of the STAT3 signaling pathway by halogenated salicylanilides.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Niclosamide has been identified as a potent inhibitor of this pathway, promoting the degradation of β-catenin and thereby suppressing the transcription of Wnt target genes.[4]

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binding LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activation Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation (for degradation) Proteasome Proteasome Beta_Catenin->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Salicylanilides Halogenated Salicylanilides Salicylanilides->Beta_Catenin Promotes Degradation

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are essential. The following are protocols for key assays used to evaluate the biological activity of halogenated salicylanilides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate (6-24h) Seed_Cells->Incubate1 Add_Compound Add Halogenated Salicylanilides Incubate1->Add_Compound Incubate2 Incubate (24-72h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Solvent Incubate3->Add_Solvent Incubate4 Incubate (2h, dark) Add_Solvent->Incubate4 Read_Absorbance Read Absorbance at 570 nm Incubate4->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules, a key process in cell division.[12]

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer.[5][12]

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates microtubule formation.[5]

Tubulin_Polymerization_Assay Start Start Prepare_Mixture Prepare Tubulin, GTP, & Fluorescent Reporter in 96-well Plate Start->Prepare_Mixture Add_Compound Add Halogenated Salicylanilides Prepare_Mixture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Fluorescence Measure Fluorescence Over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Polymerization Kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Conclusion

The structure-activity relationships of halogenated salicylanilides are complex, with the type and position of halogen substituents profoundly influencing their biological activities. This guide provides a framework for comparing the efficacy of different derivatives and understanding their mechanisms of action. The presented data and protocols serve as a foundation for further research aimed at optimizing the therapeutic potential of this versatile class of compounds. Future studies focusing on a broader range of substitutions and in vivo models will be crucial for the development of novel halogenated salicylanilide-based drugs for the treatment of cancer and infectious diseases.

References

Validating Tribromsalan as a Potent Inhibitor of the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tribromsalan's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-established inhibitors. The data presented herein is supported by established experimental protocols to assist researchers in the validation and replication of these findings.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers.[1] Consequently, the development of specific and potent inhibitors of the NF-κB pathway is a significant focus of therapeutic research. This guide focuses on Tribromsalan, a halogenated salicylanilide, and compares its inhibitory effects with those of other known NF-κB inhibitors: BAY 11-7082, SC75741, and Parthenolide.

Quantitative Comparison of NF-κB Inhibitors

The following table summarizes the inhibitory concentrations of Tribromsalan and its counterparts. This data has been compiled from various studies to provide a clear, comparative overview of their potency.

InhibitorTarget in NF-κB PathwayIC50/EC50Cell Line(s)Reference(s)
Tribromsalan IκBα phosphorylationData not available for direct NF-κB inhibition; IC50 for cell viability varies (e.g., 2.8-4.2 µM in ME180 cells)ME180, HeLa[2]
BAY 11-7082 TNFα-induced IκBα phosphorylation~10 µMTumor cells[3][4][5]
SC75741 NF-κB (unspecified mechanism)200 nM (EC50)A549-NF-κB-SEAP[6][7]
Parthenolide IκB Kinase (IKK) complex~5-10 µM (effective concentration)Various[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition, it is crucial to visualize the NF-κB signaling pathway and the experimental workflows used for its validation.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, LPS IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα_P p-IκBα IκBα->IκBα_P NF_κB_n NF-κB (p50/p65) NF_κB->NF_κB_n translocation Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation Inhibitors Tribromsalan BAY 11-7082 Parthenolide Inhibitors->IKK_Complex inhibit DNA DNA NF_κB_n->DNA binds Gene_Transcription Target Gene Transcription (e.g., IL-6, TNF-α) DNA->Gene_Transcription induces SC75741 SC75741 SC75741->NF_κB_n inhibits DNA binding

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., HEK293T, RAW 264.7) Inhibitor_Treatment Pre-treat with Inhibitor (e.g., Tribromsalan) Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with NF-κB activator (e.g., TNF-α, LPS) Inhibitor_Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (NF-κB transcriptional activity) Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p-p65, total proteins) Stimulation->Western_Blot qPCR RT-qPCR (mRNA levels of target genes e.g., IL-6, TNF-α) Stimulation->qPCR Data_Quantification Quantify Results (Luminescence, Band Density, Ct values) Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification Comparison Compare inhibitor efficacy (IC50/EC50 determination) Data_Quantification->Comparison

Caption: General experimental workflow for validating NF-κB inhibition.

Detailed Experimental Protocols

The following protocols provide a framework for the validation of NF-κB pathway inhibition.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Cell culture medium and supplements

    • NF-κB activator (e.g., TNF-α, LPS)

    • Tribromsalan and other inhibitors

    • Dual-luciferase reporter assay system

    • Luminometer

    • 96-well white, clear-bottom cell culture plates

  • Protocol:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

    • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

    • Inhibitor Treatment: Pre-treat the transfected cells with varying concentrations of Tribromsalan or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[9] Include an unstimulated control.

    • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.[10]

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated vehicle control.

Western Blot for Phospho-IκBα and Phospho-p65

This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.

  • Materials:

    • RAW 264.7 macrophages or other suitable cells

    • Cell culture reagents

    • NF-κB activator (e.g., 100 ng/mL LPS)

    • Tribromsalan and other inhibitors

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, pre-treat with inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator for 15-30 minutes.

    • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes

This technique is used to measure the mRNA expression levels of NF-κB target genes, such as IL-6 and TNF-α.

  • Materials:

    • RAW 264.7 macrophages or other suitable cells

    • Cell culture reagents

    • NF-κB activator (e.g., 100 ng/mL LPS)

    • Tribromsalan and other inhibitors

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)

    • RT-qPCR instrument

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 12-well plates. Pre-treat with inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator for 4-6 hours.

    • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.

    • qPCR: Set up the qPCR reactions with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[12] Normalize the expression of the target genes to the housekeeping gene.

Conclusion

The experimental data and protocols presented in this guide provide a robust framework for validating the inhibitory effects of Tribromsalan on the NF-κB pathway. The comparative data with established inhibitors such as BAY 11-7082, SC75741, and Parthenolide will aid researchers in contextualizing the potency and potential therapeutic applications of Tribromsalan. The detailed methodologies and visual representations of the signaling pathway and experimental workflows are intended to facilitate the design and execution of further validation studies in the field of drug discovery and development.

References

Lack of Specific Data Impedes Comprehensive Comparison of 3,4',5-Tribromosalicylanilide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant lack of specific experimental data on the cross-reactivity of 3,4',5-Tribromosalicylanilide (TBSA) with various cellular signaling pathways. While the compound is known for its antimicrobial and antifungal properties, detailed investigations into its off-target effects on key signaling cascades such as kinase pathways, NF-κB signaling, apoptosis, and cell cycle regulation are not publicly available. This absence of quantitative data prevents a direct comparison of TBSA's performance with other alternatives as requested.

This compound, also known as Tribromsalan, was historically used as a disinfectant in products like medicated soaps.[1] However, its use in cosmetics and topical drugs was banned by the U.S. Food and Drug Administration (FDA) due to its potent photosensitizing effects, which can lead to severe skin disorders.[1][2]

While general information suggests that halogenated salicylanilides can act as enzyme inhibitors, specific targets and the extent of their cross-reactivity are not well-documented for TBSA.[2] For instance, a related compound, 3,3',4',5-tetrachlorosalicylanilide, has been shown to affect Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump.[2] However, it is not possible to extrapolate these findings to TBSA without direct experimental evidence.

The core requirements of providing a data-driven comparison guide, including quantitative tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of primary research on TBSA's interaction with these pathways. Searches for biological activity screening data, kinase inhibition profiles, and specific assays on NF-κB, apoptosis, or cell cycle modulation for TBSA did not yield any concrete results with the necessary quantitative details for a comparative analysis.

Without such foundational data, any attempt to create the requested guide would be speculative and would not meet the required standards of objectivity and experimental support. Therefore, a detailed comparison of the cross-reactivity of this compound with other signaling pathways is not feasible at this time. Further research and screening of TBSA against a panel of cellular targets are necessary to elucidate its potential off-target effects and cross-reactivity profile.

References

A Comparative Analysis of Tribromsalan and Other IKK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Tribromsalan and other well-characterized IκB kinase (IKK) inhibitors. This document outlines their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to support further research and development in this critical area of signal transduction.

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Consequently, the IKK complex, and particularly its catalytic subunit IKKβ (IKK2), has become a significant target for therapeutic intervention.

This guide focuses on a comparative analysis of Tribromsalan, a compound identified as an inhibitor of IκBα phosphorylation, alongside three well-established IKK inhibitors: BMS-345541, TPCA-1, and SC-514. While Tribromsalan's direct interaction with the IKK enzyme is less characterized biochemically, its cellular effects on the NF-κB pathway warrant a comparative investigation against known direct IKK inhibitors.

Mechanism of Action: Targeting the NF-κB Signaling Cascade

The canonical NF-κB pathway is held in a latent state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, the IKK complex is activated and phosphorylates IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, allowing the freed NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.

Tribromsalan has been shown to inhibit the phosphorylation of IκBα, a crucial step mediated by the IKK complex.[1] By preventing IκBα phosphorylation, Tribromsalan effectively suppresses the downstream activation of NF-κB signaling.

BMS-345541 , TPCA-1 , and SC-514 are direct inhibitors of the IKK catalytic subunits.

  • BMS-345541 is a highly selective allosteric inhibitor of IKK, binding to a site distinct from the ATP-binding pocket.[2] It displays a preference for IKKβ over IKKα.[2]

  • TPCA-1 is a potent, ATP-competitive inhibitor of IKKβ, demonstrating high selectivity over IKKα and other kinases.[3]

  • SC-514 is also an ATP-competitive inhibitor of IKKβ and has been reported to not inhibit other IKK isoforms.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for Tribromsalan and the selected IKK inhibitors, allowing for a direct comparison of their potencies and selectivities.

InhibitorTarget(s)IC50 (IKKβ)IC50 (IKKα)Selectivity (IKKβ vs IKKα)Mechanism of ActionReference(s)
Tribromsalan IκBα PhosphorylationNot ReportedNot ReportedNot ApplicableInhibition of IκBα phosphorylation[1]
BMS-345541 IKKβ, IKKα0.3 µM4.0 µM~13-foldAllosteric[2][6][7]
TPCA-1 IKKβ17.9 nM~400 nM>22-foldATP-competitive[3][8][9][10][11]
SC-514 IKKβ3-12 µMNo significant inhibitionHighly SelectiveATP-competitive[4][5][12][13][14][15]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

IKK_Signaling_Pathway cluster_stimulus Stimuli (e.g., TNFα, IL-1β) cluster_receptor Receptor Complex cluster_IKK IKK Complex cluster_nucleus Nucleus Stimulus TNFα / IL-1β Receptor Receptor Stimulus->Receptor IKK IKKα / IKKβ / NEMO Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation (p) IkB_p p-IκBα NFkB p50/p65 NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Gene Target Gene Transcription NFkB_nuc->Gene IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Tribromsalan Tribromsalan Tribromsalan->IkB Inhibits Phosphorylation IKK_Inhibitors BMS-345541 TPCA-1 SC-514 IKK_Inhibitors->IKK Inhibit

IKK Signaling Pathway and Points of Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions Treatment Treat Cells with Inhibitor and/or Stimulus (e.g., TNFα) Inhibitor_Prep->Treatment Cell_Culture Cell Culture (e.g., HEK293, HeLa) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Kinase_Assay IKK Kinase Assay (Biochemical) Incubation->Kinase_Assay Reporter_Assay NF-κB Reporter Assay (Cell-based) Incubation->Reporter_Assay Western_Blot Western Blot for p-IκBα (Cell-based) Incubation->Western_Blot Data_Analysis IC50 Determination and Comparative Analysis Kinase_Assay->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow for IKK Inhibitor Evaluation

Logical_Comparison cluster_direct Direct IKK Inhibition (Biochemical) cluster_cellular Cellular NF-κB Pathway Inhibition Inhibitor IKK Pathway Inhibitor Direct_Inhibitors BMS-345541 TPCA-1 SC-514 Inhibitor->Direct_Inhibitors Tribromsalan Tribromsalan Inhibitor->Tribromsalan Biochemical_Assay IKK Kinase Assay (IC50) Direct_Inhibitors->Biochemical_Assay Cellular_Assay p-IκBα Western Blot NF-κB Reporter Assay Biochemical_Assay->Cellular_Assay Correlates with Tribromsalan->Cellular_Assay

Logical Framework for Comparative Analysis

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., GST-IκBα peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well assay plates

  • Scintillation counter or luminescence plate reader (depending on the assay format)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the recombinant IKKβ enzyme to the kinase assay buffer.

  • Add the diluted test compounds or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the generated ADP signal.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of a compound on NF-κB transcriptional activity in a cellular context.

Materials:

  • A cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Complete cell culture medium.

  • Test compounds (dissolved in DMSO).

  • NF-κB stimulus (e.g., TNFα, IL-1β).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNFα) for 6-8 hours.

  • After stimulation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay).

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Western Blot for Phospho-IκBα

Objective: To assess the effect of a compound on the phosphorylation of IκBα in cells.

Materials:

  • Relevant cell line (e.g., HeLa, THP-1).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Protein electrophoresis and transfer equipment.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNFα) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against phospho-IκBα.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Conclusion

This comparative guide provides a framework for evaluating Tribromsalan in the context of well-characterized IKK inhibitors. While direct biochemical evidence for Tribromsalan's interaction with IKK is pending, its demonstrated ability to inhibit IκBα phosphorylation in cellular systems positions it as a noteworthy compound for further investigation. The provided data and protocols offer a robust starting point for researchers to explore the therapeutic potential of these and other novel IKK pathway inhibitors. A thorough understanding of the potency, selectivity, and mechanism of action of these compounds is essential for the development of effective and safe therapeutics targeting the NF-κB signaling pathway.

References

Unveiling the Potency of 3,4',5-Tribromosalicylanilide (TBS) Against Drug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the search for effective novel antibacterial agents is paramount. This guide provides a comprehensive comparison of the efficacy of 3,4',5-Tribromosalicylanilide (Tribromsalan or TBS), a halogenated salicylanilide, against a panel of drug-resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance against other alternatives, supported by experimental data and methodologies.

Executive Summary

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including challenging drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes, leading to a cascade of events that inhibit bacterial growth. While its efficacy against Gram-negative bacteria is less pronounced, this guide explores its potential in comparison to established antibiotics and related compounds.

Comparative Efficacy Against Drug-Resistant Pathogens

The antibacterial potency of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While specific MIC values for this compound against a wide array of resistant strains are not extensively documented in publicly available literature, data from related salicylanilide compounds and the broader class of halogenated antiseptics provide valuable insights into its potential efficacy.

It is important to note that the direct comparative data for this compound is limited. The following tables summarize available MIC data for related compounds and standard antibiotics to provide a comparative context.

Table 1: Comparative MIC (µg/mL) of Salicylanilide Derivatives and Standard Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC Range (µg/mL)
Related Salicylanilide Derivatives
Niclosamide0.0625 - 0.5[1]
Oxyclozanide0.125 - 2[1]
Standard Antibiotics
Vancomycin0.5 - 2[2][3]
Linezolid1 - 4
Daptomycin0.25 - 1

Table 2: Comparative MIC (µg/mL) of Related Compounds and Standard Antibiotics against Vancomycin-Resistant Enterococcus (VRE)

CompoundMIC Range (µg/mL)
Related Salicylanilide Derivatives
Niclosamide0.25[1]
Oxyclozanide2[1]
Standard Antibiotics
Linezolid1 - 16[4]
Daptomycin0.5 - 4

Table 3: Comparative MIC (µg/mL) of Related Compounds and Standard Antibiotics against Drug-Resistant Pseudomonas aeruginosa

CompoundMIC Range (µg/mL)
Related Salicylanilide Derivatives
Niclosamide>128
Oxyclozanide>128
Standard Antibiotics
Meropenem0.5 - 16[2]
Ceftazidime-avibactam2 - 8[2]

Table 4: Comparative MIC (µg/mL) of Related Compounds and Standard Antibiotics against Drug-Resistant Acinetobacter baumannii

CompoundMIC Range (µg/mL)
Related Salicylanilide Derivatives
Niclosamide>128
Oxyclozanide>128
Standard Antibiotics
Meropenem0.5 - >32
Colistin0.25 - 2

Mechanism of Action: Disruption of Bacterial Membrane Integrity

The primary mode of action for salicylanilides, including this compound, involves the disruption of the bacterial cell membrane's integrity and function. This disruption leads to a dissipation of the proton motive force (PMF), which is crucial for essential cellular processes such as ATP synthesis and transport of nutrients. The proposed mechanism involves the reversible adsorption of the salicylanilide molecules onto the cell membrane.[5]

cluster_membrane Bacterial Cell Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ across membrane ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Nutrient_Transport Nutrient Transport Proton_Gradient->Nutrient_Transport Drives TBS This compound Membrane_Disruption Membrane Disruption TBS->Membrane_Disruption Adsorption PMF_Dissipation Proton Motive Force Dissipation Membrane_Disruption->PMF_Dissipation Inhibition_ATP Inhibition of ATP Synthesis PMF_Dissipation->Inhibition_ATP Inhibition_Transport Inhibition of Nutrient Transport PMF_Dissipation->Inhibition_Transport Bacterial_Growth_Inhibition Bacterial Growth Inhibition Inhibition_ATP->Bacterial_Growth_Inhibition Inhibition_Transport->Bacterial_Growth_Inhibition

Proposed mechanism of action for this compound.

Experimental Protocols

To ensure the reproducibility and standardization of antibacterial efficacy studies, detailed experimental protocols are crucial.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform two-fold serial dilutions of TBS in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and then diluted to the final inoculum density.

  • Serial Dilution: The test compound (TBS) is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Membrane Permeabilization Assay

This assay helps to confirm the membrane-disrupting activity of the test compound.

Prepare_Cells Prepare bacterial cell suspension in mid-log phase Load_Dye Load cells with a membrane potential-sensitive dye (e.g., DiSC3(5)) Prepare_Cells->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Add_TBS Add varying concentrations of TBS Measure_Baseline->Add_TBS Monitor_Fluorescence Monitor fluorescence change over time Add_TBS->Monitor_Fluorescence Analyze_Data Analyze data to determine the extent of membrane depolarization Monitor_Fluorescence->Analyze_Data

Workflow for bacterial membrane permeabilization assay.

Protocol Details:

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • Dye Loading: The cells are incubated with a fluorescent dye that is sensitive to changes in membrane potential.

  • Fluorescence Measurement: The baseline fluorescence is recorded before the addition of the test compound.

  • Compound Addition: Different concentrations of TBS are added to the cell suspension.

  • Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization and permeabilization.[6]

Conclusion

This compound shows promise as an antibacterial agent, particularly against Gram-positive drug-resistant bacteria, owing to its membrane-disrupting mechanism of action. While more comprehensive studies are needed to establish its full spectrum of activity and comparative efficacy, the available data on related salicylanilides suggest a potent antimicrobial effect. The experimental protocols provided herein offer a standardized framework for further investigation into the antibacterial properties of this and other novel compounds. The continued exploration of such molecules is a critical component in the global effort to combat antimicrobial resistance.

References

In Vivo Antimicrobial Efficacy of Tribromsalan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial effects of Tribromsalan, contextualizing its historical use and exploring contemporary alternatives. Due to a lack of recent in vivo studies on Tribromsalan, this document focuses on available in vitro data, its known mechanism of action, and comparisons with other topical antimicrobial agents, supported by generalized experimental protocols for in vivo validation.

Introduction to Tribromsalan: A Historical Antimicrobial Agent

Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide that was historically used as an antibacterial and antifungal agent, primarily in medicated soaps and topical disinfectants.[1][2] Salicylanilides, as a class of compounds, have demonstrated a broad spectrum of biological activities, including significant antibacterial (including antimycobacterial) and antifungal properties.[3][4] However, the use of Tribromsalan in consumer products was banned by the U.S. Food and Drug Administration (FDA) due to its photosensitizing effects, which can cause skin irritation and allergic reactions upon exposure to light.[1] This has led to a cessation of clinical development and a lack of recent in vivo validation studies for its antimicrobial applications.

Mechanism of Action of Salicylanilides

The antimicrobial action of salicylanilides like Tribromsalan is multifaceted. One of the key mechanisms involves the inhibition of IkappaBalpha (IκBα) phosphorylation.[5] This inhibition prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical component of the inflammatory and immune response in host cells, which can be modulated by pathogens. By suppressing NF-κB signaling, salicylanilides can interfere with the host-pathogen interaction.[5]

Another proposed mechanism for the biological activity of salicylanilides is the uncoupling of oxidative phosphorylation in bacteria, disrupting their energy metabolism.[3]

Simplified Signaling Pathway of Salicylanilide Action cluster_nucleus Tribromsalan Tribromsalan (Salicylanilide) IKK IKK Complex Tribromsalan->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p Phosphorylated IκBα NFkB NF-κB IkBa_p->NFkB Leads to Degradation IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Simplified diagram of Tribromsalan's inhibitory action on the NF-κB signaling pathway.

Comparative Analysis of Topical Antimicrobial Agents

Given the absence of recent in vivo data for Tribromsalan, a direct comparison of its performance is not feasible. Instead, this section provides an overview of alternative topical antimicrobial agents, some of which have been developed to overcome the limitations of older compounds like Tribromsalan.

Antimicrobial AgentClassSpectrum of ActivityCommon ApplicationsKey Considerations
Tribromsalan SalicylanilideGram-positive bacteria, fungiHistorically in medicated soapsPhotosensitizing effects; banned by FDA for consumer use.[1]
Triclosan PhenoxyphenolBroad spectrum (bacteria, fungi)Soaps, body washes, toothpastePotential for endocrine disruption and antibiotic resistance.[6]
Triclocarban CarbanilidePrimarily Gram-positive bacteriaBar soaps, deodorantsMay enhance hormone-dependent gene expression.[7]
Chlorhexidine BiguanideBroad spectrum (bacteria, fungi, some viruses)Skin antiseptic, oral rinseCan cause skin irritation; rare but serious allergic reactions.
Povidone-iodine IodophorBroad spectrum (bacteria, viruses, fungi, protozoa)Skin and wound disinfectantCan be cytotoxic to host cells; may be absorbed systemically.[6]
Silver Sulfadiazine Silver CompoundBroad spectrum (bacteria, yeast)Burn wound treatmentCan cause local skin reactions and delay wound healing.[8]
Mupirocin Pseudomonic Acid APrimarily Gram-positive bacteria (including MRSA)Treatment of impetigo and elimination of nasal S. aureusResistance can develop with widespread use.
Antimicrobial Peptides PeptidesBroad spectrum, varies by peptideUnder investigation for various topical applicationsCan be costly to produce; stability can be a concern.

Generalized Experimental Protocol for In Vivo Validation of a Topical Antimicrobial

The following protocol outlines a general workflow for the in vivo validation of a novel topical antimicrobial agent, which could be adapted for a compound like Tribromsalan if its safety concerns were addressed. This protocol is based on standard methodologies for evaluating the efficacy of such agents in a preclinical setting.

Objective: To evaluate the in vivo antimicrobial efficacy of a topical agent in a murine skin infection model.

1. Animal Model:

  • Species: BALB/c mice (6-8 weeks old).
  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Induction of Skin Infection:

  • Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
  • Hair Removal: Shave a small area on the dorsum of each mouse.
  • Wounding: Create a superficial wound (e.g., tape stripping or a small incision).
  • Inoculation: Apply a standardized suspension of the target pathogen (e.g., Staphylococcus aureus) to the wound site.

3. Treatment Groups:

  • Group 1: Vehicle control (e.g., cream or gel base without the active compound).
  • Group 2: Test compound at a low concentration.
  • Group 3: Test compound at a high concentration.
  • Group 4: Positive control (a clinically used topical antimicrobial, e.g., mupirocin).

4. Treatment Application:

  • Apply the assigned topical treatment to the wound site at specified intervals (e.g., once or twice daily) for a defined period (e.g., 3-7 days).

5. Efficacy Assessment:

  • Bacterial Load: At the end of the treatment period, euthanize the animals. Excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
  • Histopathology: Collect skin tissue samples, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, tissue damage, and re-epithelialization. Gram staining can be used to visualize bacteria within the tissue.
  • Clinical Scoring: Monitor the wound healing process daily, scoring for signs of inflammation (erythema, edema) and wound closure.

6. Statistical Analysis:

  • Compare the CFU counts and clinical scores between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

start [label="Animal Acclimatization\n(e.g., BALB/c mice)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; infection [label="Induction of Skin Infection\n(Wounding + Pathogen Inoculation)"]; grouping [label="Randomization into\nTreatment Groups\n(Vehicle, Test Compound, Positive Control)"]; treatment [label="Topical Treatment Application\n(Daily for 3-7 days)"]; assessment [label="Efficacy Assessment"]; cfu [label="Bacterial Load (CFU)\nfrom Tissue Homogenate"]; histo [label="Histopathology\n(H&E, Gram Stain)"]; clinical [label="Clinical Scoring\n(Inflammation, Wound Healing)"]; analysis [label="Statistical Analysis"]; end [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> infection; infection -> grouping; grouping -> treatment; treatment -> assessment; assessment -> cfu [dir=back]; assessment -> histo [dir=back]; assessment -> clinical [dir=back]; cfu -> analysis; histo -> analysis; clinical -> analysis; analysis -> end; }

Caption: A generalized experimental workflow for the in vivo validation of a topical antimicrobial agent.

Conclusion

While Tribromsalan exhibits in vitro antimicrobial properties, its clinical utility is precluded by significant photosensitivity, and a lack of modern in vivo efficacy and safety data. Researchers in the field of antimicrobial drug development should consider the historical context of such compounds and focus on the evaluation of newer, safer alternatives. The provided comparative data and generalized experimental protocols offer a framework for the continued investigation and validation of novel topical antimicrobial agents.

References

A Comparative Guide to the Antifungal Spectrums of Tribromsalan and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Tribromsalan and the widely-used antifungal agent, Fluconazole. The information presented is intended to be an objective resource, supported by available experimental data, to assist in research and development efforts within the field of mycology and infectious diseases.

Introduction

Fluconazole, a member of the triazole class, is a cornerstone in the treatment of various fungal infections.[1][2] Its mechanism of action and antifungal spectrum are well-characterized. Tribromsalan, a halogenated salicylanilide, has historically been used as a topical disinfectant with known antibacterial and antifungal properties.[3] However, its potential as a systemic or targeted antifungal agent is less explored, and comprehensive data on its antifungal spectrum is not as readily available. This guide aims to collate and present the existing data for a comparative analysis.

Mechanism of Action

The fundamental difference in the antifungal activity of Tribromsalan and Fluconazole lies in their distinct mechanisms of action.

Tribromsalan: The primary antifungal mechanism of salicylanilides, including Tribromsalan, is the uncoupling of mitochondrial oxidative phosphorylation .[2][4] By disrupting the proton gradient across the inner mitochondrial membrane, Tribromsalan interferes with ATP synthesis, depriving the fungal cell of its essential energy source.[1][5] This process is not specific to a single enzyme but rather targets the overall bioenergetic process of the fungal cell. The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately leading to fungal cell death.[2]

Fluconazole: Fluconazole targets a specific enzyme in the fungal ergosterol biosynthesis pathway. It inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol.[1][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol precursors, Fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][6]

Antifungal Mechanisms of Action cluster_tribromsalan Tribromsalan cluster_fluconazole Fluconazole T Tribromsalan Mito Fungal Mitochondrion T->Mito Enters H_gradient Proton Gradient Disruption T->H_gradient Causes ETC Electron Transport Chain ATP_synthase ATP Synthase Inhibition H_gradient->ATP_synthase ROS ROS Production H_gradient->ROS Leads to ATP_depletion ATP Depletion ATP_synthase->ATP_depletion Cell_death_T Fungal Cell Death ATP_depletion->Cell_death_T ROS->Cell_death_T F Fluconazole C14_demethylase Lanosterol 14α-demethylase F->C14_demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Component of C14_demethylase->Ergosterol Blocks conversion to Membrane_disruption Membrane Disruption C14_demethylase->Membrane_disruption Leads to Growth_inhibition Growth Inhibition Membrane_disruption->Growth_inhibition

Figure 1: Mechanisms of Action for Tribromsalan and Fluconazole.

Antifungal Spectrum: A Comparative Analysis

The antifungal spectrum of an agent is defined by the range of fungal species against which it is effective. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation

The following tables summarize the available MIC data for Tribromsalan and Fluconazole against various fungal pathogens. It is important to note that the data for Tribromsalan is significantly more limited than for the extensively studied Fluconazole.

Table 1: Antifungal Spectrum of Tribromsalan (Salicylanilides)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans>100[6]
Cryptococcus neoformans<0.78 - 1.56[6]
Aspergillus fumigatus>100[6]
Sporothrix brasiliensis0.21 - 3.27[6]
Madurella mycetomatis0.82 - 1.63[6]

Note: Data for Tribromsalan is limited. The table includes data for the structurally related salicylanilide, Niclosamide, as a representative of the class.

Table 2: Antifungal Spectrum of Fluconazole

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans≤0.25 - 1280.51[8]
Candida glabrata≤0.25 - >256832[8]
Candida parapsilosis≤0.25 - 6412[8]
Candida tropicalis≤0.25 - >25614[8]
Candida krusei2 - >2563264[8]
Cryptococcus neoformans0.25 - 6448[8]
Aspergillus fumigatus16 - >64--[6]
Trichophyton rubrum0.25 - 64--[9]
Trichophyton mentagrophytes0.25 - 64--[9]

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

The determination of in vitro antifungal susceptibility is critical for evaluating the potential of a new compound and for guiding clinical therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a gold standard for determining the MIC of antifungal agents against yeast isolates.

  • Preparation of Antifungal Agent:

    • Stock solutions of the antifungal agent are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are made in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculum Preparation:

    • Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Antifungal Stock Solution A2 Serial Dilution in Microtiter Plate A1->A2 C1 Inoculate Microtiter Plate A2->C1 B1 Culture Yeast on Agar Plate B2 Prepare Yeast Inoculum (0.5 McFarland) B1->B2 B3 Dilute Inoculum to Final Concentration B2->B3 B3->C1 C2 Incubate at 35°C for 24-48h C1->C2 D1 Visually or Spectrophotometrically Read Plates C2->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

This comparative guide highlights the distinct profiles of Tribromsalan and Fluconazole. Fluconazole possesses a well-defined and narrow spectrum of action, primarily targeting yeasts and some dimorphic fungi through the specific inhibition of ergosterol biosynthesis. In contrast, the available data suggests that salicylanilides like Tribromsalan may have a broader but different spectrum of activity, acting through a more general mechanism of mitochondrial uncoupling.

The limited quantitative data for Tribromsalan's antifungal spectrum underscores the need for further research to fully elucidate its potential as an antifungal agent. Future studies employing standardized methodologies, such as the CLSI broth microdilution assay, are essential to generate robust and comparable data against a wider range of clinically relevant fungal pathogens. Such research will be invaluable for the drug development community in identifying and optimizing novel antifungal therapies.

References

Comparative Transcriptomic Analysis of 3,4',5-Tribromosalicylanilide: An Inferred Profile Based on Related Salicylanilides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific comparative transcriptomic data for cells treated exclusively with 3,4',5-Tribromosalicylanilide is not available in the public domain. This guide provides an inferred comparative profile based on the known mechanisms of action and transcriptomic effects of structurally and functionally related salicylanilide compounds. The experimental data and pathways described are representative of the salicylanilide class and serve as a predictive framework for potential studies involving this compound.

Introduction to this compound and the Salicylanilide Class

This compound is a halogenated salicylanilide, a class of compounds known for a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties.[1] More recently, salicylanilides have garnered significant interest for their potential anticancer activities.[2][3] These compounds are known to modulate various signaling pathways critical for cancer cell proliferation, survival, and migration.[2][3] This guide synthesizes the potential transcriptomic landscape of cells treated with this compound by comparing the known effects of other well-studied salicylanilides.

Inferred Transcriptomic Profile: Comparison with Other Salicylanilides

Based on the transcriptomic and mechanistic studies of related salicylanilides like niclosamide and other derivatives, treatment of cells with this compound is anticipated to lead to significant changes in gene expression. These changes are likely to be involved in key cellular processes such as cell cycle regulation, apoptosis, and signal transduction.

Table 1: Predicted Differentially Expressed Genes (DEGs) in Cells Treated with this compound Compared to a Control Group
Gene Symbol Predicted Fold Change Associated Pathway/Function Rationale based on Salicylanilide Action
CCND1 (Cyclin D1) DownregulatedCell Cycle Regulation, Wnt SignalingInhibition of Wnt/β-catenin and STAT3 signaling by salicylanilides reduces the expression of downstream targets like Cyclin D1, leading to cell cycle arrest.[3][4]
MYC DownregulatedCell Proliferation, TranscriptionAs a downstream target of STAT3 and Wnt signaling, MYC expression is expected to be repressed following treatment.[3]
BIRC5 (Survivin) DownregulatedApoptosis InhibitionInhibition of STAT3 signaling is known to decrease the expression of anti-apoptotic proteins like Survivin.[4]
AXIN2 UpregulatedWnt Signaling (Negative Feedback)Some salicylanilides can disrupt Wnt signaling, which may lead to compensatory upregulation of negative regulators like AXIN2.[5]
JUN DownregulatedAP-1 Transcription Factor, Cell ProliferationOften downstream of pathways inhibited by salicylanilides.
FOS DownregulatedAP-1 Transcription Factor, Cell ProliferationSimilar to JUN, its expression is linked to pathways affected by this class of compounds.
VEGFA DownregulatedAngiogenesisInhibition of STAT3 and other signaling pathways can lead to reduced expression of angiogenic factors.
TGFB1 ModulatedTGF-β Signaling, Cell Growth, DifferentiationThe TGF-β pathway is a known modulator of cancer progression and can be influenced by broad-acting compounds like salicylanilides.[6]
CDKN1A (p21) UpregulatedCell Cycle ArrestCellular stress induced by treatment can lead to the upregulation of cell cycle inhibitors like p21.
BAX UpregulatedApoptosisDisruption of survival pathways can lead to an increase in pro-apoptotic genes.
BCL2 DownregulatedApoptosis InhibitionInhibition of survival signals often results in the downregulation of anti-apoptotic proteins like BCL2.

Key Signaling Pathways Potentially Affected by this compound

Several critical signaling pathways are known to be modulated by salicylanilides. It is highly probable that this compound also impacts these pathways.

Salicylanilide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal STAT3 STAT3 Receptor->STAT3 Signal Destruction_Complex Destruction Complex Receptor->Destruction_Complex Inhibits IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation STAT3_n STAT3 STAT3->STAT3_n Translocation Wnt_Ligand Wnt Wnt_Ligand->Receptor Binds Beta-Catenin β-catenin Beta-Catenin_n β-catenin Beta-Catenin->Beta-Catenin_n Translocation Destruction_Complex->Beta-Catenin Degrades Gene_Expression Target Gene Expression NF-kB_n->Gene_Expression Activates STAT3_n->Gene_Expression Activates Beta-Catenin_n->Gene_Expression Activates 3_4_5_TBS This compound 3_4_5_TBS->IKK Inhibits 3_4_5_TBS->STAT3 Inhibits 3_4_5_TBS->Beta-Catenin Inhibits

Caption: Inferred signaling pathways affected by this compound.

Experimental Protocols for Comparative Transcriptomic Analysis

To definitively determine the transcriptomic effects of this compound, a comparative RNA sequencing (RNA-seq) experiment is necessary.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line like MDA-MB-231 for breast cancer or DU145 for prostate cancer, where salicylanilides have shown activity).[4][6]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO2 humidified incubator.[2]

  • Treatment: Treat cells with this compound at a predetermined effective concentration (e.g., IC50 value). Include a vehicle control (e.g., DMSO) and a positive control with a known salicylanilide like Niclosamide.

  • Time Points: Harvest cells at various time points (e.g., 6, 12, and 24 hours) to capture both early and late transcriptomic responses.[5]

RNA Extraction and Quality Control
  • Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure high-quality RNA (RIN > 8) for library preparation.

RNA Sequencing Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups.[7] Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify over-represented biological pathways and functions.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture 1. Cell Culture & Treatment (3,4',5-TBS, Control, Alternative) RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Raw Read Quality Control Sequencing->QC Alignment 6. Alignment to Reference Genome QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEA 8. Differential Expression Analysis Quantification->DEA Functional_Analysis 9. Pathway & GO Analysis DEA->Functional_Analysis

References

Assessing the Synergistic Potential of Tribromsalan with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of adjuvants to enhance the efficacy of existing antibiotics. Tribromsalan, a halogenated salicylanilide, has demonstrated antimicrobial properties, positioning it as a candidate for investigation in combination therapies. This guide provides a comparative assessment of the potential synergistic effects of Tribromsalan with conventional antibiotics, drawing parallels with the well-documented interactions of the structurally similar compound, Triclosan.

Tribromsalan: Antimicrobial Profile and Mechanism of Action

Tribromsalan (3,4',5-tribromosalicylanilide) is recognized for its antibacterial and antifungal activities. Recent computational drug repositioning studies have identified it as an in-vitro inhibitor of Mycobacterium tuberculosis and Mycobacterium abscessus.[1][2] The inhibitory concentrations (IC90) were determined to be 76.92 μM for M. tuberculosis and 147.4 μM for M. abscessus.[1][2]

The proposed mechanism of action for Tribromsalan involves the inhibition of the NF-κB signaling pathway.[3] Specifically, it has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.[3] This transcription factor plays a key role in inflammatory responses and cell survival, and its dysregulation is associated with various diseases.[3][4][5] By suppressing this pathway, Tribromsalan may interfere with the pathogen's ability to modulate the host immune response. Further research into its effects on bacterial physiology has indicated that it can induce stress in the respiratory pathway and disrupt fatty acid metabolism in mycobacteria.[1][6]

A Comparative Look at Triclosan: A Proxy for Synergistic Potential

Given the limited direct research on Tribromsalan's synergistic effects, we turn to Triclosan, a closely related and extensively studied biocide. Studies on Triclosan reveal a complex pattern of interactions with conventional antibiotics, exhibiting both synergy and antagonism depending on the antibiotic class and bacterial species.[7][8][9][10][11] These findings provide a valuable framework for predicting and testing the potential interactions of Tribromsalan.

Summary of Triclosan's Interactions with Conventional Antibiotics
Antibiotic ClassBacterial SpeciesObserved EffectReference
Various (6 classes)Bacilli speciesSynergistic[7][8]
VariousPseudomonas aeruginosaAntagonistic[7][11]
VariousStenotrophomonas maltophiliaAntagonistic[7][11]
Bactericidal AntibioticsEscherichia coliIncreased Tolerance[12]
Bactericidal AntibioticsMethicillin-resistant S. aureus (MRSA)Increased Tolerance[12]

The antagonistic effects of Triclosan have often been linked to the enhanced removal of the antibiotic from bacterial cells, suggesting an induction of efflux pumps.[7][11] Conversely, synergistic effects imply that Triclosan may facilitate the action of certain antibiotics, potentially by disrupting the bacterial cell membrane or inhibiting key metabolic pathways.

Experimental Protocols for Assessing Synergy

To definitively determine the synergistic, additive, indifferent, or antagonistic effects of Tribromsalan with conventional antibiotics, standardized in-vitro testing methodologies are required. The checkerboard assay is a widely accepted method for this purpose.

Checkerboard Assay Protocol

The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[13][14]

Materials:

  • 96-well microtiter plates

  • Tribromsalan stock solution

  • Conventional antibiotic stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Serially dilute the conventional antibiotic horizontally across the columns of the 96-well plate.

    • Serially dilute Tribromsalan vertically down the rows of the plate.

    • This creates a matrix of wells containing various concentrations of both agents.

    • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well with no antimicrobial agents is also essential.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific bacterial strain being tested (typically 18-24 hours at 37°C).

  • Reading Results:

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated to interpret the interaction between the two compounds.[13][15][16]

Formula:

FIC Index = FIC of Tribromsalan + FIC of Antibiotic

Where:

  • FIC of Tribromsalan = (MIC of Tribromsalan in combination) / (MIC of Tribromsalan alone)

  • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

Interpretation of FIC Index Values:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Visualizing Experimental and Mechanistic Pathways

To further clarify the proposed research and known mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculate Plate Bacterial_Culture->Inoculation Drug_Solutions Tribromsalan & Antibiotic Stock Solutions Serial_Dilution Serial Dilutions in 96-well plate Drug_Solutions->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MICs Incubation->MIC_Determination FIC_Calculation Calculate FIC Index MIC_Determination->FIC_Calculation Interpretation Interpret Synergy/ Antagonism FIC_Calculation->Interpretation

Caption: Workflow for assessing antibiotic synergy using the checkerboard assay.

NFkB_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., Pathogen) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P Phosphorylated IκBα IkB->IkB_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Proteasome Proteasomal Degradation IkB_P->Proteasome targeted for Proteasome->NFkB releases Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription initiates Tribromsalan Tribromsalan Tribromsalan->IkB inhibits phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by Tribromsalan.

Conclusion and Future Directions

While direct evidence for the synergistic effects of Tribromsalan with conventional antibiotics is currently lacking, its known antimicrobial activity and mechanism of action, coupled with the extensive data on the related compound Triclosan, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate the potential of Tribromsalan as an antibiotic adjuvant. Such studies are crucial in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 3,4',5-Tribromosalicylanilide: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3,4',5-Tribromosalicylanilide (TBS), a compound used as a disinfectant and bacteriostatic agent.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the chemical's hazardous properties.

I. Chemical and Safety Data

Proper handling and disposal begin with a clear understanding of the substance's properties and associated hazards. This compound is classified as harmful if swallowed and presents as an irritant and an environmental hazard.[1][3][4]

PropertyDataReference
Chemical Name This compound[3]
Synonyms Tribromsalan, Temasept IV, Trisanil[1]
CAS Number 87-10-5[3]
Molecular Formula C₁₃H₈Br₃NO₂[3]
Molecular Weight 449.92 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed[3][4]
Signal Word Warning[3]
Primary Hazards Irritant, Environmental Hazard[1]
Oral Toxicity (Rat) LD50: 410 mg/kg[3]

II. Standard Operating Procedure for Disposal

The primary and mandated method for the disposal of this compound is through a licensed and authorized waste management company.[3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]

  • Respiratory Protection: A dust respirator should be used, especially if dust or aerosols are generated.[3]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[3]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect all surplus and non-recyclable solid this compound into a designated, airtight, and clearly labeled waste container.[3]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must be treated as hazardous waste and collected in the same designated container.[5]

  • Avoid Incompatibilities: Do not mix this compound waste with other incompatible materials, such as strong oxidizing agents.[3]

Step 3: Container Labeling

The waste container must be accurately and securely labeled. The label should include:

  • The full chemical name: "this compound".

  • CAS Number: 87-10-5.

  • Appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Date of waste generation.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[3]

  • The storage area should be secure and accessible only to authorized personnel.

  • Ensure the container is kept away from incompatible materials.[3]

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management contractor.

  • The most common professional disposal method for brominated aromatic compounds is controlled chemical incineration at a facility equipped with afterburners and scrubbers to manage hazardous by-products.[3][6]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: Wearing appropriate PPE, prevent the spread of the powder. Sweep the dust to collect it into an airtight container, taking care not to disperse it.[3]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

    • Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse the mouth.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste: - Solid Chemical - Contaminated Materials ppe->segregate container Place in a Labeled, Sealed, Airtight Container segregate->container storage Store in a Cool, Dry, Well-Ventilated, Secure Area container->storage check_compat Ensure Storage Away from Incompatible Materials storage->check_compat contact_ehs Contact Environmental Health & Safety (EHS) check_compat->contact_ehs licensed_disposal Arrange Pickup by Licensed Waste Management Company contact_ehs->licensed_disposal incineration Disposal Method: High-Temperature Incineration with Scrubber System licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4',5-Tribromosalicylanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,4',5-Tribromosalicylanilide (TBS), a compound used as a bacteriostatic agent and pesticide.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is an irritant.[3] It is also recognized as an environmental hazard due to its toxicity to aquatic life.[3] It is a potent photosensitizer and can cause skin disorders upon exposure.[4]

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Warning
Hazardous to the aquatic environment, acute hazardH400Warning
Skin Irritation-Warning

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment protocols is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[5]Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or a face shield.[6]Protects against splashes and dust particles.
Respiratory Protection Dust respirator.[6]Prevents inhalation of harmful dust.
Skin and Body Protection Protective clothing, such as a lab coat and, if necessary, protective boots.[6]Minimizes skin exposure to the chemical.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Handling Protocol:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Dispensing: When weighing or transferring the powder, take care to prevent the dispersion of dust.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and face thoroughly after handling.[6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[6]

Storage Protocol:
  • Container: Keep the container tightly closed when not in use.[6]

  • Location: Store in a cool, dark, and dry place.[6]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[6]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations. As a halogenated organic compound, specific disposal procedures are required.

  • Waste Segregation: Collect waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Containerization: Use a designated, leak-proof, and sealable container for waste collection.

  • Spill Residue: Any materials used to clean up spills of this compound (e.g., absorbent pads) should also be placed in the designated hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste management company.

  • Alternative Disposal Method: In some cases, it may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified personnel in a permitted facility.[6]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and transfer chemical carefully C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste via certified channels G->H I Doff and dispose of/decontaminate PPE H->I J Wash hands thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures:
  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, seek medical advice.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with water or shower. If skin irritation or a rash occurs, get medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[6] Do not induce vomiting.[5]

Spill Response:
  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the product from entering drains.

  • Cleanup: Carefully sweep the spilled solid material into an airtight container, avoiding dust dispersion.

  • Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with regulations.[6]

Emergency Response Flowchart

G Emergency Procedures for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_1 Remove contaminated clothing start->skin_1 eye_1 Rinse cautiously with water for several minutes start->eye_1 inh_1 Move to fresh air start->inh_1 ing_1 Call POISON CENTER or doctor start->ing_1 skin_2 Rinse skin with water/shower skin_1->skin_2 skin_3 Seek medical attention if irritation persists skin_2->skin_3 eye_2 Remove contact lenses if present eye_1->eye_2 eye_3 Seek immediate medical attention eye_2->eye_3 inh_2 Keep at rest in a comfortable position inh_1->inh_2 inh_3 Seek medical attention if unwell inh_2->inh_3 ing_2 Rinse mouth ing_1->ing_2 ing_3 Do NOT induce vomiting ing_2->ing_3

Caption: A flowchart outlining the immediate actions to take in case of exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.